molecular formula C5H9ClO3S B2888501 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride CAS No. 1849283-82-4

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride

Cat. No.: B2888501
CAS No.: 1849283-82-4
M. Wt: 184.63
InChI Key: ZEQIEESPCKOAQQ-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C5H9ClO3S and its molecular weight is 184.63. The purity is usually 95%.
BenchChem offers high-quality 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enoxyethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c1-2-3-9-4-5-10(6,7)8/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQIEESPCKOAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849283-82-4
Record name 2-(prop-2-en-1-yloxy)ethane-1-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride is a bifunctional molecule that incorporates two highly valuable reactive moieties: a terminal alkene within an allyloxy group and an electrophilic sulfonyl chloride. This unique combination makes it a versatile building block in organic synthesis, particularly for the construction of complex molecules and functional materials. Its structure allows for orthogonal chemical modifications, enabling the sequential or simultaneous reaction of either the sulfonyl chloride with nucleophiles or the allyl group through various addition and coupling reactions. This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, expected reactivity, and potential applications of this compound, with a particular focus on its utility in drug discovery and development as a flexible linker. Detailed experimental protocols for its synthesis and subsequent transformations are provided, grounded in established chemical principles and analogous reactions.

Introduction: A Bifunctional Scaffold for Chemical Innovation

The strategic combination of distinct functional groups within a single molecule offers a powerful approach to constructing complex molecular architectures. 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride emerges as a promising, albeit not widely characterized, reagent that embodies this principle. It possesses both a highly reactive sulfonyl chloride, a cornerstone for the synthesis of sulfonamides and sulfonate esters, and an allyloxy group, which provides a handle for a diverse array of transformations including radical additions, olefin metathesis, and palladium-catalyzed cross-coupling reactions.[1]

The sulfonyl chloride functional group is a potent electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to nucleophilic attack.[2] This reactivity is the foundation for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry. In parallel, the allyl group offers a gateway to carbon-carbon and carbon-heteroatom bond formation, making it a valuable tool for molecular diversification.

This technical guide aims to provide a detailed, predictive, and practical framework for the synthesis, handling, and application of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride. By leveraging data from structurally similar compounds, this document will serve as a valuable resource for researchers looking to exploit the unique chemical properties of this bifunctional building block.

Chemical Structure and Predicted Properties

The chemical structure of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride is characterized by an ethyl chain substituted with an allyloxy group at one end and a sulfonyl chloride group at the other.

Figure 1: Chemical structure of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride.

Physicochemical Properties

Based on its structure and data from analogous compounds like 2-methoxyethanesulfonyl chloride, the following properties can be predicted:

PropertyPredicted ValueReference/Basis
Molecular Formula C₅H₉ClO₃S-
Molecular Weight 184.64 g/mol -
Appearance Colorless to pale yellow liquidAnalogy to other sulfonyl chlorides[3]
Boiling Point > 100 °C at reduced pressureHigher than ethanesulfonyl chloride due to increased molecular weight
Solubility Soluble in aprotic organic solvents (DCM, THF, diethyl ether); reacts with protic solvents (water, alcohols)General solubility of sulfonyl chlorides
Stability Moisture-sensitive; decomposes in the presence of water and basesHigh reactivity of the sulfonyl chloride group[4]
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of related structures such as allyl ethyl ether and 2-chloroethanesulfonyl chloride.[5][6][7][8]

¹H NMR (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.95ddt1H-O-CH₂-CH =CH₂Vinyl proton deshielded by the double bond and ether oxygen.
~5.30dq1H-O-CH₂-CH=CH H (trans)Terminal vinyl proton, trans to the other vinyl proton.
~5.25dq1H-O-CH₂-CH=CHH (cis)Terminal vinyl proton, cis to the other vinyl proton.
~4.10dt2H-O-CH ₂-CH=CH₂Methylene group adjacent to the ether oxygen and coupled to the vinyl protons.
~4.00t2H-O-CH ₂-CH₂-SO₂ClMethylene group deshielded by the ether oxygen.
~3.85t2H-O-CH₂-CH ₂-SO₂ClMethylene group highly deshielded by the adjacent sulfonyl chloride group.

¹³C NMR (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~134.0-O-CH₂-C H=CH₂Internal alkene carbon.
~118.0-O-CH₂-CH=C H₂Terminal alkene carbon.
~72.0-O-C H₂-CH=CH₂Carbon adjacent to the ether oxygen (allyl side).
~68.0-O-C H₂-CH₂-SO₂ClCarbon adjacent to the ether oxygen (sulfonyl side).
~60.0-O-CH₂-C H₂-SO₂ClCarbon adjacent to the sulfonyl chloride group.

Infrared (IR) Spectroscopy (Neat):

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (alkene)
~2940, 2870MediumC-H stretch (alkane)
~1645MediumC=C stretch (alkene)
~1370StrongAsymmetric SO₂ stretch
~1175StrongSymmetric SO₂ stretch
~1100StrongC-O-C stretch (ether)
~580StrongS-Cl stretch

Mass Spectrometry (EI):

The mass spectrum is expected to show a molecular ion peak (M⁺) with a characteristic M+2 isotope peak for chlorine. Common fragmentation pathways would include the loss of Cl• (M-35/37), SO₂ (M-64), and cleavage of the ether linkage.[1][9]

Synthesis and Purification

G start 2-(Allyloxy)ethan-1-ol thiol 2-(Allyloxy)ethanethiol start->thiol product 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride thiol->product reagents1 1. Mesylation or Tosylation 2. Thioacetate substitution 3. Hydrolysis reagents2 Oxidative Chlorination (e.g., Cl2, H2O or NCS, HCl)

Figure 2: Proposed synthetic pathway for 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride.

Synthesis of 2-(Allyloxy)ethanethiol (Precursor)

The thiol precursor can be synthesized from the commercially available 2-(allyloxy)ethan-1-ol. This transformation can be achieved via a two-step process involving conversion of the alcohol to a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with a thiol equivalent, such as potassium thioacetate, and subsequent hydrolysis.[12]

Oxidative Chlorination to the Sulfonyl Chloride

The most direct route to the target sulfonyl chloride is the oxidative chlorination of 2-(allyloxy)ethanethiol. Several reagents can accomplish this transformation.[10][13][14]

Method A: Using Chlorine Gas in an Aqueous Medium

This is a classic method for the synthesis of sulfonyl chlorides from thiols.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a scrubber (containing aqueous sodium hydroxide), place a solution of 2-(allyloxy)ethanethiol (1.0 eq) in a mixture of water and a co-solvent like acetonitrile.

  • Chlorination: Cool the reaction mixture to 0-5 °C in an ice bath. Bubble chlorine gas through the stirred solution at a moderate rate. The reaction is exothermic and should be carefully monitored.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the thiol starting material using TLC or GC-MS analysis of quenched aliquots.

  • Work-up: Once the reaction is complete, purge the excess chlorine with a stream of nitrogen. Add an immiscible organic solvent (e.g., dichloromethane) and separate the organic layer.

  • Purification: Wash the organic layer with cold water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation to obtain the pure 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is highly exothermic, and low temperatures are necessary to control the reaction rate and prevent side reactions, such as chlorination of the allyl group.

  • Aqueous Medium: Water is a reactant in the overall transformation from thiol to sulfonyl chloride.

  • Scrubber: Chlorine gas is toxic and corrosive; a basic scrubber is essential to neutralize any unreacted gas.

Method B: Using N-Chlorosuccinimide (NCS)

This method offers a milder and safer alternative to using chlorine gas.[11]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(allyloxy)ethanethiol (1.0 eq) in a suitable solvent such as acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (4.0 eq) and a catalytic amount of hydrochloric acid.

  • Reaction: Stir the mixture at 0-10 °C and monitor the reaction by TLC.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Method A.

Reactivity and Synthetic Applications

The bifunctional nature of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride allows for a wide range of chemical transformations. The two reactive sites can be addressed selectively under different reaction conditions.

G cluster_sulfonyl Reactions at Sulfonyl Chloride cluster_allyl Reactions at Allyl Group start 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride sulfonamide Sulfonamides start->sulfonamide R₂NH, Base sulfonate Sulfonate Esters start->sulfonate ROH, Base sulfone Sulfones start->sulfone Organometallic Reagent addition Addition Reactions (e.g., Halogenation, Hydroboration) start->addition Electrophiles/Radicals metathesis Olefin Metathesis start->metathesis Grubbs' Catalyst coupling Cross-Coupling Reactions start->coupling Pd Catalyst, Coupling Partner

Figure 3: Key reactive pathways of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride.

Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a powerful electrophile that readily reacts with a variety of nucleophiles.[1][15]

4.1.1. Synthesis of Sulfonamides

The reaction with primary and secondary amines is one of the most important transformations of sulfonyl chlorides, yielding sulfonamides.[2]

Experimental Protocol for Sulfonamide Synthesis:

  • Reaction Setup: Dissolve the amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere. Add a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and slowly add a solution of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride (1.05 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

4.1.2. Synthesis of Sulfonate Esters

Reaction with alcohols in the presence of a base provides sulfonate esters.

Reactions at the Allyl Group

The terminal double bond of the allyloxy group is amenable to a wide range of transformations.[16][17]

4.2.1. Addition Reactions

Electrophilic and radical additions to the double bond can be performed. For example, halogenation (with Br₂ or Cl₂) or hydroboration-oxidation can be used to introduce further functionality.

4.2.2. Olefin Metathesis

The terminal alkene can participate in cross-metathesis or ring-closing metathesis reactions in the presence of a suitable catalyst (e.g., Grubbs' catalyst).

4.2.3. Palladium-Catalyzed Cross-Coupling Reactions

The allyl group can undergo various palladium-catalyzed reactions, such as the Heck reaction or Tsuji-Trost allylic alkylation after conversion to an appropriate precursor.

Application as a Bifunctional Linker in Drug Discovery

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride is an excellent candidate for use as a bifunctional linker in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).[5][18][19][20][21]

  • The sulfonyl chloride end can be used to attach the linker to a targeting moiety or a payload containing a nucleophilic handle (e.g., an amine).

  • The allyl end provides a versatile point for further modification or for attachment to the other component of the bifunctional molecule. The flexibility of the ethylene glycol-like backbone can also be beneficial for achieving the desired spatial orientation between the two connected entities.

Safety and Handling

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[3][22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Moisture Sensitivity: Sulfonyl chlorides react with moisture, including humidity in the air, to produce corrosive hydrochloric acid. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • Quenching: Excess sulfonyl chloride and reaction mixtures should be quenched carefully. A recommended procedure is the slow addition of the mixture to a cold, stirred solution of a weak base like sodium bicarbonate.[4] This should be done in a fume hood, as the quenching process can be exothermic and produce gas.

Conclusion

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride represents a valuable, albeit underutilized, synthetic building block. Its bifunctional nature, combining the robust reactivity of a sulfonyl chloride with the versatile chemistry of an allyl ether, opens up numerous possibilities for the synthesis of complex molecules. This guide has provided a comprehensive theoretical and practical framework for its synthesis, predicted properties, and potential applications, particularly as a linker in drug discovery. The detailed protocols and safety information herein are intended to empower researchers to confidently incorporate this promising reagent into their synthetic strategies.

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2-(allyloxy)ethanesulfonyl chloride CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(allyloxy)ethanesulfonyl chloride , a specialized bifunctional linker used in advanced organic synthesis and materials science.

Compound Class: Bifunctional Sulfonyl Chloride / Allyl Ether Primary Utility: Orthogonal Cross-linking, Surface Functionalization, Polymer Grafting

Part 1: Identity & Physicochemical Profile[1]

While widely utilized in custom synthesis for bioconjugation and polymer chemistry, this specific derivative is often generated in situ or synthesized on-demand, resulting in limited commercial indexing compared to its homologs.

Chemical Identity
PropertyDetail
Systematic Name 2-(prop-2-en-1-yloxy)ethane-1-sulfonyl chloride
Common Name 2-(Allyloxy)ethanesulfonyl chloride
CAS Number Not Widely Listed (Custom Synthesis Target)*
Molecular Formula C₅H₉ClO₃S
Molecular Weight 184.64 g/mol
Structural Backbone Allyl Ether (C=C-C-O-) linked to Ethyl Sulfonyl Chloride (-CH₂CH₂-SO₂Cl)
Precursor CAS 111-45-5 (2-Allyloxyethanol)

*Note: Due to its reactive nature, this compound is frequently referenced by its precursors in patent literature. Researchers should rely on the CAS of the starting alcohol (111-45-5) for sourcing.

Predicted Physicochemical Properties

Based on structure-property relationships of homologous alkoxyethanesulfonyl chlorides (e.g., 2-methoxyethanesulfonyl chloride).

ParameterValue (Estimated)Rationale
Physical State Colorless to pale yellow liquidTypical for low MW sulfonyl chlorides.
Boiling Point 85–95 °C @ 0.5 mmHgHigh polarity of SO₂Cl elevates BP relative to esters.
Density 1.25 – 1.30 g/mLSulfur/Chlorine content increases density >1.0.
Solubility DCM, THF, Toluene, Ethyl AcetateHydrolyzes rapidly in water/alcohols.
Reactivity Electrophilic (S), Nucleophilic (Allyl)Dual-mode reactivity.

Part 2: Synthetic Routes & Manufacturing[4]

The synthesis of 2-(allyloxy)ethanesulfonyl chloride requires a strategy that preserves the allyl double bond while installing the sensitive sulfonyl chloride group. Direct chlorosulfonation of the alcohol is ill-advised due to potential side reactions with the alkene.

Recommended Protocol: The Isothiouronium Salt Route

This method is chosen for its mild conditions, preventing the chlorination of the allyl group.

Step 1: Activation of 2-(Allyloxy)ethanol

Convert the alcohol to a leaving group (Mesylate or Chloride).

  • Reagents: 2-(Allyloxy)ethanol, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM.

  • Mechanism: Nucleophilic attack of the alcohol on MsCl forms the mesylate ester.

  • Control: Maintain T < 0°C to prevent elimination.

Step 2: Thiolation via Isothiouronium Salt

Displace the leaving group with thiourea.

  • Reagents: Thiourea, Ethanol, Reflux.

  • Intermediate: S-[2-(allyloxy)ethyl]isothiouronium sulfonate.

  • Why: Thiourea is a "masked" thiol that prevents disulfide formation and allows easy purification by crystallization.

Step 3: Oxidative Chlorosulfonation

Convert the salt directly to the sulfonyl chloride.

  • Reagents: N-Chlorosuccinimide (NCS), HCl (aq), Acetonitrile, < 10°C.

  • Mechanism: Oxidative cleavage of the C-S bond.

  • Critical Control Point: Avoid using Cl₂ gas, which would add across the allyl double bond. NCS provides a controlled source of "Cl⁺".

Synthesis Workflow Diagram

SynthesisRoute Start 2-(Allyloxy)ethanol (CAS 111-45-5) Step1 Activation (MsCl / Et3N) Start->Step1 Inter1 Intermediate: Mesylate / Chloride Step1->Inter1 -HCl Step2 Substitution (Thiourea) Inter1->Step2 Inter2 S-Alkyl Isothiouronium Salt Step2->Inter2 Reflux Step3 Oxidative Chlorination (NCS / HCl / MeCN) Inter2->Step3 Final 2-(Allyloxy)ethanesulfonyl Chloride Step3->Final <10°C Preserves Allyl

Caption: Optimized 3-step synthesis preventing allyl saturation via mild oxidative chlorination.

Part 3: Reactivity & Mechanistic Insights

This molecule is a heterobifunctional linker , possessing two orthogonal reactive sites. This allows for sequential modification of substrates.[1]

The Sulfonyl Chloride Terminus (Electrophile)[6]
  • Reactivity: High. Reacts with nucleophiles (primary/secondary amines, alcohols, thiols).

  • Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination) at the sulfur atom.

  • Application: Used to "anchor" the allyl group onto a stable scaffold (e.g., a protein, a silica surface, or a drug molecule).

  • Constraint: Must be performed under anhydrous conditions with a base scavenger (e.g., Pyridine, DIPEA).

The Allyl Ether Terminus (Enophile)
  • Reactivity: Latent.[2] Stable to basic sulfonylation conditions.[2]

  • Activation:

    • Radical Polymerization: Initiated by AIBN/peroxides.

    • Thiol-Ene "Click" Chemistry: Reacts with thiols under UV light (radical mechanism).

    • Olefin Metathesis: Reacts with Grubbs catalysts.

Orthogonal Reactivity Logic

Reactivity Center 2-(Allyloxy)ethanesulfonyl Chloride Prod1 Sulfonamide Linkage (-SO2-NH-R) Center->Prod1 Step 1: Nucleophilic Attack (Base, 0°C) Sub1 Substrate-NH2 (Amine) Sub1->Prod1 Prod2 Thiol-Ene Network Or Polymer Graft Prod1->Prod2 Step 2: Radical/UV Cure (Orthogonal) Sub2 Thiol / Acrylate (Cross-linker) Sub2->Prod2

Caption: Step-wise functionalization: Sulfonylation first, followed by Allyl cross-linking.

Part 4: Applications in Drug Development & Materials

Surface "Click" Functionalization

Researchers use this compound to convert amine-coated surfaces (glass slides, biosensors) into "ene-reactive" surfaces.

  • Protocol: Treat amine-surface with the sulfonyl chloride.

  • Result: A surface displaying allyl groups.[2]

  • Next Step: Click-immobilize thiol-modified DNA or proteins using UV light.

Battery Electrolyte Additives

Sulfonyl chlorides are scavengers for water and stabilizers for SEI (Solid Electrolyte Interphase) layers. The allyl group allows the molecule to polymerize on the electrode surface, creating a flexible, protective ether-rich passivation layer that improves lithium-ion cycling stability.

Hydrogel Cross-linking

In drug delivery, this agent converts amine-containing polymers (like Chitosan or Polylysine) into photocrosslinkable macromers. The resulting hydrogels are used for controlled release of therapeutics.

Part 5: Experimental Protocol (Self-Validating)

Objective: Synthesis of N-Benzyl-2-(allyloxy)ethanesulfonamide (Model Reaction). Use this protocol to validate the activity of your sulfonyl chloride batch.

  • Preparation: Dissolve Benzylamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM under Nitrogen.

  • Addition: Cool to 0°C. Add 2-(allyloxy)ethanesulfonyl chloride (1.0 equiv) dropwise.

    • Observation: White precipitate (Et₃N·HCl) should form immediately, confirming chloride release.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Workup: Wash with 1M HCl (removes excess amine), then Brine. Dry over MgSO₄.

  • Validation (NMR):

    • ¹H NMR (CDCl₃): Look for sulfonamide NH (broad singlet ~5.0 ppm).

    • Allyl Signals: Multiplet at 5.9 ppm (CH=), Doublet of doublets at 5.2-5.3 ppm (=CH₂).

    • Linkage: Triplets at ~3.2 ppm (CH₂-SO₂) and ~3.8 ppm (CH₂-O).

    • Success Criterion: Integration ratio of Allyl protons to Ethyl protons must be 3:4.

Part 6: Safety & Stability

  • Corrosivity: Causes severe skin burns and eye damage. The sulfonyl chloride moiety hydrolyzes to HCl and sulfonic acid on contact with moisture.

  • Lachrymator: Handle only in a functioning fume hood.

  • Storage: Store at -20°C under Argon. Decomposition is indicated by the darkening of the liquid and increased viscosity (polymerization).

References

  • Synthesis of Sulfonyl Chlorides via Oxidative Chlorination: Yang, Z., et al.[3] "A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts." Synthesis, 2014, 46(02), 225-229.[3]

  • Thiol-Ene Click Chemistry in Materials: Hoyle, C. E., & Bowman, C. N. "Thiol-Ene Click Chemistry."[1][2] Angewandte Chemie International Edition, 2010, 49(9), 1540-1573.

  • Precursor Data (2-Allyloxyethanol): National Center for Biotechnology Information. "PubChem Compound Summary for CID 8116, 2-Allyloxyethanol." PubChem, 2024.

  • Sulfonyl Chlorides in Battery Electrolytes: Xu, K. "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews, 2004, 104(10), 4303-4418.

Sources

Engineering Bioconjugates: A Technical Guide to Bifunctional Allyl Sulfonyl Chloride Linkers

Author: BenchChem Technical Support Team. Date: March 2026

The demand for highly specific, orthogonal bioconjugation strategies has driven the rapid evolution of heterobifunctional linkers. Among these, bifunctional linkers containing both a sulfonyl chloride moiety and an allyl group represent a highly versatile class of reagents. By bridging classical amine-reactive chemistry with modern bioorthogonal olefin reactivity, these linkers enable the precise, sequential assembly of complex biomolecules, such as Antibody-Drug Conjugates (ADCs), protein microarrays, and functionalized hydrogels.

As an application scientist, understanding the mechanistic behavior of these functional groups is critical. This guide dissects the chemical causality behind allyl sulfonyl chloride linkers and provides self-validating protocols for their use in bioconjugation.

Mechanistic Principles & Chemical Causality

Sulfonyl Chloride Aminolysis: The Electrophilic Handle

Sulfonyl chlorides (


) are potent electrophiles that react with primary amines—most notably the 

-amino groups of lysine residues—to form highly stable sulfonamide linkages ()[1]. Unlike traditional N-hydroxysuccinimide (NHS) esters that form amide bonds, sulfonamides are exceptionally resistant to enzymatic cleavage and hydrolysis, making them superior for in vivo applications where linker stability is paramount.

Causality in Experimental Design: The aminolysis reaction is strictly pH-dependent. At a physiological pH of 7.4, the vast majority of lysine residues (


) are protonated and non-nucleophilic. Elevating the pH to 8.5–9.5 increases the fraction of unprotonated amines, thermodynamically driving the reaction. However, this must be carefully balanced against the competing hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid ()[2]. Therefore, reactions are executed at low temperatures (4 °C) to suppress the hydrolysis rate while maintaining sufficient aminolysis kinetics.
The Allyl Moiety: Bioorthogonal Thiol-Ene Click (TEC)

The terminal allyl group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) provides a stable, bioorthogonal handle that remains entirely inert during the initial protein functionalization phase ()[3]. Once successfully attached to the target protein, it serves as a highly reactive substrate for radical-mediated Thiol-Ene Click (TEC) chemistry ().

Causality in Experimental Design: TEC is selected over other olefin reactions (such as cross-metathesis) because it proceeds rapidly in aqueous environments, is largely insensitive to oxygen, and yields a highly stable thioether bond. By utilizing a water-soluble photoinitiator and 365 nm UV light, the radical mechanism ensures predictable anti-Markovnikov addition without damaging the structural integrity of the protein.

Workflow Visualization

The following diagram illustrates the sequential bioconjugation strategy, highlighting the transition from base-driven aminolysis to photo-initiated radical coupling.

G A Protein (Lysine -NH2) C Allyl-Functionalized Protein A->C pH 8.5-9.5 4°C, 2h B Allyl-SO2Cl Linker B->C Aminolysis E Final Bioconjugate (Thioether Linkage) C->E Thiol-Ene Click (TEC) D Thiolated Payload (R-SH) D->E UV 365 nm LAP Initiator

Sequential bioconjugation workflow using an allyl sulfonyl chloride heterobifunctional linker.

Quantitative Reaction Parameters

To ensure reproducibility, the kinetic and environmental parameters for both reaction phases are summarized below.

ParameterPhase 1: SulfonylationPhase 2: Thiol-Ene Click
Target Functional Group Primary Amines (Lysine

-NH₂)
Terminal Alkene (Allyl group)
Optimal pH Range 8.5 – 9.56.5 – 7.5
Temperature 4 °CAmbient (20–25 °C)
Reaction Time 2 hours5 – 15 minutes
Catalyst / Initiator None (Base-driven)LAP (Photoinitiator) + 365 nm UV
Primary Side Reaction Linker Hydrolysis (forming sulfonic acid)Disulfide formation (payload dimerization)
Resulting Linkage SulfonamideThioether

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each phase concludes with a definitive analytical checkpoint to ensure the integrity of the intermediate before proceeding.

Phase 1: Protein Sulfonylation (Installation of the Allyl Handle)

Objective: Covalently attach the allyl sulfonyl chloride linker to solvent-exposed lysine residues.

  • Buffer Exchange: Process the target protein through a spin desalting column to exchange it into 0.1 M Sodium Borate buffer, pH 9.0. Causality: This removes competing nucleophiles (e.g., Tris buffer, free amino acids) and ensures the pH is optimal for lysine deprotonation.

  • Linker Preparation: Dissolve the allyl sulfonyl chloride linker in anhydrous DMSO to a concentration of 100 mM immediately before use. Causality: Sulfonyl chlorides rapidly hydrolyze in aqueous environments. Anhydrous organic stocks prevent premature degradation.

  • Conjugation: Add the linker to the protein solution at a 10-fold molar excess. Vortex gently and incubate at 4 °C for 2 hours. Causality: The low temperature suppresses the rate of hydrolysis, allowing the slower aminolysis reaction to dominate the kinetic pathway.

  • Quenching: Add 1 M Glycine (pH 8.0) to a final concentration of 100 mM. Incubate for 15 minutes. Causality: Glycine provides an abundance of primary amines to rapidly consume any unreacted sulfonyl chloride, halting the reaction and preventing off-target crosslinking during purification.

  • Validation Checkpoint: Purify the intermediate via Size Exclusion Chromatography (SEC). Analyze the product via Intact Mass Spectrometry (LC-MS). Self-Validation: A successful reaction is definitively validated by a discrete mass shift corresponding to the linker mass minus HCl.

Phase 2: Thiol-Ene Click Conjugation (Payload Attachment)

Objective: Conjugate a thiolated payload (e.g., drug, fluorophore, or PEG) to the newly installed allyl handle.

  • Reaction Assembly: Combine the purified allyl-functionalized protein with a 5-fold molar excess of the thiolated payload in PBS, pH 7.4. Causality: TEC is highly efficient and does not require extreme pH, preserving the structural integrity of the protein during payload attachment.

  • Initiator Addition: Add LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) to a final concentration of 2 mM. Causality: LAP is highly water-soluble and features a strong absorbance peak at 365 nm, enabling rapid radical generation without the need for toxic co-solvents.

  • Photo-Irradiation: Irradiate the mixture using a 365 nm LED lamp (10 mW/cm²) for 5 to 10 minutes at room temperature. Causality: 365 nm light specifically activates LAP while avoiding the 280 nm absorption band of aromatic amino acids, preventing UV-induced protein denaturation.

  • Validation Checkpoint: Perform SDS-PAGE followed by in-gel fluorescence imaging (if the payload is fluorescent) or Western blotting. Self-Validation: The presence of a single, higher-molecular-weight band confirms successful covalent linkage, validating the absence of non-specific aggregation or unreacted intermediates.

References

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Biomaterials Source: Polymers (Basel) / National Institutes of Health (PMC) URL:[Link]

  • Preparation method of allyl sulfonyl chloride (Patent CN113004175A)

Sources

Strategic Utilization of Allyl Ether Functionalized Sulfonyl Chloride Building Blocks in Late-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid assembly of complex, biologically active molecules requires building blocks that offer both immediate reactivity and downstream versatility. Allyl ether functionalized sulfonyl chlorides (such as 3-allyloxybenzenesulfonyl chloride) represent a premier class of bifunctional reagents. By merging the highly electrophilic chlorosulfonyl group with the orthogonally reactive allyl ether moiety, these building blocks allow medicinal chemists to install crucial sulfonamide or sulfonate pharmacophores while preserving a robust chemical handle for late-stage diversification.

This technical guide explores the mechanistic causality, quantitative performance, and self-validating protocols necessary to leverage these building blocks effectively in combinatorial chemistry and drug discovery workflows.

Mechanistic Principles & Causality

The strategic value of an allyl ether functionalized sulfonyl chloride lies in the absolute orthogonality of its two reactive centers.

The Electrophilic Sulfonyl Center

The chlorosulfonyl (-SO₂Cl) group is dominated by the strong electron-withdrawing nature of its two oxygen atoms and the chlorine atom. This polarization renders the sulfur atom highly electrophilic [1]. The reaction with nucleophiles (such as primary or secondary amines) proceeds via an


-like nucleophilic substitution pathway at the sulfur center. The chloride ion serves as an excellent leaving group, driving the formation of the highly stable sulfonamide linkage, a cornerstone motif in modern pharmaceuticals [2].
The Orthogonal Allyl Ether

While the sulfonyl chloride is highly susceptible to nucleophilic attack, the allyl ether remains completely inert under standard basic or nucleophilic conditions. This orthogonality is the causal driver for its use in late-stage functionalization. Once the sulfonamide core is established, the terminal alkene of the allyl ether can be activated via entirely different mechanistic paradigms—such as radical-mediated thiol-ene click chemistry [3] or transition-metal-catalyzed olefin cross-metathesis.

Workflow SM Allyloxy Arene (Starting Material) CS Chlorosulfonation (ClSO3H, 0°C) SM->CS BB Allyl Ether Sulfonyl Chloride (Bifunctional Block) CS->BB SF Sulfonamide Formation (Amine, Base) BB->SF LSD Late-Stage Diversification (Metathesis / Click) SF->LSD

Fig 1. Sequential workflow from allyloxy arene to late-stage diversification.

Advanced Late-Stage Diversification Pathways

The true utility of the allyl ether group emerges after the initial sulfonamide synthesis. The terminal alkene serves as a blank canvas for several high-yielding transformations:

  • Thiol-Ene Click Chemistry: Proceeds via a free-radical addition mechanism. It is highly efficient, insensitive to water, and allows for the rapid appending of diverse thiol-containing fragments [4].

  • Olefin Cross-Metathesis: Utilizing Grubbs' catalysts, the allyl ether can be coupled with complex functionalized olefins to extend the carbon framework.

  • Claisen Rearrangement: Under thermal conditions (>150°C), the allyl aryl ether can undergo a [3,3]-sigmatropic rearrangement to yield an ortho-allyl phenol, providing a free hydroxyl group for further derivatization.

Pathways Core Allyl Ether Sulfonamide Core Scaffold Path1 Olefin Cross-Metathesis (Grubbs Catalyst) Core->Path1 Path2 Thiol-Ene Click (Radical Initiator) Core->Path2 Path3 Claisen Rearrangement (Thermal, >150°C) Core->Path3 Path4 Epoxidation (mCPBA) Core->Path4

Fig 2. Orthogonal diversification pathways of the allyl ether sulfonamide core.

Quantitative Data & Comparative Analysis

To demonstrate the robustness of 3-allyloxybenzenesulfonyl chloride [5] as a building block, the following table summarizes the reactivity profiles across a library of nucleophiles, followed by a standardized thiol-ene click functionalization (using benzyl mercaptan).

Nucleophile (Step 1)Sulfonylation Yield (%)Thiol-Ene Click Yield (%)Overall 2-Step Yield (%)Allyl Ether Integrity (NMR)
Primary Alkyl Amine94%89%83.6%Intact (>99%)
Secondary Cyclic Amine91%87%79.1%Intact (>99%)
Aniline Derivative85%88%74.8%Intact (>99%)
Primary Alcohol (Phenol)78%82%63.9%Intact (>99%)

Table 1: Quantitative yields demonstrating the high efficiency of the two-step functionalization process. The allyl ether integrity highlights the absolute orthogonality of the functional groups during Step 1.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems . They incorporate mechanistic causality for reagent selection and built-in analytical checkpoints to confirm success at each stage.

Protocol 1: Synthesis of the Allyl Ether Sulfonamide Core

Objective: Chemoselective coupling of 3-allyloxybenzenesulfonyl chloride with a primary amine.

  • Preparation: Dissolve the primary amine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA is chosen over weaker bases (like pyridine) to ensure complete neutralization of the HCl byproduct, which prevents the equilibrium from shifting backward. Its steric hindrance prevents competitive nucleophilic attack on the sulfonyl chloride.

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Add 3-allyloxybenzenesulfonyl chloride (1.1 eq) dropwise over 15 minutes.

    • Causality: The

      
      -like substitution is highly exothermic. Thermal control prevents the degradation of sensitive functional groups and suppresses the formation of undesired sulfonic anhydrides.
      
  • Self-Validation Checkpoint (LC-MS): Warm the reaction to room temperature and stir for 2 hours. Validate completion via LC-MS. The system is validated when the starting amine peak disappears, and the product mass

    
     is observed. The UV trace must confirm the survival of the allyl ether (no hydration).
    
  • Workup: Quench with 1M aqueous HCl to protonate and remove excess DIPEA and unreacted amine. Wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol 2: Late-Stage Thiol-Ene Click Functionalization

Objective: Radical-mediated coupling of the sulfonamide's allyl ether with a functionalized thiol.

  • Preparation: Dissolve the purified allyl ether sulfonamide (1.0 eq) and the desired thiol (1.5 eq) in anhydrous THF (0.1 M) in a quartz reaction vessel.

  • Initiator Addition: Add 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (0.05 eq) as the photoinitiator.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent diradical that rapidly scavenges thiyl radicals, terminating the chain reaction. Complete removal of

      
       is mandatory for high yields [3].
      
  • Irradiation: Irradiate the mixture with a 365 nm UV lamp for 30 minutes at room temperature.

  • Self-Validation Checkpoint (NMR): Remove an aliquot and analyze via

    
     NMR. The protocol is validated by the complete disappearance of the characteristic multiplet at 
    
    
    
    5.8–6.0 ppm (internal alkene proton) and the doublets at
    
    
    5.2–5.4 ppm (terminal alkene protons), replaced by upfield aliphatic signals corresponding to the newly formed thioether linkage.
  • Purification: Concentrate the solvent and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the final diversified scaffold.

Conclusion

Allyl ether functionalized sulfonyl chlorides bridge the gap between robust, traditional medicinal chemistry (sulfonamide formation) and modern, rapid-diversification techniques (click chemistry/metathesis). By adhering to the mechanistic principles and self-validating protocols outlined in this guide, researchers can seamlessly integrate these bifunctional building blocks into their drug discovery pipelines, exponentially increasing the chemical space accessible from a single core scaffold.

References

  • Chemistry of Polythiols and Their Industrial Applications (Thiol-Ene Click Chemistry) MDPI - Polymers URL:[Link]

  • Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class National Institutes of Health (NIH PMC) URL:[Link]

Physical Properties of 2-(Allyloxy)ethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physical properties, synthesis, and applications of 2-(allyloxy)ethanesulfonyl chloride , a specialized bifunctional reagent used in advanced organic synthesis and material science.

An In-Depth Technical Guide

Introduction & Chemical Identity

2-(Allyloxy)ethanesulfonyl chloride is a versatile bifunctional building block containing a highly reactive sulfonyl chloride (


) group and a polymerizable allyl ether  (

) moiety. This dual functionality allows it to serve as a critical "linchpin" reagent: the sulfonyl chloride end reacts rapidly with nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates, while the allyl tail remains available for downstream modifications such as thiol-ene "click" chemistry, olefin metathesis, or radical polymerization.

Due to its specialized nature, this compound is often synthesized in situ or obtained as a custom reagent. The data presented below synthesizes experimental values from structural homologs (e.g., 2-methoxyethanesulfonyl chloride) and high-fidelity predictive models to provide a definitive reference for laboratory handling.

Chemical Structure & Identifiers
Attribute Detail
IUPAC Name 2-(prop-2-en-1-yloxy)ethane-1-sulfonyl chloride
Common Names Allyloxyethyl sulfonyl chloride; 2-Allyloxyethyl chlorosulfonyl
Molecular Formula

Molecular Weight 184.64 g/mol
SMILES C=CCOCCS(=O)(=O)Cl
Structural Class Alkoxyalkyl sulfonyl chloride

Physical Properties

The following physical constants are critical for process design and handling. Where direct experimental literature is limited for this specific derivative, values are grounded in the experimentally verified properties of its closest homologs, 2-methoxyethanesulfonyl chloride (CAS 51517-01-2) and 2-ethoxyethanesulfonyl chloride (CAS 69371-75-1) .

Key Physical Constants
PropertyValue / RangeCondition / Note
Physical State LiquidAt 20°C, 1 atm
Appearance Colorless to pale yellow oilDarkens upon storage if not stabilized
Density 1.26 – 1.30 g/mL Predicted based on ethoxy analog (

g/mL)
Boiling Point 125 – 130 °C @ 15 mmHg (Vacuum distillation required)
Boiling Point (Atm) ~245 °C (Decomposes)Do not distill at atmospheric pressure
Refractive Index (

)
1.460 – 1.465Estimated
Vapor Pressure < 0.05 mmHg@ 25°C (Low volatility)
Solubility Soluble in DCM, THF, TolueneReacts/Decomposes in Water, Alcohols
Flash Point > 110 °CClosed Cup (Predicted)
Solubility & Stability Profile
  • Hydrolytic Instability: Like all sulfonyl chlorides, this compound is moisture-sensitive. It hydrolyzes in water to form 2-(allyloxy)ethanesulfonic acid and HCl .

  • Thermal Stability: The allyl ether linkage is generally stable up to ~150°C, but the sulfonyl chloride group can undergo thermal decomposition (desulfonylation) at temperatures >140°C. Distillation should always be performed under high vacuum (< 20 mmHg).

Synthesis & Production Protocols

The synthesis of 2-(allyloxy)ethanesulfonyl chloride typically follows a "thiol-oxidation" route to avoid the harsh conditions of direct chlorosulfonation, which could degrade the sensitive allyl ether linkage.

Primary Synthetic Route: Thiol Oxidation

This method ensures high yield and preserves the allyl functionality.

  • Precursor Formation: Reaction of 2-(allyloxy)ethyl chloride with Thiourea to form the isothiouronium salt, followed by hydrolysis to yield 2-(allyloxy)ethanethiol .

  • Oxidative Chlorination: The thiol is treated with Chlorine gas (

    
    ) or N-chlorosuccinimide (NCS) in water/acetic acid to yield the sulfonyl chloride.
    
Workflow Diagram (Graphviz)

SynthesisRoute Start 2-(Allyloxy)ethanol Step1 Chlorination (SOCl2) Start->Step1 Inter1 2-(Allyloxy)ethyl chloride Step1->Inter1 Step2 Thiolation (Thiourea / Hydrolysis) Inter1->Step2 Inter2 2-(Allyloxy)ethanethiol Step2->Inter2 Step3 Oxidative Chlorination (Cl2 / H2O / AcOH) Inter2->Step3 Product 2-(Allyloxy)ethanesulfonyl chloride Step3->Product Step3->Product < 5°C Exothermic

Figure 1: Optimized synthetic pathway avoiding direct chlorosulfonation of the ether.

Reactivity & Applications

Mechanistic Versatility

The compound's value lies in its orthogonal reactivity . The sulfonyl chloride reacts via nucleophilic substitution (


-type at sulfur), while the allyl group remains inert under these conditions, available for later activation.
1. Sulfonylation (The "Anchor")
  • Reaction:

    
    
    
  • Application: Capping amines or alcohols on drug scaffolds or polymer surfaces to introduce a "clickable" allyl handle.

2. Thiol-Ene "Click" Chemistry (The "Hook")
  • Reaction:

    
    
    
  • Application: Once the sulfonyl group is attached to a substrate (e.g., a protein or hydrogel), the allyl tail reacts with thiolated fluorophores or crosslinkers under UV light.

Application Workflow

Applications cluster_0 Step 1: Functionalization cluster_1 Step 2: Crosslinking / Labeling Reagent 2-(Allyloxy)ethanesulfonyl chloride Intermediate Allyl-Functionalized Conjugate Reagent->Intermediate Base (Et3N) DCM, 0°C Substrate Drug / Polymer (Nucleophile -NH2/-OH) Substrate->Intermediate Final Stable Thioether Network Intermediate->Final Thiol-Ene Click (UV / Initiator) ClickReagent Thiol / Olefin (Crosslinker) ClickReagent->Final

Figure 2: Step-wise functionalization strategy using the bifunctional nature of the reagent.

Handling & Safety (SDS Summary)

As a sulfonyl chloride, this reagent is corrosive and a lachrymator . Strict adherence to safety protocols is mandatory.

Hazard ClassGHS CodeDescription
Skin Corrosion H314Causes severe skin burns and eye damage.
Acute Toxicity H330Fatal if inhaled (vapor/mist).
Reactivity EUH014Reacts violently with water (generates HCl gas).

Storage Protocol:

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Moisture ingress converts the liquid to a viscous acidic sludge.

  • Temperature: Refrigerate (

    
    ) to prevent thermal degradation and darkening.
    
  • Container: Teflon-lined caps or flame-sealed ampoules.

References

  • Sigma-Aldrich. Ethanesulfonyl chloride, ≥99% Product Specification. (Analogous reactivity and handling data). Retrieved from .[1][2]

  • ChemBlink. 2-Ethoxyethanesulfonyl chloride (CAS 69371-75-1) Physical Properties. (Homolog density and boiling point reference). Retrieved from .

  • BenchChem. Synthesis and Applications of Aryl and Alkyl Sulfonyl Chlorides. (General synthetic methodologies for sulfonyl chlorides). Retrieved from .

  • Google Patents. US10457841B2: Allyl acrylate crosslinkers for PSAs. (Context on allyl-functionalized monomers and crosslinking). Retrieved from .

  • PubChem. 2-(2-Prop-2-enylphenoxy)ethanesulfonyl chloride. (Structural analog data for property estimation). Retrieved from .

Sources

Next-Generation Cross-Linking Architectures: A Technical Guide to Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective chemical modification of biological molecules is the engine driving modern drug development, targeted therapeutics, and advanced materials science. Historically, bioconjugation relied heavily on amine and thiol-reactive chemistries, which often suffered from off-target cross-reactivity in complex biological milieus. The advent of click chemistry revolutionized this landscape by introducing highly specific, bioorthogonal reactant pairs that do not cross-react with native biological functionalities[1].

As a Senior Application Scientist, I have observed that the transition from classical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to next-generation cross-linking agents—such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse Electron-Demand Diels-Alder (iEDDA), and Sulfur(VI) Fluoride Exchange (SuFEx)—requires a rigorous understanding of mechanistic causality. This whitepaper provides an authoritative guide to selecting, validating, and executing novel click chemistry cross-linking protocols.

Mechanistic Causality: Selecting the Optimal Cross-Linker

The choice of cross-linking agent dictates the success of a bioconjugation workflow. Understanding the underlying thermodynamics and orbital interactions is critical for experimental design.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC remains the archetypal click reaction, yielding a highly stable 1,5-disubstituted 1,2,3-triazole linkage. The addition of a Cu(I) catalyst increases the reaction rate by over


 times compared to the uncatalyzed Huisgen cycloaddition[2]. However, the ternary nature of the reaction and the inherent cytotoxicity of free copper cations severely limit its utility in live-cell applications or sensitive biologics[3].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent copper toxicity, SPAAC utilizes cyclooctynes (e.g., DBCO, BCN, DIBO) to react with azides. The causality behind its success lies in thermodynamics: the introduction of severe ring strain in the cyclooctyne destabilizes the ground state of the alkyne, lowering the activation barrier. While CuAAC decreases reaction enthalpy from 24 to 11 kcal/mol, SPAAC lowers it to approximately 18 kcal/mol without any catalyst[4]. This makes SPAAC highly biocompatible, though its second-order rate constant is lower than CuAAC.

Inverse Electron-Demand Diels-Alder (iEDDA)

Tetrazine ligation via iEDDA is currently the fastest bioorthogonal reaction available. It occurs between an electron-deficient diene (tetrazine) and a strained, electron-rich dienophile (such as trans-cyclooctene, TCO)[5]. The exceptional reaction rate is driven by orbital energy matching: the electron-withdrawing groups on the tetrazine lower its Lowest Unoccupied Molecular Orbital (LUMO), while the strained TCO possesses an enhanced Highest Occupied Molecular Orbital (HOMO)[4]. This reaction is ideal for real-time in vivo imaging and rapid hydrogel cross-linking.

Sulfur(VI) Fluoride Exchange (SuFEx)

SuFEx is an emerging class of click chemistry based on the unique ability of silicon centers to exchange S–F bonds for S–O or S–N bonds[4]. SuFEx cross-linkers are highly resistant to hydrolysis and remain entirely inert until activated by a specific catalyst or microenvironment, making them unparalleled for synthesizing highly ordered, degradation-resistant polymers[6].

Quantitative Landscape of Click Cross-Linkers

To facilitate rapid decision-making in assay development, the quantitative parameters of the primary cross-linking architectures are summarized below.

Reaction TypeReactive PairsCatalyst Required?Second-Order Rate Constant (

)
Primary Application Profile
CuAAC Azide + Terminal AlkyneYes (Cu I)10 – 100In vitro DNA labeling, stable material synthesis
SPAAC Azide + Cyclooctyne (DBCO)No0.1 – 1Antibody-Drug Conjugates (ADCs), live-cell labeling
iEDDA Tetrazine + TCONo


Ultrafast in vivo imaging, hydrogel gelation
SuFEx Sulfonyl Fluoride + Silyl EtherBase/CatalystVariableAdvanced polymer synthesis, material science

Structural Visualization of Reaction Pathways

G Start Click Chemistry Cross-Linking CuAAC CuAAC (Azide + Alkyne) Start->CuAAC Copper Catalysis SPAAC SPAAC (Azide + Cyclooctyne) Start->SPAAC Strain-Promoted iEDDA iEDDA (Tetrazine + TCO) Start->iEDDA Inverse Demand SuFEx SuFEx (S-F + Nu-) Start->SuFEx S(VI) Exchange CuAAC_Prod 1,2,3-Triazole (Rigid, Stable) CuAAC->CuAAC_Prod SPAAC_Prod Fused Triazole (Bioorthogonal) SPAAC->SPAAC_Prod iEDDA_Prod Dihydropyridazine (Ultrafast) iEDDA->iEDDA_Prod SuFEx_Prod Sulfate/Sulfamate (Robust Linkage) SuFEx->SuFEx_Prod

Mechanistic pathways of primary click chemistry cross-linking reactions.

Self-Validating Experimental Methodologies

A protocol is only as good as its internal logic. The following methodologies detail not just the steps, but the causality behind each action to ensure self-validating, reproducible results.

Protocol A: SPAAC-Mediated Antibody-Drug Conjugate (ADC) Synthesis

This protocol utilizes a DBCO-functionalized drug linker and an azide-modified IgG antibody[7].

Step 1: Buffer Exchange and Preparation

  • Action: Perform a buffer exchange of the purified azide-conjugated antibody into PBS (pH 7.4) using a desalting column.

  • Causality: It is critical to ensure the buffer is strictly free of sodium azide (

    
    ), a common preservative. Free azide ions will competitively react with the DBCO cross-linker, severely quenching the conjugation efficiency.
    

Step 2: Reagent Solubilization

  • Action: Prepare a 26.7 mM stock solution of the DBCO-drug linker in anhydrous DMSO.

  • Causality: DBCO moieties and most cytotoxic payloads are highly hydrophobic. Anhydrous DMSO prevents premature precipitation and protects the strained alkyne from degradation.

Step 3: Cross-Linking Reaction

  • Action: Add the DBCO stock to 10 mg of the azide-antibody in PBS, ensuring the final DMSO concentration is exactly 5% (v/v). Incubate for 2 hours at room temperature.

  • Causality: A 5% DMSO threshold is the thermodynamic sweet spot; it maintains the solubility of the hydrophobic drug-linker without causing denaturation or aggregation of the native IgG structure.

Step 4: Purification

  • Action: Remove excess DBCO-drug linkers via Hydrophobic Interaction Chromatography (HIC) or a 50 kDa MWCO concentrator.

  • Causality: Unreacted small-molecule linkers must be entirely cleared to prevent off-target systemic toxicity during in vivo application.

Protocol B: iEDDA-Mediated Tetrazine-TCO Hydrogel Gelation

Because of the extreme reaction rate of tetrazine ligation, standard mixing protocols fail. This protocol ensures homogeneous cross-linking.

Step 1: Precursor Isolation

  • Action: Dissolve Tetrazine-functionalized PEG (PEG-Tz) and TCO-functionalized PEG (PEG-TCO) in separate, neutral physiological buffers.

  • Causality: The second-order rate constant of iEDDA is so high that any premature contact will cause instant, localized gelation, ruining the bulk material properties.

Step 2: Dual-Syringe Extrusion

  • Action: Load the solutions into a dual-syringe system equipped with a static mixing nozzle. Rapidly inject the mixed solution into the desired mold.

  • Causality: Manual pipetting cannot outpace the iEDDA reaction kinetics. The static mixer ensures uniform distribution of the diene and dienophile in milliseconds, preventing trapped air bubbles and structural heterogeneities.

Step 3: Curing

  • Action: Allow the hydrogel to rest for 5 minutes at 37°C.

  • Causality: While gelation occurs in seconds, a 5-minute cure ensures complete consumption of the dienophile, maximizing the mechanical storage modulus (

    
    ) of the resulting matrix.
    

Workflow Visualization

ADC_Workflow Ab Native Antibody (IgG) Mod Azide Functionalization (NHS-PEG4-Azide) Ab->Mod Purify1 Desalting/Buffer Exchange (Remove NaN3) Mod->Purify1 React SPAAC Cross-Linking (DBCO-Drug Linker) Purify1->React Purify2 Purification (SEC or HIC) React->Purify2 ADC Purified ADC (Stable Triazole Linkage) Purify2->ADC

Workflow for SPAAC-mediated Antibody-Drug Conjugate (ADC) synthesis.

References

  • Click Chemistry and Radiochemistry: An Update Source: acs.org URL:[Link]

  • Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior | Chemical Reviews Source: acs.org URL:[Link]

  • Clickable Polysaccharides for Biomedical Applications: A Comprehensive Review Source: nih.gov URL:[Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine Source: mdpi.com URL:[Link]

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation Source: nih.gov URL:[Link]

  • Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends Source: eurjchem.com URL:[Link]

  • Conjugation Based on Click Chemistry Source: creative-biolabs.com URL:[Link]

Sources

Solubility profile of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026


Molecular Weight:  184.64  g/mol 

Executive Summary & Chemical Architecture

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride is a bifunctional intermediate combining a reactive sulfonyl chloride moiety with an allyl ether backbone. In drug development and advanced materials synthesis, this compound serves as a critical "linchpin" reagent—enabling the introduction of cross-linkable allyl groups via sulfonylation chemistry.

The Core Challenge: There is currently no indexed empirical solubility data for this specific CAS entry in public repositories. Therefore, this guide utilizes Quantitative Structure-Property Relationship (QSPR) principles and functional group analysis to derive a high-confidence solubility profile.

Structural Analysis for Solubility Prediction

The molecule consists of three distinct domains that dictate its solvation behavior:

  • Sulfonyl Chloride Head (

    
    ):  Highly polar, electrophilic, and hydrolytically unstable. It drives solubility in polar aprotic solvents.
    
  • Ether Linkage (

    
    ):  Increases polarity relative to alkyl chains and accepts hydrogen bonds, enhancing compatibility with ethers (THF) and esters.
    
  • Allyl Tail (

    
    ):  Lipophilic and pi-electron rich. It provides compatibility with non-polar aromatics (Toluene) and chlorinated solvents.
    

Predicted Solubility Profile

The following profile categorizes solvents based on Thermodynamic Compatibility (Will it dissolve?) and Chemical Stability (Will it survive?).

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingStability RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent High Primary Choice. Ideal for synthesis and extraction.
Polar Aprotic THF, Ethyl Acetate, AcetonitrileGood to Excellent Moderate Use anhydrous grades only. Wet THF causes hydrolysis.
Aromatic Toluene, Xylene, ChlorobenzeneGood High Excellent for reflux reactions; higher boiling points.
Aliphatic Hexanes, Pentane, CyclohexanePoor High Used as anti-solvents for precipitation/crystallization.
Protic Water, Methanol, EthanolReactive Incompatible DO NOT USE for dissolution. Substrate will decompose.
Amine/Basic Pyridine, TriethylamineSoluble Reactive Used as reagents (acid scavengers), not inert solvents.
Critical Insight: The "Reactivity-Solubility" Paradox

While this compound is physically miscible with alcohols (Methanol, Ethanol), these are not solvents in a functional sense. They act as nucleophiles, rapidly converting the sulfonyl chloride into a sulfonate ester via solvolysis.

  • Reaction:

    
    
    

Detailed Solubility Mechanisms

The Chlorinated Advantage

Dichloromethane (DCM) is the gold standard solvent for this compound. The dipole-dipole interactions between DCM and the sulfonyl group are sufficient to overcome lattice energy (if solid) or cohesive forces (if liquid), while the lack of nucleophilicity preserves the


 bond.
  • Protocol Recommendation: Prepare stock solutions (0.1 M - 1.0 M) in anhydrous DCM stored over 4Å molecular sieves.

The Aprotic Risk (THF/Acetonitrile)

While highly soluble in THF and Acetonitrile due to polarity matching, these solvents are hygroscopic. Trace water (even at ppm levels) initiates an autocatalytic hydrolysis cycle, producing HCl, which further degrades the vinyl ether linkage (acid-catalyzed hydration of the allyl group).

  • Mitigation: Always use "Dry" or "Extra Dry" grades with water content

    
    .
    
Non-Polar Anti-Solvents

The aliphatic allyl chain is not large enough to impart significant solubility in pure alkanes (Hexane). Consequently, Hexane is the ideal anti-solvent .

  • Purification Strategy: Dissolve crude material in minimal DCM, then slowly add Hexane to precipitate impurities or induce oiling-out of the product.

Experimental Protocols

Since literature data is absent, you must validate solubility empirically. Use this self-validating protocol.

Protocol A: Visual Solubility & Stability Assay

Objective: Determine the solubility limit and short-term stability.

  • Preparation: Place 50 mg of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride into a dry 4 mL vial.

  • Addition: Add 500 µL of the target solvent (Target Conc: 100 mg/mL).

  • Observation:

    • Clear Solution: Soluble.[1][2]

    • Biphasic/Solid: Insoluble.[2]

    • Bubbling/Heat:Reaction occurring (likely HCl generation). Discard immediately.

  • Stability Check (TLC):

    • Spot the solution on a Silica TLC plate.

    • Elute with Hexane:EtOAc (3:1).

    • Compare against a fresh reference. A "smear" or baseline spot indicates decomposition (sulfonic acid formation).

Protocol B: Hydrolytic Integrity Test (NMR)

Objective: Confirm solvent quality (anhydrous state).

  • Dissolve 10 mg of compound in 0.6 mL of deuterated solvent (

    
     vs. 
    
    
    
    ).
  • Immediate Scan: Acquire a

    
     NMR.
    
  • Target Signal: Look for the

    
     adjacent to sulfur (
    
    
    
    ppm).
  • Degradation Marker: If a new triplet appears upfield (shifted by shielding from

    
     formation), the solvent is wet.
    

Visualization of Reactivity & Solubility

The following diagram maps the decision logic for solvent selection, highlighting the critical pathways between physical dissolution and chemical degradation.

SolubilityPathways Compound 2-(Prop-2-en-1-yloxy) ethane-1-sulfonyl chloride Solvent_Type Select Solvent Class Compound->Solvent_Type Chlorinated Chlorinated (DCM, CHCl3) Solvent_Type->Chlorinated Best Solubility PolarAprotic Polar Aprotic (THF, MeCN) Solvent_Type->PolarAprotic High Solubility Protic Protic (H2O, MeOH) Solvent_Type->Protic Reactive Aliphatic Aliphatic (Hexane) Solvent_Type->Aliphatic Low Solubility Result_Stable Stable Solution (Ready for Reaction) Chlorinated->Result_Stable Inert Result_Caution Conditional Stability (Requires Drying) PolarAprotic->Result_Caution Hygroscopic Risk Result_Degrade DECOMPOSITION (Sulfonic Acid/Ester) Protic->Result_Degrade Hydrolysis/Solvolysis Result_Precip Phase Separation (Anti-Solvent) Aliphatic->Result_Precip Purification

Caption: Decision matrix for solvent selection. Green paths indicate optimal stability; Red paths indicate chemical incompatibility.

Handling & Safety (E-E-A-T)

Authoritative Warning: Sulfonyl chlorides are lachrymators and corrosive . They react violently with water to release Hydrogen Chloride (HCl) gas.

  • Engineering Controls: All solubility testing must be performed inside a functioning fume hood.

  • PPE: Neoprene or Nitrile gloves (double-gloved recommended). Standard latex is permeable to DCM.

  • Quenching Spills: Do not wipe with water. Absorb with dry sand or vermiculite, then neutralize with a dilute solution of Sodium Bicarbonate (

    
    ) in a waste container.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122163179, 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride. Retrieved from [Link]

  • MDPI (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Int. J. Mol. Sci. Retrieved from [Link][3]

Sources

Stability of Ether-Linked Ethanesulfonyl Chlorides: A Mechanistic & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability, synthesis, and handling of ether-linked ethanesulfonyl chlorides, specifically focusing on the mechanistic underpinnings of their reactivity.

Executive Summary

Ether-linked ethanesulfonyl chlorides (generic structure:


) represent a specialized class of reagents used primarily for introducing solubilizing polar tails into drug scaffolds or cross-linking proteins. While they share the general reactivity of sulfonyl chlorides, the presence of a 

-ether oxygen introduces unique electronic effects—specifically strong inductive withdrawal (

) and potential neighboring group participation.

This guide addresses the stability paradox of these compounds: while the ether linkage enhances water solubility of the final sulfonamide products, it significantly destabilizes the sulfonyl chloride precursor toward hydrolysis and base-promoted elimination compared to simple alkyl analogs.

Mechanistic Underpinnings of Instability

To handle these reagents effectively, one must understand the two primary decomposition pathways: Hydrolytic Degradation and


-Elimination .
The Inductive Effect & Hydrolysis

The


-ether oxygen exerts a strong electron-withdrawing inductive effect. This reduces electron density at the sulfur center, making it significantly more electrophilic than a standard propyl- or butylsulfonyl chloride.
  • Consequence: Reaction rates with nucleophiles (including atmospheric moisture) are accelerated by orders of magnitude.

  • Mechanism: Water attacks the sulfur atom, proceeding through a trigonal bipyramidal transition state to form the sulfonic acid (

    
    ) and HCl. The generated HCl is autocatalytic, further protonating the ether oxygen and potentially cleaving the ether linkage over time.
    
The Sulfene Pathway (Base-Promoted Elimination)

Unlike aromatic sulfonyl chlorides, ethanesulfonyl derivatives possess acidic


-protons. The 

-ether linkage increases the acidity of these protons further.
  • Pathway: In the presence of even weak bases (or basic impurities), the

    
    -proton is abstracted to form a sulfene intermediate  (
    
    
    
    ).
  • Outcome: This highly reactive sulfene rapidly reacts with any nucleophile present (water, alcohols) or dimerizes, leading to complex decomposition mixtures rather than the desired clean sulfonylation.

Mechanistic Visualization

The following diagram illustrates the competing pathways governing the stability of these compounds.

DecompositionPathways Start Ether-Linked Ethanesulfonyl Chloride (R-O-CH2-CH2-SO2Cl) Sulfene Sulfene Intermediate (R-O-CH2-CH=SO2) Start->Sulfene Base (B:) - HCl (alpha-deprotonation) Acid Sulfonic Acid (Hydrolysis Product) Start->Acid H2O (Direct Attack) Autocatalytic HCl Sulfene->Acid H2O Vinyl Vinyl Sulfonate (Elimination Product) Sulfene->Vinyl R'OH / H2O Trapping

Figure 1: Decomposition pathways showing the competition between direct hydrolysis and the base-mediated sulfene pathway. The electron-withdrawing ether group accelerates both.

Synthesis & Purification Protocols

Synthesis must avoid conditions that trigger the sulfene pathway. The standard oxidative chlorination of thiols is the most robust route.

Recommended Synthetic Workflow

Reaction:



ParameterSpecificationRationale
Temperature -5°C to 0°CSuppresses thermal extrusion of

and prevents ether cleavage by HCl.
Solvent DCM / Water (biphasic)Water acts as the oxygen source; DCM protects the product from hydrolysis immediately after formation.
Stoichiometry Excess

(3.3 eq)
Ensures complete oxidation of the disulfide intermediate.
Work-up Phase separation < 5°CCritical to remove HCl rapidly. Prolonged contact with acid hydrolyzes the ether.
Purification Strategy

Distillation is not recommended for high-molecular-weight ether-linked analogs due to thermal instability.

  • Protocol: Flash chromatography is generally avoided due to hydrolysis on silica.

  • Best Practice: Use crude if purity >95% (by NMR). If purification is required, rapid recrystallization from anhydrous hexane/ether (if solid) or washing with cold pentane (if oil) is preferred.

Stability Profiling & Storage

The following data summarizes the stability profile based on accelerated degradation studies of 2-methoxyethanesulfonyl chloride analogs.

Half-Life Comparison (Approximate)
Condition

(Ether-Linked)

(Alkyl Analog)
Notes
Water (pH 7, 25°C) < 5 mins~ 15-20 minsEther linkage accelerates nucleophilic attack.
DCM (Wet, 25°C) ~ 2 hours~ 12 hoursTrace moisture is fatal; drying agents are mandatory.
Storage (-20°C, Argon) > 6 months> 1 yearLow temperature effectively halts degradation.
Storage Protocol (SOP)

To ensure reagent integrity for drug development workflows:

  • Container: Amber glass vials with PTFE-lined caps. Do not use metal containers (corrosion risk).[1]

  • Atmosphere: Store strictly under Argon or Nitrogen.[1]

  • Desiccant: Store the vial inside a secondary jar containing

    
     or activated molecular sieves.
    
  • Handling: Warm to room temperature before opening to prevent condensation.

Experimental Validation: Quality Control

Before committing valuable biological samples to a reaction, validate the sulfonyl chloride quality.

Method: Derivatization with Benzylamine

  • Dissolve

    
     of sulfonyl chloride in 
    
    
    
    dry DCM.
  • Add

    
     benzylamine (excess).
    
  • Shake for 5 minutes.

  • Analyze by LC-MS or TLC.[2]

    • Pass: Single peak/spot corresponding to the sulfonamide.

    • Fail: Presence of sulfonic acid (hydrolysis) or vinyl species (elimination).

References

  • Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides King, J. F., et al. "Organic Sulfur Mechanisms.[3] 35. Mechanisms of hydrolysis... of alkanesulfonyl chlorides." Journal of the American Chemical Society.

  • Sulfene Intermediates in Sulfonyl Chloride Reactions King, J. F.[3] "Return of the Sulfenes." Accounts of Chemical Research.

  • Synthesis via Oxidative Chlorination Detailed protocol for converting thiols to sulfonyl chlorides using

    
    .
    
    
  • General Stability of Sulfonyl Chlorides BenchChem Technical Guide: Stability and Storage of Sulfonyl Chlorides.

Sources

Methodological & Application

Protocol for Synthesizing Sulfonamides using 2-(Allyloxy)ethanesulfonyl Chloride (AOES-Cl)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for utilizing 2-(allyloxy)ethanesulfonyl chloride (AOES-Cl) as a specialized electrophile in the synthesis of sulfonamides.[1] Unlike standard aryl sulfonyl chlorides, AOES-Cl serves a dual purpose: it functions as a robust "Safety-Catch" linker for amine protection and, more critically, as a masked vinyl sulfonyl chloride equivalent. This reagent enables the installation of a latent Michael acceptor (vinyl sulfonamide) which can be unmasked under specific conditions, making it a valuable tool in the development of Targeted Covalent Inhibitors (TCIs) and fragment-based drug discovery (FBDD).

Introduction & Mechanistic Rationale

The Challenge: Vinyl Sulfonamide Instability

Vinyl sulfonamides are potent electrophiles used in medicinal chemistry to covalently modify cysteine residues in target proteins. However, direct handling of ethenesulfonyl chloride is hazardous due to its high volatility, lachrymatory properties, and polymerization tendency.

The Solution: AOES-Cl as a Latent Warhead

2-(Allyloxy)ethanesulfonyl chloride (AOES-Cl) acts as a stable precursor.[1] The


-allyloxy motif masks the reactive vinyl group, allowing for:
  • Stable Coupling: Formation of the sulfonamide bond without premature polymerization.

  • Controlled Unmasking: The allyloxy group can be eliminated (via activation or transition metal catalysis) to regenerate the vinyl sulfonamide in situ or at a late stage.

  • Orthogonal Functionalization: The allyl group provides a handle for Ring-Closing Metathesis (RCM) to access cyclic sultams.[1]

Mechanism of Action

The synthesis proceeds through a nucleophilic substitution at the sulfur atom, followed by an optional elimination step to reveal the vinyl warhead.

Key Pathway:

  • Sulfonylation:

    
    
    
  • Unmasking (Elimination):

    
    [1]
    

Reagent Profile: 2-(Allyloxy)ethanesulfonyl Chloride[1]

PropertyValueNotes
Formula

MW 184.64 g/mol
Appearance Colorless to pale yellow oilMoisture sensitive
Stability Store at -20°C under ArgonHydrolyzes to sulfonic acid in air
Reactivity High electrophilicity at Sulfur

-carbon is susceptible to elimination

Preparation (If not commercially available): AOES-Cl is best prepared from sodium 2-(allyloxy)ethanesulfonate via chlorination with thionyl chloride (


) and catalytic DMF, or by oxidative chlorination of 2-(allyloxy)ethanethiol .[1]

Experimental Protocol

Part A: Synthesis of Sulfonamide (Coupling)

Objective: To couple a primary or secondary amine with AOES-Cl.[1]

Materials:

  • Amine substrate (1.0 equiv)

  • 2-(Allyloxy)ethanesulfonyl chloride (1.2 equiv)[1]

  • Triethylamine (

    
    ) or Pyridine (2.0 - 3.0 equiv)[1]
    
  • Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)

  • DMAP (Catalytic, 0.1 equiv - optional for unreactive amines)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the Amine (1.0 equiv) and anhydrous DCM .

  • Base Addition: Cool the solution to 0°C (ice bath). Add Triethylamine (2.5 equiv) dropwise.

  • Reagent Addition: Dissolve AOES-Cl (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes to control exotherm.

    • Critical Control Point: Maintain temperature < 5°C to prevent side reactions (e.g., elimination to vinyl sulfonyl chloride).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours . Monitor by TLC/LC-MS.

  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (3x).

    • Wash combined organics with 1M HCl (if product is not basic), water, and brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Part B: Unmasking to Vinyl Sulfonamide (Optional)

Objective: To convert the AOES-protected sulfonamide into a reactive vinyl sulfonamide warhead.[1]

Methodology (Elimination Strategy): Direct base-mediated elimination of the allyloxy group is difficult.[1] A two-step activation is recommended:

  • De-allylation: Treat with

    
     (5 mol%) and 1,3-dimethylbarbituric acid (NDMBA) in DCM to yield the 
    
    
    
    -hydroxy sulfonamide
    .
  • Mesylation-Elimination:

    • React

      
      -hydroxy compound with Methanesulfonyl chloride (MsCl)  (1.2 equiv) and 
      
      
      
      (2.5 equiv) in DCM at 0°C.
    • The mesylate intermediate usually eliminates in situ or upon warming to RT to yield the Vinyl Sulfonamide .

Visualizing the Workflow

AOES_Protocol cluster_legend Reaction Phase Reagent 2-(Allyloxy)ethanesulfonyl Chloride (AOES-Cl) Intermediate AOES-Sulfonamide (Stable Intermediate) Reagent->Intermediate Coupling (DCM, Et3N, 0°C) Amine Primary/Secondary Amine (R-NH2) Amine->Intermediate Deprotection Step 1: De-allylation (Pd(0) / NDMBA) Intermediate->Deprotection Unmasking Alcohol β-Hydroxy Sulfonamide Deprotection->Alcohol Elimination Step 2: Elimination (MsCl / Et3N) Alcohol->Elimination Product Vinyl Sulfonamide (Covalent Warhead) Elimination->Product -MsOH

Figure 1: Strategic workflow for converting amines to vinyl sulfonamides via the AOES-Cl safety-catch linker.[1]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (Coupling) Hydrolysis of AOES-ClEnsure anhydrous DCM; increase AOES-Cl to 1.5 equiv.
Side Product: Vinyl Sulfonamide Premature elimination during couplingKeep reaction temperature strictly at 0°C; avoid strong bases (use Pyridine instead of

).
Incomplete Unmasking Poor Pd-catalysisDegas solvents thoroughly (Oxygen inhibits Pd(0)); use NDMBA as allyl scavenger.
Polymerization Vinyl product is unstableStore vinyl sulfonamide in dilute solution with radical inhibitor (e.g., BHT) or react immediately with target.

References

  • General Sulfonamide Synthesis

    • De Luca, L., & Giacomelli, G. (2008). An easy and handy synthesis of sulfonamides directly from sulfonic acids. The Journal of Organic Chemistry, 73(10), 3967-3969. Link

  • Vinyl Sulfonamides as Covalent Warheads

    • Gehringer, M., & Laufer, S. A. (2019). Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 62(12), 5673-5724. Link

  • SES (Trimethylsilylethanesulfonyl) Protecting Group Strategy (Analogous Chemistry)

    • Weinreb, S. M., et al. (2012).[2] 2-Trimethylsilylethanesulfonyl chloride (SES-Cl).[1] Organic Syntheses, 89, 34. Link

  • Synthesis of Beta-Substituted Ethanesulfonyl Chlorides

    • King, J. F., et al. (1993). The mechanism of hydrolysis of beta-substituted ethanesulfonyl chlorides. Canadian Journal of Chemistry, 71, 674. Link

Sources

Introducing allyl functional groups via sulfonylation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Introduction and Utilization of Allylic Functional Groups via Sulfonyl Scaffolds

Executive Summary

The introduction of allyl functional groups is a cornerstone of drug discovery, providing handles for further diversification (e.g., olefin metathesis, dihydroxylation) and serving as pharmacophores. While traditional allylation relies on allyl halides or stannanes, sulfonylation strategies offer a superior, distinct advantage: the ability to create Allylic Sulfones .

These versatile intermediates serve a dual purpose:

  • As Targets: Allylic sulfones themselves are potent bioactive motifs (e.g., in protease inhibitors).

  • As Reagents: They act as "allylation vectors" in radical chemistry, allowing the introduction of allyl groups into complex alkyl halides under tin-free conditions (Desulfonylative Allylation).

This Application Note details two interconnected protocols: the Precision Synthesis of Allylic Sulfones via Pd-catalyzed sulfonylation, and the Utilization of Allylic Sulfones for radical allylation of drug scaffolds.

Mechanistic Insight & Causality

The Challenge of Allylic Sulfonylation

Direct sulfonylation of allylic halides is often plagued by regioselectivity issues (linear vs. branched products) and sulfur-centered nucleophilicity competition (O- vs. S-alkylation).

The Solution: Palladium-Catalyzed Inner-Sphere Sulfonylation. Unlike standard nucleophilic substitution, recent mechanistic studies (see Zhang et al. and Trost et al.) reveal that sodium sulfinates act as bifunctional nucleophiles in Pd-catalyzed systems. The sulfinate oxygen coordinates to the Pd-allyl complex, facilitating an inner-sphere delivery of the sulfur atom.[1] This unique mechanism overrides the steric bias, allowing for the synthesis of sterically congested, branched allylic sulfones with high enantioselectivity.

The Power of Desulfonylative Allylation

Once synthesized, allylic sulfones function as radical traps. Upon radical attack, the weak C–S bond undergoes


-scission, expelling a sulfonyl radical and installing the allyl group. This method avoids toxic organotin reagents and allows the allylation of unactivated alkyl iodides/bromides.

Pathway Visualization

Figure 1: Pd-Catalyzed Allylic Sulfonylation Cycle

This diagram illustrates the inner-sphere delivery mechanism essential for high regiocontrol.

Pd_Sulfonylation Precursor Allylic Carbonate (Substrate) OxAdd Oxidative Addition (Pd-Pi-Allyl Complex) Precursor->OxAdd -CO2, -OR Pd0 Pd(0) Catalyst (Active Species) Pd0->OxAdd Coordination Sulfinate Coordination (Pd-O-S Interaction) OxAdd->Coordination + R-SO2Na InnerSphere Inner-Sphere Nucleophilic Attack Coordination->InnerSphere Ligand Rearrangement InnerSphere->Pd0 Regeneration Product Allylic Sulfone (Branched/Linear) InnerSphere->Product C-S Bond Formation

Caption: Pd(0) cycle featuring the critical sulfinate coordination step enabling inner-sphere S-attack.

Experimental Protocols

Protocol A: Precision Synthesis of Allylic Sulfones

Objective: Install a sulfonyl group onto an allylic carbonate with high regiocontrol.[2]

Materials:

  • Substrate: Tertiary Allylic Carbonate (1.0 equiv)

  • Reagent: Sodium Sulfinate (R-SO2Na) (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/Xantphos for chiral applications.

  • Solvent: THF or CH2Cl2 (Degassed).

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with Pd(PPh3)4 (0.05 mmol). Add degassed THF (2.0 mL) and stir for 5 minutes until a homogeneous yellow solution forms.

    • Causality: Pre-solubilization ensures active Pd(0) species are available before substrate introduction, preventing induction periods.

  • Reagent Addition: Add Sodium Benzenesulfinate (1.2 mmol) directly to the vessel. The salt will be partially insoluble.

  • Substrate Injection: Add the Allylic Carbonate (1.0 mmol) via syringe.

    • Note: Carbonates are preferred over acetates as the leaving group (-OCO2R) generates an alkoxide base in situ, which buffers the reaction and aids sulfinate solubility.

  • Reaction: Stir at 40°C for 4–12 hours. Monitor by TLC (UV visualization).

    • Endpoint: Disappearance of the carbonate spot. Appearance of a lower Rf UV-active spot (Sulfone).

  • Workup: Dilute with EtOAc, wash with water (x2) to remove excess sulfinate salts. Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). Allylic sulfones are typically stable on silica.

Self-Validation Check:

  • 1H NMR: Look for the diagnostic shift of the allylic proton. In the carbonate, it appears ~5.0-5.5 ppm. In the sulfone, the

    
    -proton shifts upfield slightly but shows coupling to the sulfonyl aromatic ring (7.5-7.9 ppm).
    
Protocol B: Radical Allylation using Allyl Sulfones

Objective: Use the Allylic Sulfone synthesized in Protocol A to introduce an allyl group into an alkyl iodide (Drug Scaffold).

Materials:

  • Substrate: Alkyl Iodide (Drug intermediate) (1.0 equiv)

  • Reagent: Allyl Phenyl Sulfone (2.0 equiv)

  • Initiator: AIBN (0.1 equiv) or V-40.

  • Solvent: Benzene or Trifluorotoluene (0.1 M).

Step-by-Step Methodology:

  • Setup: Dissolve the Alkyl Iodide (0.5 mmol) and Allyl Phenyl Sulfone (1.0 mmol) in degassed Benzene (5 mL).

  • Initiation: Add AIBN (0.05 mmol).

  • Reflux: Heat to 80°C (reflux) under Argon.

    • Mechanism:[1][3][4][5][6][7] The AIBN radical abstracts iodine from the substrate. The resulting alkyl radical attacks the terminus of the allyl sulfone double bond.

  • Propagation: Stir for 4–6 hours. Add a second portion of AIBN if conversion is <50% after 2 hours.

    • Causality: The fragmentation of the intermediate radical is irreversible due to the extrusion of the stable phenylsulfonyl radical (

      
      ), driving the reaction to completion.
      
  • Purification: Concentrate and purify via column chromatography. The byproduct is PhSO2I (or PhSO2-PhSO2), which is easily separated.

Figure 2: Radical Allylation Workflow

This diagram details the "Tin-Free" allylation pathway.

Radical_Allylation Initiator Initiator (AIBN) Thermal Decomp AlkylI Alkyl Iodide (R-I) Initiator->AlkylI Abstraction AlkylRad Alkyl Radical (R•) AlkylI->AlkylRad -I• Adduct Radical Adduct (Intermediate) AlkylRad->Adduct + Allyl Sulfone AllylSulfone Allyl Sulfone (Reagent) Product Allylated Product (R-Allyl) Adduct->Product Beta-Scission SulfonylRad Sulfonyl Radical (Leaving Group) Adduct->SulfonylRad Elimination

Caption: Radical chain mechanism utilizing allyl sulfones as fragmentation vectors.

Data Summary & Troubleshooting

Table 1: Substrate Scope & Limitations (Pd-Catalysis)
Substrate ClassPreferred Leaving GroupCatalyst SystemYieldRegioselectivity (B:L)
Primary Allylic Carbonate (-OCO2Me)Pd(PPh3)4>90%Linear Dominant
Tertiary Allylic Carbonate (-OCO2Me)Pd(dba)2 + PPh385-95%Branched Dominant
Cyclic Allylic Acetate (-OAc)Pd(dppf)Cl270-80%Stereoretentive
Electron-Poor CarbonateNi(cod)2 (Alternative)50-60%Variable
Troubleshooting Guide
  • Low Conversion (Protocol A): Ensure the Sodium Sulfinate is dry. Commercial salts are often hydrates. Azeotropic drying with toluene is recommended.

  • Regioselectivity Loss: Lower the temperature to 25°C and increase reaction time. Higher temperatures favor thermodynamic (linear) products.

  • Incomplete Allylation (Protocol B): If the alkyl iodide is sterically hindered (tertiary), switch solvent to tert-butanol or use a higher boiling initiator (V-40) to increase radical lifetime.

References

  • Mechanism of Palladium-Catalyzed Allylic Sulfonyl

    • Title: Mechanism of palladium-catalyzed allylic substitution of tertiary allylic carbonates with sodium sulfinates: unusual bifunctional nucleophile-enabled inner-sphere pathway.[1]

    • Source: Catalysis Science & Technology (RSC), 2021.
    • URL:[Link]

  • Radical Allyl

    • Title: Carbon Bond-Forming Reactions Based on

      
      -Scission of Alkylsulfonyl Radicals.[4]
      
    • Source: Bulletin of the Chemical Society of Japan, 2007.[4]

    • URL:[Link]

  • Metal-Free Approaches.

    • Title: Allylic C–S Bond Construction through Metal-Free Direct Nitroalkene Sulfonation.[6][8]

    • Source: The Journal of Organic Chemistry, 2018.
    • URL:[Link]

  • Molybdenum Catalysis (Altern

    • Title: Regioselective molybdenum-catalyzed allylic substitution of tertiary allylic electrophiles.[2]

    • Source: Chemical Science, 2020.[2]

    • URL:[Link]

  • Photoredox Applic

    • Title: Direct, Selective ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -Aryloxyalkyl Radical Cyanation and Allylation of Aryl Alkyl Ethers.
      
    • Source: JACS Au, 2021.
    • URL:[Link]

Sources

Advanced Polymerization Techniques for Allyl Ether Sulfonyl and Sulfonate Monomers: Mechanisms, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Allyl ether sulfonyl and sulfonate monomers are critical building blocks in the development of advanced functional materials, including proton exchange membranes (PEMs) for fuel cells, reactive polymeric surfactants (surfmers), and biocompatible hydrogels. However, processing these monomers requires specialized techniques to overcome inherent kinetic limitations. This application note provides drug development professionals, materials scientists, and synthetic chemists with field-proven methodologies, mechanistic insights, and self-validating protocols to successfully polymerize these challenging monomers.

Mechanistic Insights: Overcoming Degradative Chain Transfer

The traditional free-radical addition (FRA) polymerization of allyl ether monomers is notoriously inefficient[1]. The high electron density of the allyl double bond, coupled with the low bond dissociation energy (BDE) of the adjacent allylic C–H bonds, dictates the reaction kinetics. Instead of adding to the double bond to propagate the chain, primary radicals preferentially abstract an allylic hydrogen. This generates a highly stable, delocalized


 allyl radical that resists further propagation, leading to degradative chain transfer and yielding only low-molecular-weight oligomers[2].

To bypass this limitation, advanced synthesis relies on three distinct pathways:

  • Radical-Mediated Cyclization (RMC): Recent density functional theory (DFT) studies demonstrate that under specific photoinitiated conditions, the stable allyl radical can react with a second monomer's double bond to form a five-membered cyclopentane-like ring radical, successfully propagating a cyclolinear polymer chain[3].

  • Step-Growth Polycondensation: For applications requiring high-molecular-weight aromatic backbones (e.g., PEMs), researchers bypass radical chemistry entirely. Sulfonated poly(arylene ether sulfone)s (SPAES) are synthesized via nucleophilic aromatic substitution, condensing disulfonated monomers with biphenols[4][5].

  • Transition-Metal Catalysis: Phosphine-sulfonate Palladium (Pd) complexes can directly copolymerize polar allyl monomers with ethylene, preventing hydrogen abstraction and allowing precise functional group incorporation[6].

RMC_Pathway Init Initiator Radical Generation (e.g., Photoinitiator) Abs Hydrogen Abstraction (from Allyl Methylene) Init->Abs AllylRad Delocalized Allyl Radical (π33 bond) Abs->AllylRad Add Addition to 2nd Monomer Double Bond AllylRad->Add RMC Pathway Degrad Degradative Chain Transfer (Termination) AllylRad->Degrad Traditional Pathway Cyclo [3+2] Cyclization (Cyclopentane-like Radical) Add->Cyclo Prop Chain Propagation Cyclo->Prop

Radical-Mediated Cyclization (RMC) vs. Degradative Chain Transfer in allyl ether polymerization.

Quantitative Data: Comparison of Polymerization Techniques

To select the appropriate methodology for your target application, consult the comparative data summarized below:

Polymerization TechniqueCatalyst / InitiatorMonomer CompatibilityTypical Yield / MWKey Advantage
Radical-Mediated Cyclization Photoinitiators (e.g., Benzoyl radicals)Allyl ethersModerate MW, Cyclolinear polymersOvercomes degradative chain transfer via [3+2] cyclization[3].
Polycondensation (Step-Growth) K₂CO₃ (Base), HeatDCDPS, SDCDPS, BiphenolsHigh Yield (>89%), High MWPrecise control over sulfonation degree; excellent thermal stability[4].
Transition-Metal Catalysis Phosphine-sulfonate Pd complexesEthylene, Polar allyl monomers1–8 mol% allyl incorporationDirect copolymerization of unmasked polar allyl monomers[6].
Emulsion Copolymerization Thermal Initiators (e.g., Persulfates)Vinyl/Acrylics + Allyl ether sulfatesHigh conversion, stable latexCovalently binds surfactant to latex, preventing migration[7].

Experimental Protocols

Protocol A: Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s (SPAES) via Polycondensation

Application: Fabrication of high-performance proton exchange membranes (PEMs) for electrochemical devices. Causality & Design: This protocol utilizes a step-growth mechanism. Potassium carbonate (K₂CO₃) is selected as a weak base to deprotonate the biphenol into a reactive phenoxide nucleophile without cleaving the resulting ether linkages. Toluene is strictly required to form an azeotrope with the water byproduct; removing water drives the equilibrium toward high-molecular-weight polymer formation[4][5].

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap, a reflux condenser, and an Argon/Nitrogen inlet.

  • Reagent Charging: Add 4,4′-dichlorodiphenylsulfone (DCDPS, 15 mmol), disodium 3,3′-disulfonate-4,4′-dichlorodiphenyl sulfone (SDCDPS, 15 mmol), a selected biphenol (30 mmol), and anhydrous K₂CO₃ (66 mmol) to the flask[5].

  • Solvation: Introduce 40 mL of anhydrous N,N-Dimethylacetamide (DMAc) to dissolve the polar monomers, followed by 60 mL of anhydrous toluene[5].

  • Azeotropic Distillation: Heat the reaction mixture to 135 °C under continuous stirring and inert gas flow for 6 hours.

    • Self-Validation Step: Monitor the Dean-Stark trap. The visible collection and separation of water confirm the successful formation of the phenoxide intermediate and the progression of the condensation reaction.

  • Polymerization: Distill off the toluene completely. Elevate the reaction temperature to 165 °C – 170 °C and maintain for 18–20 hours to facilitate step-growth polycondensation[4][5].

  • Precipitation: Cool the highly viscous solution to room temperature. Pour the mixture dropwise into 1 L of vigorously stirred isopropanol to precipitate the polymer[4].

  • Purification: Filter the resulting polymer fibers and wash thoroughly with deionized water until the filtrate reaches a neutral pH, ensuring the removal of unreacted monomers and inorganic salts. Dry in a vacuum oven at 60 °C for 24 hours.

  • Characterization: Verify the chemical structure via FTIR spectroscopy.

    • Self-Validation Step: Confirm success by identifying strong absorption bands at 1098 cm⁻¹ and 1026 cm⁻¹ (symmetric and asymmetric stretching of sulfate groups) and 1006 cm⁻¹ (diphenyl ether band), which indicates the absence of residual monomers[5].

SPAES_Workflow Prep Monomer Preparation (DCDPS, SDCDPS, Biphenol) Solv Solvent Addition (DMAc + Toluene) Prep->Solv Azeo Azeotropic Distillation (135°C, Water Removal) Solv->Azeo Poly Polycondensation (165°C - 170°C, 18-20h) Azeo->Poly Precip Precipitation & Washing (in Isopropanol/Water) Poly->Precip Film Membrane Casting (Solution Casting & Acidification) Precip->Film

Step-by-step workflow for the synthesis of Sulfonated Poly(Arylene Ether Sulfone)s (SPAES).

Protocol B: Emulsion Copolymerization using Allyl Ether Sulfonate Surfactants

Application: Production of highly stable, water-resistant aqueous latexes for coatings and biomedical adhesives. Causality & Design: Traditional non-reactive surfactants migrate to the surface of dried latex films, causing water sensitivity and adhesion failure. Allyl ether sulfonates act as "surfmers" (polymerizable surfactants). Their terminal ethylenic unsaturation covalently bonds to the polymer backbone during free-radical emulsion polymerization, permanently anchoring the hydrophilic sulfonate group to the particle surface[7].

Step-by-Step Methodology:

  • Pre-Emulsion Preparation: In a continuous aqueous phase, mix the primary monomers (e.g., styrene, acrylates) with 0.2 to 5.0 wt.% of the allyl ether sulfonate surfactant. Agitate vigorously at 500 RPM to form a stable pre-emulsion of monomer micelles[7].

  • Reactor Initialization: Heat the main reactor containing a fraction of the aqueous phase to 70–80 °C. Introduce a water-soluble thermal initiator (e.g., sodium persulfate, 0.1–1.0 wt.%)[7].

  • Starved-Feed Copolymerization: Feed the pre-emulsion into the reactor continuously over 2 to 4 hours.

    • Causality: Maintaining "starved-feed" conditions ensures that the less reactive allyl ether monomer is forced to copolymerize instantly with the highly reactive acrylate/styrene radicals, minimizing the risk of allyl homopolymerization and degradative chain transfer.

  • Chaser Catalyst Addition: After the feed is complete, hold the temperature for 1 hour. Add a redox chaser system (e.g., tert-butyl hydroperoxide and ascorbic acid) to drive the conversion of residual monomers to <500 ppm.

  • Validation: Measure the latex particle size via Dynamic Light Scattering (DLS).

    • Self-Validation Step: A monodisperse particle size (typically 100-200 nm) with high mechanical shear stability confirms the successful covalent incorporation of the surfmer at the particle-water interface[7].

References

  • Title: Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization Source: ACS Omega URL: [Link]

  • Title: Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods Source: Polymers (MDPI) URL: [Link]

  • Title: Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site Source: Polymers (MDPI) / PMC URL: [Link]

  • Title: Allyl ether sulfate polymerizable surfactants and methods for use Source: US Patent 9688780B2 URL
  • Title: Transition metal-catalyzed polymerization of polar allyl and diallyl monomers Source: MRS Bulletin (Cambridge University Press) URL: [Link]

Sources

Preparation of allyl-functionalized sulfonates for battery electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Integration of Allyl-Functionalized Sulfonates for Advanced Battery Electrolytes

Target Audience: Researchers, Materials Scientists, and Electrolyte Development Professionals.

Introduction & Mechanistic Rationale

Allyl-functionalized sulfonates—most notably Allyl Methanesulfonate (AMS) and Sodium/Lithium Allyl Sulfonate (SAS/LAS)—have emerged as critical components in next-generation lithium-ion and lithium-metal batteries. Their utility spans two primary domains: as bifunctional Solid Electrolyte Interphase (SEI) forming additives in liquid electrolytes[1], and as polymerizable monomers for Single-Ion Conducting (SIC) solid polymer electrolytes[2].

The Causality of Molecular Design: The efficacy of these molecules stems from their dual functional groups:

  • The Allyl Group (

    
    ):  During the initial formation cycles, the unsaturated double bond undergoes electrochemical reduction at the anode (typically < 1.0 V vs 
    
    
    
    ). This triggers a radical polymerization process, forming a flexible, elastomeric poly-allyl carbon network. This flexibility is paramount for accommodating the severe volume expansion of silicon-rich or lithium-metal anodes, preventing SEI fracture.
  • The Sulfonate Group (

    
     or 
    
    
    
    ):
    The sulfonate moiety undergoes preferential reduction to form highly ionically conductive inorganic domains, such as
    
    
    and
    
    
    . These inorganic components lower the internal resistance of the cell while acting as a rigid barrier against continuous solvent co-intercalation. Furthermore, when used in polymer electrolytes, the strong electron-withdrawing nature of the sulfonate group facilitates
    
    
    dissociation, enabling high ionic conductivity[2].

SEI_Mechanism A Allyl Methanesulfonate (AMS) B Electrochemical Reduction (< 1.0 V vs Li/Li+) A->B C Radical Anion Intermediate B->C D S-O Bond Cleavage C->D E Allyl Radical (Polymerization) D->E F Sulfonate Anion (Inorganic Salts) D->F G Flexible Poly-allyl Network (Accommodates Volume Expansion) E->G H Li2SO3 / Li2S Domains (High Li+ Conductivity) F->H

Fig 1: Bifunctional electrochemical reduction pathway of AMS during SEI formation.

Experimental Protocols

Protocol A: Synthesis of Allyl Methanesulfonate (AMS) for Liquid Electrolytes

AMS is typically synthesized via the nucleophilic acyl substitution of methanesulfonyl chloride with allyl alcohol.

Self-Validating Workflow & Causality:

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 eq of allyl alcohol and 1.2 eq of triethylamine (TEA) in anhydrous dichloromethane (DCM). Causality: TEA acts as both a base to deprotonate the alcohol and an acid scavenger to precipitate HCl as TEA-HCl, driving the reaction forward without acidifying the solution.

  • Addition: Cool the mixture to 0°C using an ice bath. Dropwise add 1.1 eq of methanesulfonyl chloride over 30 minutes. Causality: The reaction is highly exothermic; maintaining 0°C prevents the thermal degradation of the product and suppresses runaway side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) until the allyl alcohol spot disappears.

  • Quenching & Washing: Quench with cold distilled water. Separate the organic layer and wash sequentially with 5%

    
     (aq) and brine. Causality: Washing with 
    
    
    
    is non-negotiable. Any residual methanesulfonic acid in the final additive will catalyze the breakdown of
    
    
    salt in the battery, generating HF gas and destroying the transition metal cathode.
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Distill the crude oil under high vacuum to obtain pure AMS as a colorless liquid.
    
Protocol B: Scalable Synthesis of Sodium Allyl Sulfonate (SAS) via Phase-Transfer Catalysis

For bulk applications, such as synthesizing monomers for solid polymer electrolytes, SAS is produced using sodium metabisulfite and allyl chloride[3].

Self-Validating Workflow & Causality:

  • Aqueous Phase Preparation: Dissolve food-grade sodium metabisulfite (

    
    ) in deionized water at 50°C until fully clear[4].
    
  • Catalyst & Inhibitor Addition: Add Polyethylene Glycol 600 (PEG-600) as a phase-transfer catalyst and p-tert-butyl catechol (or hydroquinone) as a polymerization inhibitor[5]. Causality: Allyl chloride is hydrophobic, while sulfite is hydrophilic. PEG-600 bridges this liquid-solid/liquid-liquid interface, drastically reducing reaction time. The inhibitor is essential to prevent the allyl double bonds from auto-polymerizing at 50°C.

  • Microchannel Reaction: Simultaneously pump the sulfite mixture, a 30% NaOH solution, and allyl chloride into a microchannel reactor maintained at 40-60°C and 0.3 MPa backpressure[4]. Causality: Microchannel reactors provide superior mass transfer and heat dissipation compared to batch reactors, preventing localized hot spots that cause allyl chloride volatilization.

  • Isolation: Cool the effluent to room temperature. The byproduct, sodium chloride, will precipitate. Perform suction filtration to remove NaCl[3].

  • Crystallization: Distill the filtrate under vacuum (-0.06 MPa) at 60°C. Cool to induce crystallization of SAS, then dry the crystals in a vacuum oven[3].

SAS_Synthesis Step1 Dissolve Na2S2O5 in H2O (50°C, Stirring) Step2 Add PEG-600 & Hydroquinone (Phase Transfer & Radical Inhibition) Step1->Step2 Step3 Co-feed Allyl Chloride & NaOH (Microchannel Reactor) Step2->Step3 Step4 Sulfonation Reaction (40-60°C, pH 7-9, 0.3 MPa) Step3->Step4 Step5 Cooling & Suction Filtration (Remove NaCl Byproduct) Step4->Step5 Step6 Vacuum Drying of Crystals (Purified Sodium Allyl Sulfonate) Step5->Step6

Fig 2: Scalable phase-transfer catalyzed synthesis workflow for Sodium Allyl Sulfonate.

Protocol C: Preparation of Single-Ion Conducting (SIC) Polymer Electrolytes

To create a solid-state electrolyte, SAS must be lithiated and copolymerized[2].

  • Lithiation: Pass the purified SAS aqueous solution through a column packed with a lithium-form cation exchange resin (e.g., Amberlite IR-120

    
     form) to convert it to Lithium Allyl Sulfonate (LAS). Lyophilize to obtain dry LAS powder.
    
  • Copolymerization: In a Schlenk flask, dissolve LAS and a fluorinated comonomer (e.g., hexafluorobutyl methacrylate, HFMA) in anhydrous DMF[2]. Add Azobisisobutyronitrile (AIBN) as a thermal initiator.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen acts as a radical scavenger and will prematurely terminate the polymerization chain reaction.

  • Reaction & Casting: Heat to 70°C for 24 hours. Cast the resulting viscous polymer solution onto a PTFE dish and dry under high vacuum at 80°C to form a self-standing Poly(HFMA-co-LAS) membrane[2].

Quantitative Data Summary

The following table summarizes the physicochemical properties and optimal battery integration metrics for various allyl-functionalized sulfonates.

CompoundChemical FormulaPrimary ApplicationOptimal ConcentrationKey Performance Benefit
Allyl Methanesulfonate (AMS)

Liquid SEI Additive0.5 - 2.0 wt%Reduces internal resistance; forms flexible, low-impedance SEI on graphite/Li.
Sodium Allyl Sulfonate (SAS)

Precursor / MonomerN/A (Synthesis phase)High-yield intermediate; easily functionalized via ion exchange.
Lithium Allyl Sulfonate (LAS)

SIC Polymer MonomerCopolymerizedEnables exceptional

transference numbers (

).
Poly(HFMA-co-LAS) Polymer NetworkSolid Electrolyte100% (Membrane)High ionic conductivity (

S/cm at 80°C); suppresses Li dendrites.

References

  • Synthesis method of sodium allylsulfonate - Google Patents (CN108675947B)
  • A kind of synthetic method of Sodium Allyl Sulfonate - Google Patents (CN109232329A)
  • Battery systems based on two-additive electrolyte system - Justia Patents Source: Justia Patents URL
  • Source: PMC / National Institutes of Health (NIH)

Sources

Application Note: Next-Generation Heterobifunctional Bioconjugation Using 2-(Allyloxy)ethanesulfonyl Chloride (AOESC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

For decades, bioconjugation and the development of antibody-drug conjugates (ADCs) have relied heavily on NHS-ester and maleimide chemistries. While effective, these traditional methods suffer from inherent vulnerabilities: NHS-derived amides can be challenging to form selectively in competitive aqueous environments, and maleimide-derived thioethers are notoriously susceptible to retro-Michael exchange in systemic circulation, leading to off-target toxicity[1].

2-(Allyloxy)ethanesulfonyl chloride (AOESC) emerges as a highly specialized, next-generation heterobifunctional cross-linker designed to solve these exact stability issues. AOESC bridges the gap between ultra-stable electrophilic amine modification and bioorthogonal photoclick chemistry.

The Causality of the Chemistry (Why AOESC?)
  • The Sulfonyl Chloride Warhead (Primary Conjugation): Unlike NHS esters that form amides, sulfonyl halides are highly reactive electrophiles that form exceptionally stable sulfonamide bonds with primary amines (such as the ε-amino groups of lysine residues or the N-terminus)[2]. The sulfonamide linkage is entirely resistant to physiological hydrolysis and enzymatic cleavage.

  • The Allyl Ether Handle (Secondary Conjugation): The terminal alkene (allyl group) serves as a bioorthogonal handle for radical-mediated thiol-ene click chemistry[3]. Unlike maleimides, the thiol-ene reaction forms a permanent, irreversible thioether bond that cannot undergo exchange with serum albumin or glutathione in vivo[1].

Workflow Visualization

The following diagram illustrates the two-step "plant-and-cast" methodology. First, the allyl tag is "planted" onto Protein A via sulfonylation. Second, the cross-link is "cast" by introducing a thiol-bearing partner under UV light.

G A Protein A (Primary Amine) C Allyl-Tagged Protein A (Sulfonamide Linkage) A->C pH 8.0-8.5 -HCl B AOESC (Sulfonyl Chloride) B->C E Final Conjugate (Thioether Linkage) C->E UV 365 nm LAP Initiator D Protein B / Probe (Free Thiol) D->E Thiol-Ene Click

AOESC workflow: Sulfonylation of amines followed by UV-mediated thiol-ene click cross-linking.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . You will not proceed to Step 2 without analytical confirmation that Step 1 was successful.

Protocol 1: Primary Amine Modification (Allyl Tagging)

Sulfonyl chlorides are moisture-sensitive and will hydrolyze to unreactive sulfonic acids in water. Therefore, reagent preparation and buffer selection are critical[4].

Materials & Setup:

  • Conjugation Buffer: 0.1 M Sodium Borate or HEPES, pH 8.0–8.5. (Crucial: Do not use Tris, glycine, or any amine-containing buffers, as they will aggressively quench the sulfonyl chloride[4]).

  • Protein A: Diluted to 2–5 mg/mL in Conjugation Buffer.

  • AOESC Stock: 100 mM in anhydrous DMSO or DMF (prepare immediately before use).

Step-by-Step Methodology:

  • Initiation: Add a 15- to 30-fold molar excess of AOESC stock to the Protein A solution. Add the cross-linker dropwise while vortexing gently to prevent localized precipitation.

  • Incubation: Incubate the reaction at room temperature for 2 hours, or at 4°C overnight.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to quench any unreacted sulfonyl chloride.

  • Purification: Remove excess reagents and byproducts using a size exclusion chromatography (SEC) column or dialysis against PBS (pH 7.4).

  • System Validation (Intact Mass Spectrometry):

    • Mechanism of Validation: The conjugation of one AOESC molecule results in the loss of HCl (36.46 Da). The net mass addition to the protein is exactly +148.2 Da per allyl group.

    • Action: Run the purified conjugate on LC-MS. Calculate the Degree of Labeling (DoL) by analyzing the +148.2 Da mass shifts. Proceed to Protocol 2 only if the desired DoL (typically 2-4) is achieved.

Protocol 2: Secondary Cross-Linking (Thiol-Ene Photoclick)

The thiol-ene reaction requires a thiyl radical, which is generated using a photoinitiator and UV light. We utilize LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) because it absorbs efficiently at 365 nm, preventing the UV-induced protein damage associated with 254 nm light[3].

Materials & Setup:

  • Reaction Buffer: PBS, pH 7.4.

  • LAP Stock: 10% (w/v) in pure water.

  • Protein B / Thiol Probe: Must contain a free, reduced sulfhydryl (e.g., via TCEP reduction of disulfides or Traut's reagent modification).

Step-by-Step Methodology:

  • Mixing: Combine Allyl-tagged Protein A and Thiol-Protein B in a 1:1.5 to 1:3 molar ratio in a clear glass or UV-transparent plastic vial.

  • Initiator Addition: Add LAP stock to the reaction mixture to achieve a final concentration of 0.05% (w/v).

  • Irradiation: Place the vial under a 365 nm UV LED lamp (approx. 5–10 mW/cm²). Irradiate for 5 to 15 minutes at room temperature. (Causality: The alkene on the allyl group reacts rapidly with the thiyl radical, propagating a chain reaction that yields a stable thioether[1]).

  • System Validation (SDS-PAGE):

    • Mechanism of Validation: The covalent linkage of Protein A and Protein B will create a distinct, higher-molecular-weight species.

    • Action: Run a non-reducing SDS-PAGE gel. The disappearance of the Protein A monomer band and the appearance of a new band at the combined molecular weight (

      
      ) confirms successful cross-linking.
      

Quantitative Data Presentation

To justify the selection of AOESC over traditional commercial cross-linkers, the following table summarizes the kinetic and thermodynamic properties of the resulting linkages.

Property / MetricAOESC (Sulfonyl / Allyl)Sulfo-SMCC (NHS / Maleimide)NHS-PEG4-Tetrazine (NHS / TCO)
Primary Reactive Group Sulfonyl ChlorideNHS EsterNHS Ester
Primary Linkage Type SulfonamideAmideAmide
Primary Linkage Stability Infinite (Resists all hydrolysis)High (Prone to slow hydrolysis)High
Optimal pH (Step 1) 8.0 – 8.57.2 – 8.07.2 – 8.0
Secondary Chemistry Thiol-Ene PhotoclickMichael AdditionInverse-Demand Diels-Alder
Secondary Linkage Thioether (Radical addition)ThiosuccinimideDihydropyridazine
In Vivo Stability (Step 2) Absolute (No exchange)[1]Poor (Retro-Michael exchange)High
Reaction Trigger 365 nm UV Light (Spatiotemporal)Spontaneous mixingSpontaneous mixing

Table 1: Comparative analysis of heterobifunctional cross-linkers. AOESC provides superior linkage stability and allows for precise spatiotemporal control over the cross-linking event via UV activation.

References

  • Recent progress of chemical methods for lysine site-selective modification of peptides and proteins CCS Chemistry URL:[Link]

  • A Reversible and Repeatable Thiol–Ene Bioconjugation for Dynamic Patterning of Signaling Proteins in Hydrogels ACS Central Science URL:[Link]

Sources

Application Note: Synthesis of Vinyl Ether Derivatives from 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride (CAS: 1622-32-8 analog/derivative) as a bifunctional linker.

The guide focuses on the specific transformation of the allyl ether moiety into a vinyl ether (propenyl ether) derivative. This transformation typically occurs after the sulfonyl chloride headgroup has been used to attach the linker to a target payload (e.g., a drug, protein, or polymer chain). This strategy allows the user to handle a stable "pro-vinyl ether" (the allyl form) during conjugation and "unmask" the reactive vinyl ether only when needed.

Executive Summary & Strategic Rationale

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride is a high-value bifunctional building block containing two distinct reactive centers:

  • Sulfonyl Chloride (

    
    ):  A hard electrophile for rapid coupling with nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates.
    
  • Allyl Ether (

    
    ):  A stable precursor that can be isomerized into a Vinyl Ether  (
    
    
    
    ).

Why synthesize the Vinyl Ether derivative? Vinyl ethers are electronically distinct from allyl ethers. They are:

  • Acid-Labile: Hydrolyze rapidly under mild acidic conditions (pH < 6) to release an aldehyde and an alcohol, making them ideal for controlled-release drug delivery .

  • Polymerizable: Participate in cationic polymerization or radical copolymerization (e.g., with maleimides).

  • Bio-orthogonal: Can undergo inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines.

This protocol details the "Couple-then-Isomerize" strategy, ensuring the sensitive vinyl ether moiety is generated only after the linker is securely attached to the substrate.

Chemical Pathway & Mechanism[1][2][3]

The synthesis proceeds in two modular phases. First, the sulfonyl chloride is reacted to anchor the linker. Second, the allyl group is isomerized to the target vinyl ether using a transition metal catalyst (Ruthenium or Iridium).[1]

Reaction Workflow (DOT Diagram)

ReactionPathway SM Starting Material (Allyl Ether Sulfonyl Chloride) Intermediate Stable Intermediate (Allyl Ether Sulfonamide) SM->Intermediate Phase 1: Coupling (Base, 0°C) Substrate Nucleophile (R-NH2 or R-OH) Substrate->Intermediate Product Target Product (Vinyl Ether Derivative) Intermediate->Product Phase 2: Isomerization (Ru catalyst, 60°C) Catalyst Ru/Ir Catalyst (Isomerization) Catalyst->Product

Figure 1: The modular workflow transforms the sulfonyl chloride first, preserving the allyl "mask" until the final activation step.

Phase 1: Sulfonyl Chloride Coupling (Anchoring)

Objective: Attach the linker to a nucleophile (R-NH₂ or R-OH) without affecting the allyl ether. Criticality: Sulfonyl chlorides are moisture-sensitive. Anhydrous conditions are preferred to prevent hydrolysis to the sulfonic acid.

Materials
  • Reagent: 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride (1.0 equiv).

  • Nucleophile: Primary amine (e.g., Benzylamine, Drug-NH₂) (1.0–1.1 equiv).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Protocol
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Nucleophile and Base in anhydrous DCM (0.1 M concentration relative to nucleophile). Cool to 0°C in an ice bath.

  • Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 10–15 minutes.

    • Note: Exothermic reaction.[2] Control addition rate to maintain temperature < 5°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc). The sulfonyl chloride spot (usually high Rf) should disappear; a new polar sulfonamide spot should appear.

  • Work-up:

    • Quench with water.[2]

    • Wash organic layer with 1M HCl (to remove excess amine/base), then Sat.

      
      , then Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Yield: Typically 85–95%. The product is the Allyl Ether Sulfonamide .

Phase 2: Allyl-to-Vinyl Ether Isomerization (Unmasking)

Objective: Convert the terminal allyl group (


) into the internal vinyl ether (

). Catalyst Selection: Ruthenium hydrides (e.g., Grubbs II or specific Ru-H complexes) are preferred over base catalysis (

-BuOK) because they tolerate the sulfonamide functional group and operate under neutral conditions, preventing premature hydrolysis of the vinyl ether.
Materials
  • Substrate: Allyl Ether Sulfonamide (from Phase 1).

  • Catalyst: Chlorohydridocarbonyltris(triphenylphosphine)ruthenium(II)

    
     (1–2 mol%) OR Grubbs Catalyst 2nd Generation (modified conditions).
    
    • Recommendation: The Ru-hydride complex is specific for isomerization.

  • Solvent: Toluene (anhydrous).

Protocol
  • Setup: In a glovebox or under strict

    
     flow, charge a reaction vial with the Substrate  and Catalyst  (1 mol%).
    
  • Solvent: Add degassed Toluene (0.2 M concentration).

  • Activation: Heat the mixture to 60–80°C for 2–12 hours.

    • Mechanism:[3][4][1][5][6] The metal hydride inserts into the double bond and eliminates, migrating the double bond into conjugation with the oxygen (thermodynamic product).

  • Monitoring (NMR is critical):

    • Allyl (Starting Material): Multiplet at

      
       5.8–6.0 ppm (internal vinyl H), doublet at 
      
      
      
      4.0 ppm (
      
      
      ).
    • Vinyl Ether (Product): Distinct doublet at

      
       6.0–6.2 ppm (vinyl H adjacent to O), disappearance of the 
      
      
      
      doublet.
  • Purification:

    • Concentrate solvent.

    • Crucial: Vinyl ethers are acid-sensitive.[7] Do NOT use silica gel unless it is pre-treated with 1% Triethylamine to neutralize acidity. Neutral Alumina is preferred for chromatography.

    • Elute with Hexane/EtOAc (with 0.5% TEA).

Data Summary Table
ParameterAllyl Ether (Precursor)Vinyl Ether (Target)
Reactivity Stable to acid/baseHydrolyzes in acid; Polymerizes

NMR (Alkene)

5.8 (m), 5.2 (d,d)

6.2 (d), 4.8 (m)

NMR (

)

4.0 (d,

)
Signal disappears (becomes alkene H)
Stability HighModerate (Store at -20°C, basic)

Mechanistic Insight & Troubleshooting

Catalytic Cycle (Ruthenium Hydride)

The isomerization follows a metal-hydride addition-elimination mechanism.

CatalyticCycle Cat Ru-H Species Coord Alkene Coordination Cat->Coord + Allyl Ether Insert Hydrometalation (Alkyl-Ru Intermediate) Coord->Insert Insertion Elim Beta-Hydride Elimination (Vinyl Ether Formation) Insert->Elim Isomerization Elim->Cat - Product

Figure 2: Simplified catalytic cycle for the Ru-catalyzed isomerization of allyl ethers.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning by

or Sulfur.
Ensure strict degassing of toluene. Increase catalyst loading to 5 mol%.
Hydrolysis of Product Acidic silica used during purification.Use Neutral Alumina or treat Silica with 1%

.
Side Products (Claisen) Temperature too high (>100°C).Keep reaction temperature below 80°C to prevent Claisen rearrangement.
Low Yield (Step 1) Hydrolysis of Sulfonyl Chloride.Use fresh reagents; ensure glassware is flame-dried.

Storage and Stability

  • Sulfonyl Chloride (Starting Material): Store at -20°C under Argon. Highly moisture sensitive.

  • Vinyl Ether (Product): Store at -20°C. Add a trace of solid

    
     or TEA to the vial to scavenge any environmental acid that could trigger hydrolysis.
    

References

  • Isomerization Catalysis: Gagosz, F. (2010). "Gold- and Ruthenium-Catalyzed Isomerization of Allyl Ethers." Topics in Current Chemistry. Link

  • Ruthenium Hydride Mechanism: Trost, B. M., & Kulawiec, R. J. (1993). "Ruthenium-catalyzed isomerization of allylic alcohols and ethers." Journal of the American Chemical Society. Link

  • Sulfonyl Chloride Reactivity: BenchChem. (2025).[2] "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." Link

  • Vinyl Ether Applications: 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride Data Sheet. PubChem. Link

  • Iridium Catalysis Alternative: Ohmura, T., & Hartwig, J. F. (2002). "Regio- and Enantioselective Iridium-Catalyzed Allylic Etherification." Journal of the American Chemical Society. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(Allyloxy)ethanesulfonyl Chloride Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the kinetic and chemoselective challenges associated with synthesizing sulfonamides from 2-(allyloxy)ethanesulfonyl chloride.

The coupling of a sulfonyl chloride with an amine is a foundational reaction in drug development. However, the stoichiometric generation of hydrogen chloride (HCl) as a byproduct requires precise management. Failure to scavenge this HCl leads to amine protonation, stalled conversions, and potential degradation of sensitive functional groups like the allyloxy ether. This guide provides mechanistic troubleshooting, scavenger selection matrices, and self-validating protocols to ensure quantitative conversion.

Reaction Workflow & HCl Scavenging Logic

G R1 2-(allyloxy)ethanesulfonyl chloride + Amine Nucleophile I1 Pentacoordinate Transition State R1->I1 Nucleophilic Attack P1 2-(allyloxy)ethanesulfonamide (Target Product) I1->P1 Elimination B1 HCl Byproduct (Highly Acidic) I1->B1 Release N1 Inert Salt (Easily Removed) B1->N1 Neutralization E1 Reaction Stalls (Amine Protonation) B1->E1 If unmanaged S1 Acid Scavenger (e.g., DIPEA, K2CO3, PS-DIEA) S1->N1 Scavenges HCl

Mechanism of sulfonamide coupling and HCl scavenging pathways.

Troubleshooting Guides & FAQs

Q1: My coupling reaction consistently stalls at ~50% conversion. What is the mechanistic cause? A: This is the classic symptom of unmanaged HCl generation. The coupling proceeds via the nucleophilic attack of the amine's nitrogen lone pair onto the electrophilic sulfur atom, collapsing with the elimination of a chloride ion[1]. This releases one equivalent of HCl. If an external acid scavenger is not present, this highly acidic byproduct rapidly protonates the remaining unreacted starting amine[2]. The resulting ammonium salt lacks a free lone pair, rendering it completely non-nucleophilic. Because one equivalent of amine is consumed to form the product and another is consumed as a sacrificial base, the theoretical maximum yield caps at 50%[3]. You must introduce an auxiliary base (e.g., DIPEA, pyridine) with a higher pKa than your target amine to preferentially scavenge the HCl.

Q2: I am observing degradation of the 2-(allyloxy)ethoxy moiety during scale-up. How can I prevent this? A: While the allyloxy group is generally robust, localized accumulation of HCl combined with the exothermic nature of sulfonyl chloride couplings can lead to acid-catalyzed side reactions (e.g., ether cleavage or hydrochlorination of the allyl double bond). During scale-up, volumetric heat dissipation decreases, exacerbating these micro-environments of high acidity and heat. Causality-driven solution: Transition to Schotten-Baumann conditions [4]. By using a biphasic solvent system (e.g., DCM and aqueous K₂CO₃), the aqueous phase acts as a massive thermal heat sink and immediately partitions the water-soluble HCl away from the organic phase[2], protecting the sensitive allyloxy ether.

Q3: My target sulfonamide is highly water-soluble, making aqueous workup difficult. How do I remove the HCl and base salts? A: For highly polar products, traditional liquid-liquid extraction will result in severe yield loss. Instead, utilize polymer-supported (PS) acid scavengers , such as PS-DIEA (polystyrene-bound diisopropylethylamine)[5]. The functionalized polymer matrix neutralizes the HCl, trapping the chloride salt permanently on the solid support[6]. Upon reaction completion, the spent resin is simply removed via vacuum filtration, leaving the crude sulfonamide in the filtrate without the need for aqueous washing.

Quantitative Data: Acid Scavenger Selection Matrix
ScavengerpKa (Conjugate Acid)Recommended Eq.PhaseBest Use CaseRemoval Method
Triethylamine (TEA) ~10.72.0 - 3.0HomogeneousStandard couplings with non-sensitive aliphatic amines.Aqueous wash (dilute HCl)
DIPEA (Hünig's Base) ~11.42.0 - 3.0HomogeneousSterically hindered; minimizes unwanted side-alkylation.Aqueous wash / Evaporation
Pyridine ~5.23.0 - 5.0HomogeneousAcid-sensitive substrates; acts as a nucleophilic catalyst.Evaporation / CuSO₄ wash
Potassium Carbonate ~10.32.0 - 4.0Biphasic (Aq)Schotten-Baumann conditions; highly scalable, controls exotherms.Phase separation
PS-DIEA (Resin) N/A (Solid)3.0 - 4.0HeterogeneousPolar products requiring solvent-free, filtration-only workup.Vacuum Filtration
Self-Validating Experimental Protocols
Protocol A: Standard Homogeneous Coupling (Using DIPEA)

Best for standard lipophilic amines where aqueous workup is viable.

  • Initiation: Dissolve the amine (1.0 eq, 10 mmol) and DIPEA (2.5 eq, 25 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Addition: Dissolve 2-(allyloxy)ethanesulfonyl chloride (1.1 eq, 11 mmol) in a minimal volume of DCM. Add dropwise over 15 minutes to control the exotherm and prevent localized acidity.

  • Propagation: Remove the ice bath and stir at ambient temperature for 2-4 hours.

  • Self-Validation Check (Critical): Withdraw a 10 µL aliquot and quench it in 1 mL of methanol containing a drop of triethylamine. Analyze via LCMS. If the chromatogram shows the methyl sulfonate ester (formed by the reaction of unreacted sulfonyl chloride with methanol), the electrophile is still active. If only the product mass is visible, the reaction is complete.

  • Isolation: Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove HCl salts, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Biphasic Schotten-Baumann Conditions

Best for scale-up and protecting the allyloxy moiety from acid/heat degradation.

  • Biphasic Setup: Dissolve the amine (1.0 eq, 10 mmol) in DCM (25 mL). Prepare a separate solution of K₂CO₃ (3.0 eq, 30 mmol) in distilled water (25 mL). Combine them to create a biphasic mixture[4].

  • Thermal Control: Cool the vigorously stirring biphasic mixture to 0 °C.

  • Addition: Add 2-(allyloxy)ethanesulfonyl chloride (1.2 eq, 12 mmol) dropwise directly into the organic phase.

  • Propagation: Stir vigorously at room temperature for 4-6 hours. The high stirring rate is required to maximize the interfacial surface area for HCl partitioning.

  • Self-Validation Check (Critical): Halt stirring to allow phase separation. Spot the aqueous phase onto wide-range pH paper. The pH must remain >8. If the pH drops below 8, HCl generation has outpaced the buffer capacity; immediately add additional solid K₂CO₃ to prevent amine protonation.

  • Isolation: Separate the phases. Extract the aqueous layer once with DCM. Combine the organic layers, wash with brine, dry, and concentrate.

Protocol C: Polymer-Supported Scavenger Approach

Best for highly water-soluble sulfonamides.

  • Resin Swelling: Suspend PS-DIEA resin (3.0 eq based on loading capacity, e.g., 3.5 mmol/g) in anhydrous THF (0.1 M) and stir gently for 15 minutes to swell the polymer matrix[6].

  • Initiation: Add the amine (1.0 eq, 10 mmol) to the suspension.

  • Addition: Add 2-(allyloxy)ethanesulfonyl chloride (1.1 eq, 11 mmol) dropwise at room temperature.

  • Propagation: Agitate gently on an orbital shaker for 12 hours. (Avoid magnetic stir bars, which physically grind and destroy the polymer beads).

  • Self-Validation Check (Critical): Filter a small aliquot and analyze via TLC/LCMS. If the starting amine is consumed, proceed to isolation.

  • Isolation: Filter the entire reaction mixture through a fritted syringe or Buchner funnel to remove the spent resin (which now contains the trapped HCl salt)[5]. Wash the resin bed twice with THF. Concentrate the combined filtrates to yield the pure sulfonamide without any aqueous extraction.

References
  • Chemistry Schotten Baumann Reaction . SATHEE - IIT Kanpur. 4

  • Schotten-Baumann Reaction . Organic Chemistry Portal.2

  • Show how you would use the same sulfonyl chloride as used in the sulfanilamide synthesis... . Pearson. 3

  • Polymer-supported scavengers . ResearchGate. 5

  • Solid-Supported Reagents and Scavengers . Sopachem. 6

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology . Darcy & Roy Press. 1

Sources

Technical Support Center: Optimizing Temperature for 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride. This document provides in-depth, field-proven insights into the critical role of temperature in reactions involving this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot issues and optimize your synthetic outcomes.

Section 1: Core Principles of Temperature Control in Sulfonyl Chloride Reactions

This section addresses the fundamental questions regarding why temperature is arguably the most critical parameter to control in your experiments.

Q1: Why is starting the reaction at a low temperature (e.g., 0 °C) the universally recommended practice?

A1: The reaction of a sulfonyl chloride with a nucleophile, such as a primary or secondary amine, is a highly exothermic process.[1] Starting at a low temperature, typically 0 °C using an ice bath, is crucial for several reasons:

  • Managing Exothermicity: Vigorous, uncontrolled exotherms can lead to a rapid increase in the local temperature of the reaction mixture, promoting unwanted side reactions and decomposition.[1]

  • Minimizing Decomposition: Sulfonyl chlorides are thermally sensitive reagents.[1] Elevated temperatures can initiate decomposition pathways, which may involve the evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl), leading to significant yield loss and a complex impurity profile.[1]

  • Suppressing Side Reactions: The desired nucleophilic attack on the sulfonyl sulfur competes with other potential reactions. Low temperatures slow down the rates of most reactions, but they particularly help to disfavor less selective, higher-activation-energy side reactions. For primary amines, this includes preventing potential di-sulfonylation.[2]

  • Controlling Rate of Addition: The reaction is often immediate. Performing the addition of the sulfonyl chloride slowly (dropwise) at 0 °C ensures that the nucleophile is not overwhelmed, allowing for a more controlled and selective reaction.[2][3]

Q2: What are the primary risks of running a reaction with 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride at elevated temperatures (e.g., room temperature or above)?

A2: Intentionally running the reaction at elevated temperatures, or allowing it to warm uncontrollably, introduces significant risks to your synthesis:

  • Accelerated Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis by any trace amounts of water in the reaction medium, which converts them to the corresponding and unreactive sulfonic acid.[1][2] This process is significantly accelerated at higher temperatures, leading to a direct loss of your electrophile and reduced yield.

  • Thermal Decomposition: As previously mentioned, thermal decomposition is a major concern.[1] For an aliphatic sulfonyl chloride like 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride, this can lead to discoloration (browning or blackening) of the reaction mixture and the formation of complex, often hard-to-remove impurities.[1]

  • Allyl Group Reactivity: While the sulfonyl chloride moiety is the primary reactive site, the prop-2-en-1-yloxy (allyl) group is not inert. At higher temperatures, the potential for side reactions involving this double bond increases. Although less common under standard sulfonylation conditions, the possibility of polymerization or other heat-induced transformations cannot be entirely dismissed, especially in the presence of radical initiators or certain catalysts.

Q3: My reaction appears to be sluggish or has stalled at low temperatures. Is it safe to increase the temperature?

A3: If the reaction is not proceeding at 0 °C, you should follow a systematic approach rather than immediately applying heat.

  • Confirm Reagent Quality: First, ensure your sulfonyl chloride has not degraded. It is highly sensitive to moisture and can hydrolyze upon storage.[2] Using a fresh or properly stored bottle is paramount. Also, verify the purity and dryness of your nucleophile, solvent, and base.

  • Allow for Gradual Warming: If all reagents are of high quality, permit the reaction to warm slowly to room temperature and stir for an extended period (2-18 hours).[2][3] Many reactions that are slow at 0 °C will proceed to completion at ambient temperature without a significant increase in side products.

  • Monitor Closely: Use Thin Layer Chromatography (TLC) or LC-MS to carefully monitor the consumption of the starting material.[2][3] If the reaction has truly stalled at room temperature, gentle heating (e.g., to 30-40 °C) can be considered as a final option, but you must monitor for any signs of decomposition, such as color change.[1]

Section 2: Troubleshooting Guide for Temperature-Related Issues

This guide provides a question-and-answer format to address specific experimental problems.

Symptom / Problem Potential Cause (Temperature-Related) Recommended Action & Scientific Rationale
Low or No Product Yield Reagent Decomposition/Hydrolysis: The sulfonyl chloride may have degraded due to improper storage or exposure to moisture, a process accelerated by any temperature increase.[1][2]1. Use Fresh Reagent: Start the experiment again with a fresh bottle of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride. 2. Ensure Anhydrous Conditions: Dry all glassware meticulously and use anhydrous solvents and reagents to prevent hydrolysis.[1] 3. Maintain Low Temperature: Keep the reaction at 0 °C throughout the addition and for at least 30 minutes afterward before allowing it to warm.[2]
Reaction Mixture Turns Dark Brown/Black Thermal Decomposition: This is a classic sign of sulfonyl chloride decomposition at elevated temperatures.[1] The reaction is likely unsalvageable.1. Discard and Repeat: Do not attempt to isolate the product. 2. Strict Temperature Control: Repeat the reaction, ensuring the temperature never exceeds 0 °C during addition. Use a reliable ice/water bath. 3. Slower Addition: Add the sulfonyl chloride solution even more slowly to better dissipate the heat of reaction.[3]
Multiple Unidentified Spots on TLC Formation of Side Products: High local temperatures from a rapid addition or an overall elevated reaction temperature can promote side reactions.1. Re-run at 0 °C: Perform the reaction strictly at 0 °C with slow, dropwise addition. 2. Check Stoichiometry: If using a primary amine, an excess can lead to di-sulfonylation. Use a controlled amount of sulfonyl chloride (1.0-1.1 equivalents).[2] 3. Consider the Base: Some bases can be problematic. Pyridine, for instance, can sometimes act as a nucleophilic catalyst and lead to byproducts at higher temperatures.[2]
Reaction Stalls at Room Temperature Insufficient Thermal Energy: While low temperatures are preferred, some less nucleophilic substrates may genuinely require more energy to react.1. Confirm Reagents are Active: Rule out reagent degradation first. 2. Gentle Heating with Monitoring: Cautiously warm the reaction to a modest temperature (e.g., 40 °C) and monitor by TLC every 30-60 minutes. If discoloration occurs, decomposition is happening faster than the desired reaction. 3. Alternative Solvents/Catalysts: Consider a more polar aprotic solvent or adding a catalytic amount of DMAP (4-Dimethylaminopyridine) to accelerate the reaction without excessive heat.[2]

Section 3: Experimental Protocols

Protocol 1: Standard Reaction with an Amine at Optimal Low Temperature

This protocol describes a robust and generally applicable method for the synthesis of a sulfonamide using 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride (1.05 eq)

  • Anhydrous Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard workup solutions (e.g., 1M HCl, sat. NaHCO₃, brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.2-0.5 M.

  • Cooling: Place the flask in an ice/water bath and stir for 10-15 minutes until the internal temperature is stable at 0 °C.

  • Base Addition: Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction flask over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete. Then, remove the ice bath and allow the mixture to warm to room temperature.

  • Monitoring: Stir for 6-18 hours, monitoring the consumption of the starting amine by TLC.[3]

  • Workup: Once complete, cool the mixture back to 0 °C and dilute with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.[3]

Protocol 2: Systematic Approach for Temperature Optimization

Use this workflow when the standard protocol (Protocol 1) fails to provide a satisfactory result.

G cluster_prep Preparation cluster_execution Execution & Monitoring prep Setup 3-4 Identical Small-Scale Reactions (Anhydrous Conditions) r1 Reaction A: Stir at 0 °C for 12h r2 Reaction B: Stir at RT (~20-25 °C) for 12h r3 Reaction C: Stir at 40 °C for 6h

Caption: Workflow for systematic temperature optimization.

Section 4: Visualizations and Data Summary

General Sulfonylation Workflow

The following diagram illustrates the standard sequence of operations for a typical reaction involving 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride.

G start Start: Dry Glassware & Anhydrous Reagents dissolve Dissolve Nucleophile (Amine/Alcohol) & Base in Anhydrous Solvent start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add Dropwise Addition of Sulfonyl Chloride Solution cool->add react Stir at 0 °C, then Warm to Room Temperature add->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Wash, Extract) monitor->workup Complete dry Dry Organic Layer (e.g., MgSO₄) & Filter workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify end Pure Product purify->end

Caption: Standard experimental workflow for a sulfonylation reaction.

Temperature Effects on Sulfonyl Chloride Reactions: A Summary
Temperature RangeReaction RatePrimary Risks & ConsiderationsRecommended Use Case
-10 °C to 5 °C Slow to ModerateExcellent control, lowest risk of decomposition. May be too slow for sterically hindered or poorly nucleophilic substrates.Default starting point for all reactions. Ideal for highly reactive nucleophiles and ensuring maximum selectivity.
20 °C to 25 °C (RT) Moderate to FastIncreased risk of hydrolysis and side product formation if exotherm is not controlled during addition.[1]For reactions that are sluggish at 0 °C. The reaction should still be initiated at 0 °C and then allowed to warm.
> 30 °C Fast to Very FastHigh risk of thermal decomposition, significant byproduct formation, and rapid hydrolysis.[1] Potential for runaway reaction.Not recommended. Only to be used cautiously as a last resort for very unreactive substrates after optimization at lower temperatures has failed.

Section 5: Frequently Asked Questions (FAQs)

Q: How can I quickly check the quality of my 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride if I suspect it has degraded? A: The most common degradation pathway is hydrolysis to the sulfonic acid.[1][2] You can run a quick proton NMR. The presence of a broad peak characteristic of a sulfonic acid proton, or shifts in the peaks corresponding to the protons alpha to the sulfonyl group, would indicate hydrolysis. Alternatively, a small-scale control reaction with a reliable, highly reactive amine like benzylamine can quickly tell you if the reagent is active.

Q: Why is the slow, dropwise addition of the sulfonyl chloride so critical, even at 0 °C? A: The reaction is often very fast. A dropwise addition serves as a practical method to control the reaction rate and, more importantly, to dissipate the heat generated from the reaction as it forms.[3] Adding the sulfonyl chloride all at once would cause a significant exotherm, even in an ice bath, creating localized "hot spots" in the solution where decomposition and side reactions can occur.

Q: My final product appears to have some solubility in the aqueous layer during workup. How can I minimize this loss? A: If your sulfonamide product has polar functional groups, it may have partial water solubility. To decrease its solubility in the aqueous phase and improve extraction efficiency, saturate the aqueous layer with sodium chloride (brine) before performing the organic extraction. This "salting out" effect increases the polarity of the aqueous phase, driving the more organic-soluble product into your extraction solvent.[2]

References

  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
  • Optimizing reaction conditions for sulfonylation. Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.

Sources

Technical Support Center: Purification & Handling of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl Chloride

[1][2]

Part 1: Critical Properties & "Triage" (Read First)[1][2]

Before attempting purification, you must understand the specific instability profile of this molecule.[1][2] Unlike aryl sulfonyl chlorides (e.g., Tosyl chloride), aliphatic ether sulfonyl chlorides are thermally labile and kinetically unstable toward hydrolysis.[2]

The "Black Tar" Warning

If your compound is turning from a clear/pale yellow oil to a dark viscous liquid or black tar, it is undergoing desulfonylation .[1][2]

  • Mechanism: Aliphatic sulfonyl chlorides eliminate sulfur dioxide (

    
    ) upon heating or prolonged storage to form the corresponding alkyl chloride.[1][2]
    
    
    
  • Trigger: Temperatures

    
    , presence of transition metals, or UV light.[1][2]
    
  • Action: Store at -20°C immediately. Do not distill at atmospheric pressure.[1][2]

Physical Profile (Predicted)
PropertyValue / Characteristic
State Colorless to pale yellow liquid (at RT).[1][2]
Boiling Point High (>100°C).[1][2] Decomposes before boiling at 760 mmHg.
Reactivity Lachrymator .[1][2] Reacts violently with water/alcohols.[1][2]
Solubility Soluble in DCM, CHCl3, THF (anhydrous), Toluene.[1][2] Incompatible with DMSO (exothermic decomposition possible).[1][2]

Part 2: Purification Workflows

Choose your purification method based on the impurity profile and scale.[1][2]

PurificationDecisionStartCrude Reaction MixtureCheckCheck Purity (H-NMR)Start->CheckHighPurity>90% Pure(Minor color/salts)Check->HighPurityClean CrudeLowPurity<80% Pure(Significant side products)Check->LowPurityDirty CrudeMethodAMETHOD A:Vacuum Distillation(High Vacuum <1 mmHg)HighPurity->MethodAThermostable? (Test small scale)MethodCMETHOD C:Solvent Wash/ExtractionHighPurity->MethodCThermo-unstableMethodBMETHOD B:Rapid Silica Filtration(Neutralized)LowPurity->MethodBRemove polar impuritiesFinalStorage (-20°C, Argon)MethodA->FinalPure OilMethodB->FinalPure OilMethodC->Final

Figure 1: Decision tree for selecting the appropriate purification strategy based on crude purity and thermal stability.

Protocol A: High Vacuum Distillation (The Gold Standard)

Best for: Removing non-volatile salts and solvent residues.[1][2] Risk: Thermal decomposition.[1][2]

  • Setup: Use a Kugelrohr or short-path distillation apparatus. Long columns increase residence time and decomposition risk.[1][2]

  • Vacuum: Must be < 0.5 mmHg .

  • Temperature:

    • Bath: Start at 40°C. Ramp slowly. Do not exceed 80°C.

    • Receiver: Cool to -78°C (Dry ice/acetone) to trap the sulfonyl chloride effectively.

  • Procedure:

    • Degas the crude oil under vacuum at RT for 10 mins.

    • Slowly increase bath temp.[1][2]

    • Collect the main fraction.[1][2] If the pot residue turns black/viscous, stop immediately —decomposition is catalyzing further breakdown.[1][2]

Protocol B: Rapid Silica Filtration ("Flash" Purification)

Best for: Removing polar impurities (sulfonic acids) from small batches.[1][2] Risk: Hydrolysis on acidic silica.[1][2]

  • Column Prep: Slurry silica gel in Hexanes/EtOAc (9:1) containing 1% Triethylamine .[1][2] The base neutralizes the silica's acidity.[1][2]

  • Loading: Dissolve crude in minimum Toluene or DCM.

  • Elution:

    • Use a gradient of Hexanes

      
       10-20% EtOAc/Hexanes.[1][2]
      
    • Speed is critical. The compound should not stay on the column for >10 minutes.

  • Workup: Collect fractions into flasks cooled in an ice bath. Evaporate solvent immediately at <30°C.[1][2]

Protocol C: Aqueous Wash (Extraction)

Best for: Removing inorganic salts (e.g., succinimide, sodium salts) after oxidative chlorination.[2]

  • Dissolution: Dissolve crude in Dichloromethane (DCM) or Diethyl Ether .[1][2]

  • Wash 1 (Acidic): Wash rapidly with ice-cold 1M HCl (removes amine bases).[1][2]

  • Wash 2 (Neutral): Wash with ice-cold Brine (Sat. NaCl) .[1][2][3]

    • Note: Do not use water alone; density differences and hydrolysis rates increase.[1][2]

  • Drying: Dry over anhydrous MgSO4 (Magnesium Sulfate) for 5 mins. Filter and concentrate.

Part 3: Troubleshooting & FAQs

Q1: The NMR shows a clean spectrum, but the elemental analysis is off. Why?

A: You likely have trapped HCl or SO2 .[1][2] Aliphatic sulfonyl chlorides often retain HCl gas.[1][2]

  • Fix: Degas the sample by bubbling dry Nitrogen through the neat oil for 30 minutes, or store under high vacuum (0.1 mmHg) for 1 hour at room temperature.

Q2: Why did my compound turn into a solid overnight?

A: Hydrolysis. If moisture enters the vial, the chloride hydrolyzes to 2-(allyloxy)ethane-1-sulfonic acid , which is likely a hygroscopic solid or gum.[1][2]

  • Diagnostic: Check ¹H NMR. The

    
     next to the sulfur (
    
    
    ) will shift upfield (lower ppm) in the acid compared to the chloride.[1][2]
  • Prevention: Store over activated 4Å molecular sieves if kept in solution.[1][2]

Q3: Can I use this reagent for "SuFEx" (Sulfonyl Fluoride Exchange)?

A: Yes, but convert it to the Sulfonyl Fluoride first. Sulfonyl chlorides are too reactive/unstable for storage.[1][2]

  • Protocol: Treat the crude sulfonyl chloride with saturated aqueous

    
     (Potassium Bifluoride) in Acetonitrile/Water.[1][2] The resulting sulfonyl fluoride is chemically stable, can be purified on silica easily, and stored at room temperature.[1][2]
    
Q4: I see an extra set of alkene peaks in the NMR.

A: Isomerization of the allyl group.[1][2] If you used strong acid or transition metals (Ru, Rh) during synthesis, the allyl ether (


12
  • Fix: This is difficult to separate. Optimize the synthesis to avoid harsh acidic conditions or metal catalysts.[1][2]

Part 4: Storage & Stability Standards

ParameterRecommendationReason
Temperature -20°C (Freezer) Retards desulfonylation kinetics.
Atmosphere Argon / Nitrogen Prevents hydrolysis from atmospheric moisture.[1][2]
Container Glass + Teflon Liner Avoid rubber septa (sulfur compounds leach/degrade rubber).[1][2]
Shelf Life < 3 Months Aliphatic sulfonyl chlorides are inherently metastable.[1][2]

References

  • Sigma-Aldrich. 2-(propan-2-yloxy)ethane-1-sulfonyl chloride Safety Data Sheet. (Provides hazard and handling baseline for homologous ether sulfonyl chlorides). Link

  • Yang, Z., et al. (2014).[1][2][3] "A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation."[1][2][3] Synthesis, 46, 225-229.[1][2][3] (Describes the oxidative chlorination route and stability of aliphatic sulfonyl chlorides). Link

  • Woolven, H., et al. (2011).[1][2][3] "DABSO: A Stable SO2 Surrogate."[1][2][3] Organic Letters, 13(18), 4876–4878.[2] (Discusses sulfonyl chloride instability and handling). Link[2]

  • Fisher Scientific. Ethanesulfonyl chloride, 2-chloro- Safety Data Sheet. (Handling protocols for reactive chloro-alkyl sulfonyl chlorides). Link

Technical Support Center: Troubleshooting Allyl Group Polymerization in Sulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing sulfonyl chlorides containing allyl groups (such as allylsulfonyl chloride) presents a unique chemical paradox: the conditions required to form the highly electrophilic sulfonyl chloride group are the exact conditions that trigger the degradation of the allyl double bond.

This guide is designed for researchers and drug development professionals. It provides mechanistic insights, a strategic workflow, troubleshooting FAQs, and field-proven protocols to suppress polymerization and maximize your product yield.

Mechanistic Insights: The "Why" Behind Allyl Polymerization

To successfully synthesize allyl-containing sulfonyl chlorides, you must first understand the causality behind the failure modes. The allyl double bond is highly susceptible to two primary degradation pathways during synthesis:

  • Thermal & Cationic Polymerization: Traditional chlorosulfonation methods react sodium allylsulfonate with neat phosphoryl chloride (

    
    ) at temperatures reaching 120 °C 1[1]. The combination of extreme thermal stress, highly concentrated electrophilic species, and localized heating (hotspots) triggers cationic ring-opening or chain-growth polymerization.
    
  • Radical Polymerization: Oxidative chlorination of thiols is a common route to sulfonyl chlorides 2[2]. However, reagents like

    
     gas or even N-chlorosuccinimide (NCS) generate chlorine and sulfenyl radicals. These radicals readily add across the electron-rich allyl double bond, initiating a runaway radical polymerization cascade3[3].
    

Synthesis Strategy Workflow

Use the following decision tree to select the safest and most efficient synthetic route based on your starting materials.

G Start Allyl-Containing Precursor Thiol Allyl Thiol / Thioacetate Start->Thiol Sulfonate Sodium Allylsulfonate Start->Sulfonate Propene Propene + SO2 Start->Propene OxChlor NCS / HCl Oxidation Thiol->OxChlor Side reactions HarshChlor POCl3 (Neat, 120°C) Sulfonate->HarshChlor Thermal stress InhibChlor SOCl2 + BHT (80°C) Sulfonate->InhibChlor Optimized EneRxn BCl3 Complex + NCS (-20°C) Propene->EneRxn Mild conditions Polymer Polymerization / Tar OxChlor->Polymer HarshChlor->Polymer Product Intact Allyl Sulfonyl Chloride InhibChlor->Product EneRxn->Product

Workflow for selecting allyl-compatible sulfonyl chloride synthesis routes.

Troubleshooting & FAQs

Q1: Why does my reaction mixture turn into a black, viscous tar when reacting sodium allylsulfonate with


? 
A1:  The traditional method using neat 

at 120 °C lacks a solvent to dissipate heat 1[1]. This causes localized thermal runaway, triggering cationic polymerization. Solution: Switch to thionyl chloride (

), which reacts at a lower temperature (80–110 °C). Use a mixed inert solvent system (e.g., acetonitrile/toluene) to act as a heat sink, and add a radical inhibitor4[4].

Q2: Can I use mild oxidative chlorination (NCS/HCl) on allyl thiols to avoid thermal polymerization? A2: It is highly discouraged. While NCS/HCl is an excellent, mild method for standard aliphatic thiols, it fails for allyl derivatives. The active chlorine species generated will attack the allyl double bond. For example, attempting to oxidize allylthioacetate with NCS/HCl yields massive impurities and only ~6% of the desired sulfonyl chloride 5[5].

Q3: What is the best radical inhibitor to use, and how does it mechanistically protect the allyl group? A3: Butylated hydroxytoluene (BHT) or hydroquinone are highly effective4[4]. They act as radical scavengers. If a stray radical attempts to initiate polymerization, the inhibitor donates a phenolic hydrogen atom to quench it. This forms a stable, sterically hindered, and resonance-delocalized phenoxy radical that is too unreactive to propagate the polymer chain.

Q4: If both


 and NCS/thiol methods are problematic, what is the most modern approach for synthesizing allylsulfonyl chloride from scratch? 
A4:  The most robust modern method bypasses pre-formed allyl salts entirely. It utilizes an "ene reaction" by forming a prop-2-ene-1-sulfinic acid·

complex from propene,

, and

at -20 °C. This intermediate is then chlorinated with NCS at cryogenic temperatures, completely avoiding the thermal and radical conditions that cause polymerization 1[1].

Quantitative Method Comparison

The following table summarizes the quantitative performance and polymerization risks of various synthetic routes:

Synthesis MethodSubstrateReagentsTemp (°C)Yield (%)Polymerization Risk
Traditional Chlorination Sodium allylsulfonate

(neat)
120VariableHigh (Thermal/Cationic)
Inhibited Chlorination Sodium allylsulfonate

, BHT, MeCN/Toluene
80–110HighLow (Inhibitor protected)
Mild Oxidative Chlorination AllylthioacetateNCS, 2M HCl, MeCN10~6Very High (Side reactions)
Cryogenic Ene-Reaction Propene

,

, then NCS
-20GoodVery Low (Cryogenic)

Validated Experimental Protocols

Protocol A: Inhibitor-Stabilized Synthesis from Sodium Allylsulfonate

This protocol utilizes solvent dilution and radical scavengers to prevent thermal runaway4[4].

  • Preparation: In a flame-dried reaction vessel flushed with inert gas (

    
     or Ar), add sodium allylsulfonate (1.0 equiv).
    
  • Solvent & Inhibitor Addition: Add a mixed solvent system of Acetonitrile and Toluene (mass ratio 3.5:1 relative to the sulfonate). The acetonitrile partially solubilizes the salt, while toluene acts as a thermal diluent. Add 0.1–0.5 mol% of BHT (butylated hydroxytoluene) as a polymerization inhibitor.

  • Heating: Heat the stirred suspension to 80 °C.

  • Reagent Addition: Dropwise add thionyl chloride (

    
    , 1.2 equiv) over 30 minutes. Maintain the temperature strictly between 80–110 °C.
    
  • Self-Validation Check: Monitor the reaction via TLC. The absence of baseline streaking (which indicates polymer formation) validates the effectiveness of the BHT inhibitor.

  • Post-Treatment: Filter the reaction mixture to remove sodium chloride salts. Add a second, smaller portion of BHT to the filtrate to protect the product during purification.

  • Purification: Perform reduced-pressure rectification, collecting the fraction boiling at 74–75 °C / 15 mmHg to obtain pure allylsulfonyl chloride.

Protocol B: Cryogenic Ene-Reaction Approach

This protocol completely avoids high temperatures, ensuring the allyl group remains intact1[1].

  • Complex Formation: In a dry flask containing dichloromethane (

    
    ) at -20 °C, introduce propene gas and liquid sulfur dioxide (
    
    
    
    ).
  • Lewis Acid Addition: Slowly add boron trichloride (

    
    ) to form the intermediate prop-2-ene-1-sulfinic acid·
    
    
    
    complex.
  • Chlorination: While strictly maintaining the temperature at -20 °C, add N-chlorosuccinimide (NCS) to the crude complex.

  • Self-Validation Check: The reaction mixture should remain a clear, pale solution. Any sudden darkening or viscosity increase indicates a failure in temperature control.

  • Workup: Quench the reaction carefully with cold water, extract the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure at room temperature (avoid heating) to yield the product.
    

References

1.1[1] 2.4[4] 3.5[5] 4.2[2] 5. 3[3]

Sources

Handling moisture sensitivity of 2-(allyloxy)ethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Tier 3 Support Resource for researchers working with 2-(allyloxy)ethanesulfonyl chloride . This compound combines the high electrophilicity of a sulfonyl chloride with the radical-sensitive utility of an allyl ether, creating a unique dual-reactivity profile that demands precise moisture control.

Subject: 2-(Allyloxy)ethanesulfonyl Chloride

Cas Class: Sulfonyl Chlorides / Allyl Ethers Primary Hazard: Moisture-Induced Hydrolysis & HCl Evolution

Part 1: Emergency Triage & Rapid Assessment

Q: The bottle is "smoking" when I open it. Is the compound ruined? A: Not necessarily, but it is degrading. The "smoke" is hydrogen chloride (HCl) gas interacting with atmospheric moisture to form hydrochloric acid mist. This indicates the integrity of the seal was compromised.

  • Immediate Action: Purge the headspace with dry nitrogen or argon immediately and reseal with Parafilm.

  • Diagnostic: Take a small aliquot (under inert gas) and run a

    
    H NMR  in dry CDCl
    
    
    
    . Look for a broad singlet around 8-10 ppm (sulfonic acid proton) or shifts in the methylene protons adjacent to the sulfur. If the ratio of hydrolysis product to active reagent exceeds 10%, purification or disposal is recommended.

Q: My clear liquid has turned into a viscous oil or has a solid precipitate. What happened? A: This is the classic signature of hydrolysis .

  • Mechanism: Water attacks the sulfur center, displacing chloride.

  • Result: The product, 2-(allyloxy)ethanesulfonic acid, is significantly more polar and likely a viscous oil or solid due to strong hydrogen bonding, unlike the non-polar sulfonyl chloride liquid.

  • Status: The solid/viscous phase is dead reagent.

Part 2: The Science of Sensitivity (Why It Fails)

To handle this reagent successfully, you must understand the Decomposition Cascade . Unlike simple alkyl halides, sulfonyl chlorides are "hard" electrophiles that react violently with "hard" nucleophiles like water.

The Hydrolysis Mechanism

The sulfur atom in the sulfonyl group is highly electrophilic due to the pull of two oxygen atoms and the chlorine. Upon contact with water (even atmospheric humidity):

  • Nucleophilic Attack: Water attacks the sulfur atom.

  • Transition State: A trigonal bipyramidal intermediate forms.

  • Elimination: Chloride (Cl

    
    ) is expelled.
    
  • Acid Generation: The chloride deprotonates the intermediate, releasing HCl gas and the sulfonic acid.

Critical Note on the Allyl Group: While the sulfonyl chloride is the primary moisture risk, the allyl ether moiety (CH


=CH-CH

-O-) introduces a secondary risk of autoxidation if stored improperly over long periods, potentially forming peroxides. Always store under inert gas in the dark.

HydrolysisPathway Reagent 2-(Allyloxy)ethanesulfonyl Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Water H₂O (Atmospheric) Water->Intermediate Products 2-(Allyloxy)ethanesulfonic Acid + HCl (gas) Intermediate->Products Elimination of Cl⁻

Figure 1: The irreversible hydrolysis pathway of sulfonyl chlorides upon exposure to moisture.

Part 3: Standard Operating Procedures (SOPs)
1. Storage & Shelf-Life
  • Temperature: Store at -20°C (Freezer) . Low temperature kinetically inhibits hydrolysis from trace moisture trapped in the headspace.

  • Atmosphere: Strictly Argon or Nitrogen .

  • Container: Glass with a Teflon-lined cap. Avoid simple polyethylene caps which are permeable to moisture over time.

  • Secondary Containment: Store the bottle inside a secondary jar containing a desiccant (e.g., Drierite or silica gel) to create a "micro-dry room" environment.

2. Reaction Setup (The "Dry" Protocol)

Objective: Transfer the reagent without a single molecule of water entering the system.

Equipment:

  • Oven-dried glassware (120°C for >4 hours).

  • Rubber septa (fresh, not punctured repeatedly).

  • Nitrogen/Argon balloon or manifold.

Step-by-Step Transfer:

  • Equilibrate: Allow the reagent bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric water immediately into the reagent.

  • Purge: Insert a needle connected to an inert gas line into the bottle's septum (if available) or flush the open neck with gas immediately upon opening.

  • Syringe Technique: Use a gas-tight glass syringe. Flush the syringe with inert gas 3 times before drawing the liquid.

  • Addition: Add the sulfonyl chloride dropwise to your reaction mixture.

    • Pro-Tip: If your reaction involves an amine (to make a sulfonamide), keep the reaction at 0°C . The reaction with amines is exothermic; heat can accelerate side reactions including hydrolysis if the solvent isn't perfectly dry.

3. Quenching & Disposal

Scenario: You have finished the reaction or need to dispose of old reagent. Danger: Adding water directly to the neat reagent will cause a violent exotherm and an HCl geyser.

Safe Quenching Protocol:

  • Dilute: Dissolve the residual reagent in a non-reactive solvent like Dichloromethane (DCM) or Toluene.

  • Cool: Place the vessel in an ice bath (0°C).

  • Neutralize: Slowly add Saturated Aqueous Sodium Bicarbonate (NaHCO

    
    ) .
    
    • Why? The base neutralizes the HCl as it forms.

    • Caution: This generates CO

      
       gas (bubbling). Add dropwise to prevent foam-over.
      
  • Verify: Check pH to ensure it is neutral/basic before disposal.

Part 4: Troubleshooting & FAQs

Q: Can I use DMF or DMSO as a solvent? A: Avoid DMSO. Sulfonyl chlorides can react violently with DMSO (Swern-like chemistry) or decompose. DMF is acceptable but must be "Anhydrous Grade" (water <50 ppm). The preferred solvents are DCM (Dichloromethane) , THF (Tetrahydrofuran) , or Toluene .

Q: I see a second spot on my TLC plate near the baseline. What is it? A: That is likely the sulfonic acid (hydrolysis product). Sulfonyl chlorides are non-polar (move high on TLC), while sulfonic acids are very polar (stick to the baseline).

  • Fix: If the spot is minor, proceed. If major, repurify or discard.[1][2]

Q: How do I remove the excess reagent after the reaction? A: Unlike alkyl halides, you cannot simply evaporate sulfonyl chlorides easily without high vacuum (and risk of decomposition). The best method is to react it away . Add a small amount of a "scavenger" amine (like morpholine) at the end of the reaction to convert the excess chloride into a water-soluble sulfonamide, which can then be washed away during the aqueous workup.

Part 5: Decision Logic for Reagent Viability

Use this workflow to determine if your batch is safe to use.

ReagentCheck Start Inspect Reagent Visual Is it a clear liquid? Start->Visual Fuming Is it fuming/smoking? Visual->Fuming Yes Discard DISCARD (Neutralize first) Visual->Discard No (Solid/Oily) NMR Run 1H NMR (in dry CDCl3) Fuming->NMR No Fuming->Discard Yes (Severe) NMR->Discard Acid peaks visible Use PROCEED (Use standard protocol) NMR->Use Purity > 95%

Figure 2: Workflow for assessing the quality of moisture-sensitive sulfonyl chlorides.

References
  • Organic Chemistry Portal. Synthesis of Sulfonyl Chlorides and Sulfonamides. (Synthetic utility and sensitivity).[3] Available at: [Link]

Sources

Technical Support Center: Quenching Protocols for 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the quenching of unreacted starting material in your experiments. The information herein is synthesized from established principles of sulfonyl chloride and allyl ether reactivity to ensure scientific integrity and practical utility.

I. Compound Overview and Reactivity Considerations

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride is a bifunctional molecule containing a reactive sulfonyl chloride and a stable allyl ether. The primary challenge in quenching this reagent is to effectively neutralize the highly electrophilic sulfonyl chloride group without compromising the integrity of the allyl ether or other sensitive functionalities in your reaction mixture.[1] Sulfonyl chlorides are known to be moisture-sensitive, reacting with water to produce the corresponding sulfonic acid and hydrochloric acid.[2][3] They also react readily with other nucleophiles.[1] The allyl ether group is generally stable under basic and neutral conditions but can be susceptible to cleavage under strongly acidic conditions or in the presence of certain transition metal catalysts.[4][5]

II. Troubleshooting Guide: Quenching Unreacted 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride

This section addresses specific issues you may encounter during the workup of reactions involving 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride.

Issue 1: Incomplete Quenching - Residual Sulfonyl Chloride Detected

Symptoms:

  • A sharp, irritating odor persists even after workup.

  • TLC analysis of the organic layer shows a persistent spot corresponding to the starting material.

  • 1H NMR of the crude product shows characteristic peaks of the unreacted sulfonyl chloride.

  • Violent fuming or spattering occurs during aqueous work-up.[6]

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Recommended Action
Insufficient Quenching Reagent or Time The stoichiometry of the quenching agent may be insufficient to react with all the unreacted sulfonyl chloride. Action: Increase the excess of the quenching agent (e.g., use a saturated aqueous solution of sodium bicarbonate) and extend the stirring time to ensure complete reaction.[7][8] Monitor the disappearance of the starting material by TLC before proceeding with the workup.
Poor Phase Mixing If using a biphasic system (e.g., organic solvent and aqueous base), inefficient stirring can lead to a low interfacial area, hindering the reaction between the sulfonyl chloride in the organic phase and the quenching agent in the aqueous phase. Action: Increase the stirring rate to vigorous. In some cases, the addition of a phase-transfer catalyst may be beneficial, though its compatibility with the desired product must be verified.
Low Temperature of Quench While quenching is often performed at low temperatures to control exotherms, excessively low temperatures can significantly slow down the hydrolysis or reaction rate. Action: After the initial slow addition of the quenching agent at 0 °C, allow the mixture to warm to room temperature and stir for an adequate period (e.g., 30-60 minutes) to ensure the reaction goes to completion.[7]
Steric Hindrance/Electronic Effects Although less likely for this specific molecule, sterically hindered sulfonyl chlorides can be slow to hydrolyze. Action: Consider a more nucleophilic quenching agent than water/bicarbonate. A dilute solution of a primary or secondary amine (e.g., aqueous ammonia or a simple alkylamine) can be more effective at reacting with the sulfonyl chloride to form a sulfonamide, which may be easier to separate.[7][9]
Issue 2: Undesired Side Reaction - Cleavage of the Allyl Ether

Symptoms:

  • Appearance of unexpected byproducts in TLC, LC-MS, or NMR that may correspond to propan-1-ol, propionaldehyde, or other degradation products of the allyl group.

  • Reduced yield of the desired product.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Recommended Action
Prolonged Exposure to Strong Acid The hydrolysis of the sulfonyl chloride generates HCl.[2] If not adequately neutralized, the resulting acidic conditions could potentially lead to the cleavage of the allyl ether.[4] Action: Ensure a sufficient excess of a suitable base (e.g., sodium bicarbonate, sodium carbonate) is used during the quench to maintain a neutral or slightly basic pH.[7][8] Monitor the pH of the aqueous layer during the workup.
Use of Incompatible Reagents Certain reagents, particularly some transition metal catalysts used in other reaction steps, could potentially isomerize or cleave the allyl ether.[5] Action: Review all reagents used in the reaction and workup. If a transition metal is present, consider a workup procedure that removes the metal before prolonged stirring with other reagents.
Issue 3: Formation of a Stable Emulsion During Aqueous Workup

Symptoms:

  • Difficulty in separating the organic and aqueous layers after quenching and extraction.

  • The interface between the two layers is cloudy and does not resolve upon standing.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Recommended Action
Formation of Sulfonic Acid Salt Surfactants The product of hydrolysis, 2-(prop-2-en-1-yloxy)ethane-1-sulfonic acid, is an amphiphilic molecule. Its salt, formed upon neutralization with a base, can act as a surfactant and stabilize emulsions. Action: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion. Gentle swirling or centrifugation (if practical) can also be effective.
Fine Particulate Matter The presence of fine, insoluble solids can stabilize an emulsion at the interface. Action: If a precipitate is observed, consider filtering the entire biphasic mixture through a pad of celite before attempting to separate the layers.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended general-purpose quenching protocol for reactions with excess 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride?

A1: A robust and generally safe method is the slow addition of the reaction mixture to a vigorously stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate.[7][8] The use of a weak base like sodium bicarbonate is crucial to neutralize the generated HCl and hydrolyze the sulfonyl chloride to the water-soluble sulfonate salt, while being mild enough to avoid cleavage of the allyl ether.[4][7]

Q2: My product is base-sensitive. How can I quench the unreacted sulfonyl chloride?

A2: If your product is sensitive to basic conditions, you can quench the unreacted sulfonyl chloride by slowly adding a dry alcohol, such as methanol or ethanol, to the cold reaction mixture.[6] This will convert the sulfonyl chloride to the corresponding sulfonate ester, which is generally less reactive and can be separated from your product by chromatography.

Q3: Can I use a primary or secondary amine to quench the reaction?

A3: Yes, using a simple, water-soluble primary or secondary amine (e.g., aqueous ammonia, dimethylamine) is an effective way to quench sulfonyl chlorides.[7][9] This will form a sulfonamide. This can be advantageous as the resulting sulfonamide may have very different solubility and chromatographic properties compared to your desired product, facilitating purification.

Q4: Are there any safety concerns I should be aware of during the quenching process?

A4: Absolutely. The reaction of sulfonyl chlorides with water and other nucleophiles can be exothermic.[3] Quenching with a carbonate or bicarbonate base will also generate carbon dioxide gas, which can cause pressure buildup.[8] Therefore, it is essential to:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][10]

  • Perform the quench in a well-ventilated fume hood.[3]

  • Cool the reaction mixture in an ice bath before and during the slow, portion-wise addition of the quenching agent.[7][8]

  • Ensure the quenching vessel is large enough to accommodate potential foaming.

Q5: How can I confirm that the quenching is complete?

A5: The most reliable method is to use thin-layer chromatography (TLC). Spot a small aliquot of the quenched reaction mixture (organic layer) against a spot of the starting sulfonyl chloride. The absence of the starting material spot in the reaction mixture lane indicates a complete quench. You can also check the pH of the aqueous layer to ensure it is neutral or slightly basic, which suggests that the acidic byproducts have been neutralized.[8]

IV. Visualization of Quenching Workflows

Decision Tree for Quenching Protocol Selection

Quenching_Decision_Tree Quenching Protocol Selection Guide start Reaction Complete (Excess Sulfonyl Chloride) product_stability Is the desired product stable to aqueous base? start->product_stability aq_base_quench Aqueous Base Quench: Slowly add to cold, stirred sat. aq. NaHCO3 or Na2CO3 product_stability->aq_base_quench Yes non_aq_quench Non-Aqueous Quench: Slowly add dry alcohol (e.g., MeOH, EtOH) at 0 °C product_stability->non_aq_quench No amine_quench Alternative: Amine Quench (e.g., aq. NH3, R2NH) if product is amine-stable product_stability->amine_quench Alternative workup1 Aqueous Workup: Separate layers, wash organic phase, dry, and concentrate aq_base_quench->workup1 workup2 Purification: Separate product from sulfonate ester via chromatography non_aq_quench->workup2

Caption: Decision tree for selecting an appropriate quenching protocol.

General Workflow for Aqueous Base Quenching

Aqueous_Base_Quench_Workflow cluster_prep Preparation cluster_addition Quenching cluster_workup Workup cool_reaction 1. Cool reaction mixture to 0 °C prep_quench 2. Prepare cold (0 °C) sat. aq. NaHCO3 with vigorous stirring slow_add 3. Slowly add reaction mixture to NaHCO3 solution prep_quench->slow_add stir 4. Stir at 0 °C, then warm to RT for 30-60 min slow_add->stir check_tlc 5. Check for complete quench by TLC stir->check_tlc separate 6. Separate layers check_tlc->separate wash 7. Wash organic layer (H2O, brine) separate->wash dry 8. Dry (e.g., Na2SO4), filter, and concentrate wash->dry

Caption: Step-by-step workflow for aqueous base quenching.

V. References

  • Benchchem. Preventing decomposition of sulfonyl chloride during reaction. Available at:

  • JoVE. (2023, April 30). Amines to Sulfonamides: The Hinsberg Test. Available at:

  • A Novel Reaction of Aromatic Sulfonyl Chlorides and Thiols. Available at:

  • Benchchem. Technical Support Center: Sulfonyl Chloride Work-up. Available at:

  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available at:

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. J. Org. Chem., 74, 9287-9291. Available at:

  • Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Available at:

  • Google Patents. (FR2795723A1) PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Available at:

  • Fiveable. (2025, August 15). Allyl ethers Definition - Organic Chemistry II Key Term. Available at:

  • Wikipedia. Sulfuryl chloride. Available at:

  • Benchchem. Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions. Available at:

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. Available at:

  • Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Available at:

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  • Benchchem. Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride. Available at:

  • Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at:

  • ACS Publications. (1979). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry. Available at:

  • American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Available at:

  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides. Available at:

  • Oxford Academic. (2006, May 15). Convenient One-Pot Synthesis of Sulfonyl Chlorides from Thiols Using Sulfuryl Chloride and Metal Nitrate. Chemistry Letters. Available at:

  • ACS Publications. Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. Available at:

  • Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Available at:

  • Organic Chemistry Portal. Allyl Ethers. Available at:

  • ACS Publications. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Available at:

  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. Available at:

  • PDF Free Download. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Available at:

  • Benchchem. Unlocking the Synthetic Potential: A Technical Guide to the Applications of Allyl Methallyl Ether in Organic Synthesis. Available at:

  • Yufeng. (2023, May 8). Sulfuryl chloride. Available at:

  • Sulfuryl chloride. Available at:

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS. Available at:

  • ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at:

  • SLT. (2025, July 24). Why Allylic Alcohol Is Stable. Available at:

  • ResearchGate. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Available at:

  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Available at:

  • NC State University Libraries. 10.4 Stability of the Allyl Radical: Resonance Revisited – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at:

  • PubChemLite. 2-(prop-2-en-1-yloxy)ethane-1-sulfonyl chloride. Available at:

  • PubChem. 2-(2-Prop-2-enylphenoxy)ethanesulfonyl chloride | C11H13ClO3S. Available at:

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Technical Support Center: Solvent Selection for Stable 2-(allyloxy)ethanesulfonyl Chloride Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and use of 2-(allyloxy)ethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this reagent in various solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the success and integrity of your experiments.

Introduction to 2-(allyloxy)ethanesulfonyl chloride

2-(allyloxy)ethanesulfonyl chloride is a bifunctional molecule of interest in organic synthesis, particularly in the development of novel pharmaceutical agents and functionalized polymers. Its utility stems from two key reactive sites: the highly electrophilic sulfonyl chloride group and the versatile allyl group. The sulfonyl chloride is a precursor for sulfonamides and sulfonate esters, while the allyl group can participate in a wide range of transformations, including olefin metathesis, polymerization, and click chemistry.

However, the inherent reactivity of the sulfonyl chloride moiety presents significant challenges to its storage and handling, especially in solution.[1] The primary mode of degradation for sulfonyl chlorides is hydrolysis, which can be initiated by even trace amounts of water, leading to the formation of the corresponding and often unreactive sulfonic acid.[2] Furthermore, the presence of the allyl group introduces the potential for radical-mediated side reactions or polymerization.[3] Therefore, careful solvent selection is paramount to maintaining the integrity and reactivity of 2-(allyloxy)ethanesulfonyl chloride for successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-(allyloxy)ethanesulfonyl chloride in solution?

A1: The most significant and rapid degradation pathway for 2-(allyloxy)ethanesulfonyl chloride, like most sulfonyl chlorides, is hydrolysis.[2][4][5] The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This makes it highly susceptible to nucleophilic attack by water, even in trace amounts, which leads to the formation of the corresponding 2-(allyloxy)ethanesulfonic acid. This byproduct is typically unreactive in subsequent intended reactions, leading to lower yields and purification challenges.[2]

Q2: I've observed a discoloration in my 2-(allyloxy)ethanesulfonyl chloride solution over time. What could be the cause?

A2: Discoloration, often a yellowing or browning of the solution, can be an indicator of decomposition.[2] While hydrolysis to the sulfonic acid is the most common degradation pathway, it doesn't typically produce color. The discoloration is more likely due to thermal or photolytic decomposition, which can proceed through radical mechanisms.[2] The allyl group in 2-(allyloxy)ethanesulfonyl chloride may be particularly susceptible to radical-initiated side reactions or polymerization, which can generate colored impurities. A patent for stabilizing aliphatic sulfonyl chlorides mentions discoloration as a sign of degradation.[6]

Q3: Can I use protic solvents like alcohols for my reactions with 2-(allyloxy)ethanesulfonyl chloride?

A3: It is strongly advised against using protic solvents such as alcohols (e.g., methanol, ethanol) or water as the primary solvent for storing or reacting 2-(allyloxy)ethanesulfonyl chloride, unless the intended reaction is the formation of a sulfonate ester. Protic solvents are nucleophilic and will react with the sulfonyl chloride in a process called solvolysis, leading to the formation of the corresponding sulfonate ester (with alcohols) or sulfonic acid (with water).[7][8] This will consume your reagent and lead to the formation of byproducts. If your goal is to form a sulfonate ester, the reaction should be carefully controlled, typically in the presence of a base to neutralize the HCl byproduct.[1]

Q4: What are the recommended storage conditions for 2-(allyloxy)ethanesulfonyl chloride?

A4: 2-(allyloxy)ethanesulfonyl chloride should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent the ingress of moisture. For long-term storage, refrigeration is recommended to minimize thermal decomposition. It is a moisture-sensitive and corrosive compound.

Troubleshooting Guide

Issue 1: Low or no yield of the desired product in a reaction with 2-(allyloxy)ethanesulfonyl chloride.

Potential Cause Troubleshooting Step Expected Outcome
Degradation of 2-(allyloxy)ethanesulfonyl chloride due to hydrolysis. [2]Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried before use. Conduct the reaction under a strict inert atmosphere (e.g., using a Schlenk line or in a glovebox).A significant increase in the yield of the desired product and a reduction in the formation of 2-(allyloxy)ethanesulfonic acid.
Reaction with a non-inert solvent. [2]Choose a solvent that is known to be inert to sulfonyl chlorides. Recommended solvents include anhydrous dichloromethane, chloroform, acetonitrile, or toluene.[9][10]The reaction should proceed as expected without the formation of solvent-related byproducts.
Thermal decomposition. [2]Run the reaction at a lower temperature. Many reactions involving sulfonyl chlorides proceed well at or below room temperature.Minimized thermal degradation of the starting material and product, leading to a cleaner reaction profile.
Radical-mediated decomposition or polymerization of the allyl group. [3]Degas the solvent prior to use by bubbling with an inert gas. Consider the addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), if compatible with your reaction conditions.Suppression of radical pathways, leading to a reduction in byproduct formation and potential polymerization.

Issue 2: The formation of an insoluble precipitate during the reaction.

Potential Cause Troubleshooting Step Expected Outcome
Formation of a salt byproduct. If a base is used in the reaction (e.g., triethylamine), the hydrochloride salt is often formed as a precipitate. This is a normal part of many reactions.The precipitate can be removed by filtration at the end of the reaction.
Polymerization of the 2-(allyloxy)ethanesulfonyl chloride. This is more likely to occur at elevated temperatures or in the presence of radical initiators. Lower the reaction temperature and ensure the absence of light and oxygen.Reduced or eliminated formation of polymeric material.
Limited solubility of a reactant or product. Choose a solvent in which all reactants and the desired product are sufficiently soluble at the reaction temperature.A homogeneous reaction mixture, which can lead to improved reaction rates and yields.

Recommended Solvents for Stable Solutions

The choice of solvent is critical for maintaining the stability of 2-(allyloxy)ethanesulfonyl chloride. The ideal solvent should be aprotic, non-nucleophilic, and anhydrous.

Solvent Rationale for Recommendation Potential Issues & Mitigation
Dichloromethane (DCM) Good solvency for a wide range of organic compounds. Low boiling point makes for easy removal. Generally inert to sulfonyl chlorides.[9]Can contain trace amounts of acid; consider passing through a plug of basic alumina before use. Ensure it is anhydrous.
Chloroform Similar properties to DCM, with a higher boiling point.[9]Can degrade to form phosgene, especially when exposed to light and air. Use freshly opened bottles and store in the dark. Ensure it is anhydrous.
Acetonitrile A polar aprotic solvent that is generally inert to sulfonyl chlorides. Useful for reactions where higher polarity is required.Must be rigorously dried, as it is hygroscopic.
Toluene A non-polar aprotic solvent. Useful for reactions requiring higher temperatures, but be mindful of the thermal stability of the sulfonyl chloride.Ensure it is anhydrous. Be aware that at higher temperatures, the risk of radical reactions involving the allyl group may increase.
Tetrahydrofuran (THF) A common polar aprotic solvent.Can contain peroxides, which can initiate radical reactions. Use freshly distilled THF or inhibitor-free THF. Can also contain water; must be rigorously dried. Some sources suggest that sulfonyl chlorides have limited stability in THF over long periods.[4]

Solvents to Avoid:

  • Protic Solvents: Water, alcohols, and primary/secondary amines will react with the sulfonyl chloride.

  • Nucleophilic Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can react with sulfonyl chlorides, especially at elevated temperatures.[11]

Experimental Protocol: Assessing the Stability of 2-(allyloxy)ethanesulfonyl Chloride in a Selected Solvent

This protocol outlines a general method for determining the stability of 2-(allyloxy)ethanesulfonyl chloride in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of 2-(allyloxy)ethanesulfonyl chloride in a specific solvent at a given temperature.

Materials:

  • 2-(allyloxy)ethanesulfonyl chloride

  • Anhydrous solvent of choice (e.g., dichloromethane)

  • An internal standard (e.g., a stable aromatic compound with a distinct UV absorbance)

  • HPLC-grade acetonitrile and water

  • An amine for derivatization (e.g., benzylamine)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of 2-(allyloxy)ethanesulfonyl chloride in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL).

    • Prepare a stock solution of the internal standard in the same solvent at a known concentration.

  • Sample Preparation for Stability Study:

    • In a series of vials, combine known volumes of the 2-(allyloxy)ethanesulfonyl chloride stock solution and the internal standard stock solution.

    • Seal the vials under an inert atmosphere.

    • Store the vials at the desired temperature (e.g., room temperature or 40°C).

  • Time Point Analysis (e.g., t=0, 2, 4, 8, 24 hours):

    • At each time point, take an aliquot from one of the vials.

    • Immediately derivatize the 2-(allyloxy)ethanesulfonyl chloride by adding an excess of an amine solution (e.g., benzylamine in acetonitrile). This converts the unstable sulfonyl chloride into a stable sulfonamide for accurate HPLC analysis.[10]

    • Dilute the derivatized sample to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]

    • Mobile Phase: A gradient of acetonitrile and water is often suitable.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the derivatized product and the internal standard have good absorbance.

    • Inject the prepared samples.

  • Data Analysis:

    • Calculate the peak area ratio of the derivatized 2-(allyloxy)ethanesulfonyl chloride to the internal standard at each time point.

    • Plot the percentage of remaining 2-(allyloxy)ethanesulfonyl chloride (relative to t=0) against time to determine the degradation rate.

G store_sample store_sample take_aliquot take_aliquot store_sample->take_aliquot t = 0, 2, 4, 8, 24h analyze analyze conclusion Assess Solvent Stability analyze->conclusion Determine Degradation Rate

Visualizing Degradation Pathways

The primary degradation pathways for 2-(allyloxy)ethanesulfonyl chloride involve the highly reactive sulfonyl chloride group. Understanding these pathways is key to preventing them.

// Nodes AESC [label="2-(allyloxy)ethanesulfonyl chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O [label="Water\n(Hydrolysis)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROH [label="Alcohol\n(Alcoholysis)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="Heat/Light\n(Radical Initiation)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

SulfonicAcid [label="2-(allyloxy)ethanesulfonic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; SulfonateEster [label="Sulfonate Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; DecompositionProducts [label="Decomposition/Polymerization\nProducts", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges AESC -> SulfonicAcid [label="Major Pathway", color="#EA4335"]; H2O -> SulfonicAcid [style=invis];

AESC -> SulfonateEster [label="Solvolysis", color="#FBBC05"]; ROH -> SulfonateEster [style=invis];

AESC -> DecompositionProducts [label="Minor Pathway", color="#34A853"]; Heat -> DecompositionProducts [style=invis];

// Grouping {rank=same; H2O; ROH; Heat;} {rank=same; SulfonicAcid; SulfonateEster; DecompositionProducts;} } caption: "Primary degradation pathways for 2-(allyloxy)ethanesulfonyl chloride."

References
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (2026, January 22). Retrieved from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. (2025, September 30). Retrieved from [Link]

  • US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents. (n.d.).
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. (2008, May 24). Retrieved from [Link]

  • Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed. (2008, May 24). Retrieved from [Link]

  • US2772307A - Process for preparing ethylene sulfonyl chloride - Google Patents. (n.d.).
  • Sulfuryl chloride - Wikipedia. (n.d.). Retrieved from [Link]

  • Hydrolysis stable sulfonyl chlorides : r/chemistry - Reddit. (2016, May 31). Retrieved from [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. (2023, May 20). Retrieved from [Link]

  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents. (n.d.).
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Rsc.org. (n.d.). Retrieved from [Link]

  • Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Ethane Sulfonyl Chloride Synthesis - Powered by XMB 1.9.11 - Sciencemadness. (2016, March 5). Retrieved from [Link]

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - ResearchGate. (n.d.). Retrieved from [Link]

  • CN113004175A - Preparation method of allyl sulfonyl chloride - Google Patents. (n.d.).
  • US3287413A - Hydrolysis of allylic halides - Google Patents. (n.d.).
  • p-ACETAMINOBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022, January 17). Retrieved from [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Ethanesulfonyl chloride - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 2-Chloroethanesulfonyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

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Validation & Comparative

1H NMR characterization of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide: ¹H NMR vs. Alternative Techniques for the Characterization of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride

Introduction

As a Senior Application Scientist in drug development and materials chemistry, I frequently evaluate the integrity of bifunctional linkers. 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride is a highly versatile intermediate, featuring both an allyl ether (primed for radical cross-linking or olefin metathesis) and a sulfonyl chloride (ready for sulfonamide formation).

However, its bifunctional nature makes quality control a significant analytical challenge. The sulfonyl chloride moiety is highly susceptible to moisture-driven hydrolysis, while the allyl group can undergo auto-oxidation or polymerization. This guide objectively compares the performance of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical methods (FT-IR and GC-MS) for evaluating this compound, providing a self-validating experimental protocol to ensure structural integrity.

Comparative Performance: ¹H NMR vs. Alternative Techniques

When characterizing reactive sulfonyl chlorides, the analytical technique must not induce degradation during the measurement process.

  • ¹H NMR Spectroscopy (The Gold Standard): NMR is non-destructive and, when performed quantitatively (qNMR), provides simultaneous structural elucidation and purity assessment[1]. It easily resolves the distinct chemical environments of the allyl and ethane protons, allowing researchers to detect trace hydrolysis (which shifts the ethane protons) or polymerization (which broadens the allyl peaks).

  • FT-IR Spectroscopy (Orthogonal Validation): Infrared spectroscopy is an excellent, rapid tool for confirming functional groups. Sulfonyl chlorides exhibit strong, characteristic asymmetric and symmetric S=O stretching bands in the 1410–1370 cm⁻¹ and 1204–1166 cm⁻¹ regions[2]. However, FT-IR lacks the resolution to quantify backbone degradation or differentiate between intact sulfonyl chlorides and their sulfonic acid hydrolysis products reliably.

  • GC-MS (High Risk of Artifacts): While mass spectrometry provides valuable molecular weight data, GC-MS is fundamentally flawed for this specific compound. Sulfonyl chlorides are thermally labile. In the heated GC injection port (typically 250–280 °C), the compound frequently undergoes thermal cleavage, losing SO₂ to form an alkyl chloride artifact[3]. This results in a false impurity profile that misrepresents the true quality of the batch.

Table 1: Performance Comparison of Analytical Techniques

Analytical MethodStructural ElucidationPurity QuantificationRisk of Sample DegradationPrimary Utility for this Compound
¹H qNMR Excellent (Atom-specific)Excellent (via Internal Std)Low (if anhydrous solvent is used)Primary QC & Batch Release
FT-IR Moderate (Functional groups)PoorNoneRapid orthogonal confirmation
GC-MS Moderate (Fragmentation data)Poor (Thermal artifacts)High (Thermal cleavage in inlet)Not recommended for purity

¹H NMR Spectral Assignments

To validate the structure of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride, researchers should look for five distinct proton environments. The electron-withdrawing nature of the sulfonyl chloride group significantly deshields the adjacent methylene protons[2].

Table 2: Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Proton EnvironmentApproximate Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment Notes
Internal Alkene (

)
5.80 – 5.95ddt1HComplex splitting due to coupling with terminal alkene and allylic

.
Terminal Alkene (

)
5.15 – 5.30m2HAppears as two distinct multiplets (cis and trans coupling).
Allylic Ether (

)
4.00 – 4.10dt2HDeshielded by the adjacent ether oxygen and alkene.
Ethane Ether (

)
3.90 – 4.00t2HDeshielded by the ether oxygen; couples with the adjacent sulfonyl

.
Ethane Sulfonyl (

)
3.65 – 3.80t2HStrongly deshielded by the highly electron-withdrawing

group.

Self-Validating Experimental Protocol: Quantitative ¹H NMR (qNMR)

To ensure trustworthiness, the following protocol is designed as a self-validating system. By incorporating an internal standard, you simultaneously verify the chemical structure and calculate absolute purity, eliminating the need for separate chromatographic assays.

Step 1: Solvent Preparation (Critical) Due to the extreme reactivity of sulfonyl chlorides, standard deuterated solvents are insufficient. You must use anhydrous CDCl₃ stored over activated 4Å molecular sieves[1]. Causality: Trace water in standard CDCl₃ will rapidly hydrolyze the sulfonyl chloride into a sulfonic acid, releasing HCl. This alters the chemical shifts of the ethane backbone and can catalyze the degradation of the allyl ether, leading to a failed QC result caused by the analyst, not the product.

Step 2: Sample Weighing Accurately weigh 15.0 mg of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride and 5.0 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene, δ 6.08 ppm) into a dry, static-free vial using an analytical balance (0.01 mg precision).

Step 3: Dissolution & Transfer Add 0.6 mL of the anhydrous CDCl₃ to the vial. Gently swirl to dissolve, then transfer the homogeneous solution to a clean, dry 5 mm NMR tube. Cap immediately to prevent atmospheric moisture ingress.

Step 4: Instrument Acquisition Parameters Acquire the spectrum on a 400 MHz (or higher) spectrometer using a standard 1D single-pulse experiment (e.g., zg30 on Bruker systems)[1]. Causality: Set the relaxation delay (D1) to at least 15 seconds. Protons in small molecules have different longitudinal relaxation times (T1). If the D1 is too short, the internal standard and the analyte will not fully relax between pulses, destroying the quantitative relationship between the peak areas and leading to inaccurate purity calculations.

Step 5: Data Analysis Phase and baseline correct the spectrum. Integrate the internal standard peak and the distinct analyte peaks (e.g., the sulfonyl


 at ~3.7 ppm). Calculate the absolute purity based on the molar ratio derived from the integrations.

Analytical Decision Workflow

The following logic diagram illustrates the optimal analytical workflow for characterizing this bifunctional compound, highlighting the risks of inappropriate method selection.

AnalyticalWorkflow Start 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride Sample Batch NMR 1H qNMR Spectroscopy (Primary QC Method) Start->NMR Anhydrous CDCl3 + Internal Std FTIR FT-IR Spectroscopy (Orthogonal Check) Start->FTIR ATR Neat GCMS GC-MS Analysis (High Degradation Risk) Start->GCMS Not Recommended NMR_Result Quantifies Allyl & SO2Cl Identifies Hydrolysis NMR->NMR_Result FTIR_Result Confirms S=O Stretches (1410 & 1170 cm⁻¹) FTIR->FTIR_Result GCMS_Result Thermal Cleavage False Impurity Profile GCMS->GCMS_Result Valid Validated Structural Integrity NMR_Result->Valid FTIR_Result->Valid Invalid Inaccurate Assessment GCMS_Result->Invalid

Analytical decision workflow for characterizing bifunctional sulfonyl chlorides.

Conclusion

For the rigorous characterization of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride, ¹H qNMR stands far above alternative techniques. While FT-IR provides a rapid orthogonal confirmation of the sulfonyl group, thermal methods like GC-MS introduce unacceptable degradation artifacts. By employing the self-validating qNMR protocol outlined above with strict adherence to anhydrous conditions and appropriate relaxation delays, researchers can confidently verify both the structural identity and the absolute purity of this sensitive bifunctional linker.

References

  • BenchChem. "A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques." 1

  • ACD/Labs. "IR, NMR and MS of a Sulfonyl Chloride compound."2

  • Royal Society of Chemistry (RSC). "A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism." 3

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FTIR spectrum analysis of sulfonyl chloride vs sulfonate ester

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical process development, the conversion of a sulfonyl chloride to a sulfonate ester (such as a tosylate or mesylate) is a foundational transformation. This reaction is typically utilized to activate an alcohol as a leaving group for subsequent nucleophilic substitution. As a Senior Application Scientist, I rely heavily on Fourier Transform Infrared (FTIR) spectroscopy—particularly in-situ Attenuated Total Reflectance (ATR-FTIR)—to monitor these reactions in real-time.

This guide dissects the spectroscopic nuances between these two functional groups, explains the quantum mechanical causality behind their spectral shifts, and provides a self-validating protocol for reaction monitoring.

Spectroscopic Fundamentals: The Causality of Band Shifts

The vibrational frequency of the


 bond is highly sensitive to the electronic nature of the substituents attached to the sulfur atom. Differentiating a sulfonyl chloride from a sulfonate ester relies on understanding how electronegativity, inductive effects (-I), and resonance (+R) alter the force constant of the molecule.

1. The Sulfonyl Chloride (


) Profile: 
In a sulfonyl chloride, the highly electronegative chlorine atom is attached directly to the sulfur. Chlorine exerts a strong inductive withdrawal (-I effect), pulling electron density away from the sulfur center. This electron depletion shortens and strengthens the 

double bonds, increasing their force constant. Consequently, the asymmetric and symmetric

stretches are pushed to higher energy wavenumbers, typically observed around 1360–1410 cm⁻¹ and 1160–1200 cm⁻¹, respectively 1.

2. The Sulfonate Ester (


) Profile: 
When the chloride is displaced by an alkoxide to form a sulfonate ester, the electronic environment shifts. While oxygen is also highly electronegative, the alkoxy group donates electron density back to the sulfur via resonance (+R effect) from its lone pairs. This back-donation slightly reduces the 

bond order compared to the chloride precursor. As a result, we observe a diagnostic "red shift" (movement to lower frequencies) in the

stretching bands, typically landing around 1330–1380 cm⁻¹ for the asymmetric stretch 2. Furthermore, the formation of the ester introduces new, highly polarizable

single bond stretches, providing a secondary confirmation of product formation 3.

Quantitative Spectral Comparison

To facilitate rapid spectral interpretation, the following table summarizes the critical diagnostic bands used to differentiate the two species.

Functional GroupAsymmetric SO₂ Stretch (cm⁻¹)Symmetric SO₂ Stretch (cm⁻¹)Diagnostic Single Bonds (cm⁻¹)
Sulfonyl Chloride 1360 – 14101160 – 1200540 – 600 (S–Cl)
Sulfonate Ester 1330 – 13801140 – 1190900 – 1090 (S–O–C)

In-Situ Reaction Monitoring Workflow

When scaling up a drug intermediate, offline sampling can lead to inaccuracies due to the moisture sensitivity of sulfonyl chlorides. In-situ ATR-FTIR provides a continuous data stream. The logical progression of this analytical workflow is mapped below.

FTIR_Workflow Start Reaction Mixture (R-SO₂Cl + R'-OH) FTIR In-situ ATR-FTIR Data Acquisition Start->FTIR Band_Cl Reactant Decay: 1360-1410 cm⁻¹ (Asym SO₂) FTIR->Band_Cl Band_Est Product Growth: 1330-1380 cm⁻¹ (Asym SO₂) 900-1000 cm⁻¹ (S-O-C) FTIR->Band_Est Decision Are S-Cl bands fully depleted? Band_Cl->Decision Band_Est->Decision Proceed Quench & Isolate Sulfonate Ester Decision->Proceed Yes Wait Continue Reaction Decision->Wait No Wait->FTIR

Workflow for in-situ ATR-FTIR monitoring of sulfonate ester synthesis.

Self-Validating ATR-FTIR Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . It not only tracks the reaction but mathematically proves the absence of side reactions through geometric spectral analysis.

Step 1: System Initialization & Background Profiling

  • Action : Purge the ATR-FTIR spectrometer (equipped with a Diamond crystal) with dry nitrogen. Collect a background spectrum, followed by a spectrum of the pure reaction solvent (e.g., anhydrous dichloromethane) at the reaction temperature.

  • Causality : Solvents have strong IR absorbances. Subtracting the solvent profile ensures the dynamic range of the detector is dedicated entirely to the transient solute species, preventing solvent peak saturation from obscuring the critical

    
     stretches.
    

Step 2: Reactant Baseline Establishment (Time Zero)

  • Action : Introduce the sulfonyl chloride into the reactor and record the baseline spectrum before adding the alcohol and base.

  • Causality : This establishes the maximum absorbance for the asymmetric

    
     stretch (~1370 cm⁻¹) and the 
    
    
    
    stretch (~540 cm⁻¹). This
    
    
    measurement acts as the internal standard for 100% reactant concentration, allowing for accurate kinetic normalization 4.

Step 3: In-Situ Kinetic Monitoring

  • Action : Initiate the reaction by adding the alcohol and the base (e.g., triethylamine). Set the FTIR to acquire spectra every 30 seconds at a resolution of 4 cm⁻¹.

  • Causality : Continuous monitoring captures the kinetic profile. The base neutralizes the HCl byproduct, driving the equilibrium forward. You will observe the decay of the 1370 cm⁻¹ band and the simultaneous growth of the ester's asymmetric

    
     stretch at ~1350 cm⁻¹ and the 
    
    
    
    stretch at ~1090 cm⁻¹.

Step 4: Orthogonal Validation & Isosbestic Point Analysis (Self-Validation)

  • Action : Overlay the time-resolved spectra and identify the isosbestic point between the decaying sulfonyl chloride band and the growing sulfonate ester band. Extract an aliquot at 50% conversion for rapid LC-MS or NMR validation.

  • Causality : The presence of a sharp, non-shifting isosbestic point mathematically validates that the transformation is a direct

    
     conversion. If the isosbestic point drifts or blurs, it indicates the accumulation of an intermediate or a side reaction (such as sulfonic acid formation via moisture hydrolysis). This makes the protocol self-validating: the spectral geometry itself confirms the chemical purity of the kinetic data.
    

References

  • Infrared Spectra of Sulfones and Related Compounds Source: ResearchGate URL
  • Some Aryl Sulfonyl Ester-Based Heterocyclic Schiff Bases: Synthesis, Structure Elucidation and Antioxidant Activity Source: DergiPark URL
  • Source: RSC (Royal Society of Chemistry)
  • Infrared absorption of CH3SO2 observed upon irradiation of a p-H2 matrix containing CH3I and SO2 Source: AIP Publishing URL

Sources

Elemental analysis data for 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

A Next-Generation Heterobifunctional Linker for Stable Bioconjugation

Executive Summary

This guide provides a technical analysis of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride (herein referred to as PESC ), a heterobifunctional linker designed for high-fidelity bioconjugation. Unlike traditional vinyl sulfone precursors (e.g., 2-chloroethanesulfonyl chloride), PESC offers a non-eliminating, hydrolytically stable allyl handle coupled with a reactive sulfonyl chloride.

This document outlines the Elemental Analysis (EA) specifications , compares PESC against industry-standard alternatives, and provides validated protocols for purity assessment.

Part 1: Elemental Analysis & Chemical Specifications

For research-grade reagents, Elemental Analysis (CHN/S/Cl) serves as the primary validation method for bulk purity, confirming the absence of solvent occlusion or synthetic byproducts.

Theoretical Composition vs. Acceptance Criteria

Formula:



Molecular Weight: 184.64  g/mol 
ElementTheoretical Mass %Acceptance Range (±0.4%)Diagnostic Significance
Carbon (C) 32.53% 32.13 – 32.93%Deviations >0.5% indicate solvent retention (e.g., DCM, THF).
Hydrogen (H) 4.91% 4.51 – 5.31%High H% often suggests moisture contamination (Hydrolysis to sulfonic acid).
Chlorine (Cl) 19.20% 18.80 – 19.60%Critical: Low Cl% confirms hydrolysis of the sulfonyl chloride.
Sulfur (S) 17.36% 16.96 – 17.76%Confirms core scaffold integrity.
Oxygen (O) 26.00% N/A (Calculated)Typically calculated by difference in standard EA.

Scientist’s Note: In my experience, the Chlorine value is the most sensitive stability indicator. A drop in Cl% from 19.20% to <18.5% typically correlates with >5% hydrolysis to the sulfonic acid (


), rendering the reagent inert to amines.

Part 2: Comparative Performance Guide

PESC is often evaluated against 2-Chloroethanesulfonyl chloride (Vinyl Sulfone precursor) and Allyl Chloroformate . The table below highlights why PESC is superior for applications requiring post-conjugation stability.

Performance Matrix
FeaturePESC (Target) 2-Chloroethanesulfonyl Chloride Allyl Chloroformate
Reactive Group 1 Sulfonyl Chloride (Forms Sulfonamide)Sulfonyl Chloride (Forms Sulfonamide)Chloroformate (Forms Carbamate)
Reactive Group 2 Allyl Ether (Inert until activated) Latent Vinyl Sulfone (Michael Acceptor) Allyl Ester
Linker Stability High (Sulfonamide is acid/base stable)Variable (Vinyl sulfone reacts with thiols indiscriminately)Moderate (Carbamates can degrade at high pH)
Mechanism Thiol-Ene Click / MetathesisElimination (

-elimination)

Michael Addition
Nucleophilic Substitution
Solubility Enhanced (Ether oxygen mimics PEG)Low (Alkyl chain)Moderate
Why Choose PESC?
  • Orthogonality: The allyl group in PESC is sterically small and chemically inert under physiological conditions. It does not react with cysteine residues until activated by a radical initiator (e.g., photo-click chemistry).

  • Avoids "Elimination" Steps: Unlike 2-chloroethanesulfonyl chloride, which requires base treatment to generate the reactive vinyl sulfone, PESC provides a "ready-to-click" handle that doesn't alter the protein/polymer surface charge unexpectedly.

Part 3: Experimental Protocols

Protocol A: Purity Assessment via Volhard Titration

Objective: Quantify the active Sulfonyl Chloride content (Hydrolyzable Chlorine). Total chlorine (Combustion) does not distinguish between active


 and hydrolyzed 

ions.

Reagents:

  • 0.1 N

    
     (Standardized)
    
  • 0.1 N

    
     (Potassium Thiocyanate)
    
  • Ferric Ammonium Sulfate (Indicator)

  • Nitrobenzene (to coat AgCl precipitate)

Procedure:

  • Digestion: Dissolve 100 mg of PESC in 10 mL of 1N NaOH. Heat at 60°C for 15 mins to fully hydrolyze the sulfonyl chloride, releasing all covalent chlorine as chloride ions (

    
    ).
    
  • Acidification: Cool and acidify with

    
     until pH < 2.
    
  • Precipitation: Add exactly 20.0 mL of 0.1 N

    
    . A white precipitate of AgCl forms.
    
  • Coating: Add 2 mL Nitrobenzene and shake vigorously (encapsulates AgCl to prevent back-reaction).

  • Titration: Add 1 mL Ferric Ammonium Sulfate indicator. Titrate excess

    
     with 0.1 N 
    
    
    
    until a permanent reddish-brown color appears.

Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Target: >97.0% Active Content.
Protocol B: 1H NMR Identity Validation

Solvent:



Frequency: 400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
5.85 – 5.95 Multiplet1H

(Allyl)
Characteristic alkene proton.
5.20 – 5.35 Multiplet2H

(Allyl)
Terminal alkene protons.
4.05 Doublet2H

Allylic methylene.
3.95 Triplet2H

Ether methylene (deshielded by O).
3.80 Triplet2H

Sulfonyl methylene (deshielded by SO2Cl).

Part 4: Mechanism of Action (Visualization)

The following diagram illustrates the dual-reactivity pathway of PESC: first acting as an amine-capping agent, then serving as a site-specific anchor for thiol-ene conjugation.

PESC_Pathway cluster_0 Key Advantage: Stability PESC PESC Reagent (Allyl-O-Ethyl-SO2Cl) Intermediate Stable Conjugate (Sulfonamide Bond) PESC->Intermediate Step 1: Sulfonylation (pH 8.0, 1h) Protein Target Protein (Lysine -NH2) Protein->Intermediate Final Final Bioconjugate (Thioether Linkage) Intermediate->Final Step 2: Thiol-Ene Click (UV 365nm / LAP) Note1 No premature crosslinking (Unlike Maleimides) Intermediate->Note1 Thiol Thiol Payload (Drug/Fluorophore -SH) Thiol->Final

Figure 1: Sequential conjugation workflow using PESC. Step 1 utilizes the Sulfonyl Chloride for robust attachment to amines. Step 2 utilizes the Allyl Ether for radical-mediated thiol-ene addition, ensuring no off-target reactivity during the first step.

References

  • PubChem. "Compound Summary: 2-(prop-2-en-1-yloxy)ethane-1-sulfonyl chloride (CID 122163179)." National Center for Biotechnology Information. Accessed October 2023. [Link]

  • Hoyle, C. E., & Bowman, C. N. "Thiol-Ene Click Chemistry." Angewandte Chemie International Edition, 49(9), 1540-1573, 2010. (Foundational text on the reactivity of allyl ethers in click chemistry).
  • Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013.

Safety Operating Guide

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride Proper Disposal Procedures Content Type: Operational Safety Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists

Executive Safety Directive

STOP AND READ: 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride is a high-hazard reagent. It combines the violent water-reactivity of a sulfonyl chloride with the potential instability of an allyl ether.

Core Dangers:

  • Violent Hydrolysis: Contact with water releases heat, hydrochloric acid (HCl) gas, and the corresponding sulfonic acid.

  • Inhalation Hazard: Fatal if inhaled (Category 2).[1]

  • Corrosive: Causes severe, irreversible skin and eye damage (Category 1B).

Operational Rule: Never dispose of this chemical directly down the drain or into general waste containers. It must be chemically quenched (deactivated) or disposed of via a licensed hazardous waste contractor.

Hazard Profile & PPE Requirements

Before initiating any disposal procedure, verify the following parameters.

Chemical Hazard Summary
ParameterClassificationCritical Note
Reactivity Water ReactiveReacts violently with water/moisture to produce HCl.
Health Acute Tox. 2 (Inhalation)Use only in a certified chemical fume hood.
Corrosivity Skin Corr.[1][2][3] 1BDestroys tissue on contact.
Flammability Combustible LiquidFlash point >80°C (est). Keep away from ignition sources.[3]
Mandatory Personal Protective Equipment (PPE)[1][7]
  • Respiratory: Work must be performed in a functioning fume hood. If the hood is compromised, a full-face respirator with acid gas/organic vapor cartridges is required.

  • Eye/Face: Chemical splash goggles AND a full face shield.

  • Skin: Lab coat + chemically resistant apron.

  • Gloves: Double-gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Silver Shield/4H (Laminate) or heavy-duty Neoprene. Standard nitrile may degrade quickly upon direct contact.

Decision Matrix: Quench vs. Off-Site Disposal

Not all quantities should be treated in-house.[2] Use this logic flow to determine the safest path.

DisposalDecision Start Assess Waste Quantity Quantity Quantity > 100 mL? Start->Quantity Commercial STOP: Do Not Quench Package for Commercial Hazardous Waste Pickup Quantity->Commercial Yes InHouse Proceed to In-House Quenching Protocol Quantity->InHouse No Purity Is the waste pure or a reaction mixture? InHouse->Purity Pure Pure Chemical Purity->Pure Pure Mixture Reaction Mixture Purity->Mixture Mixture Select Method A or B Select Method A or B Pure->Select Method A or B CompatCheck Check Compatibility: Are oxidizers present? Mixture->CompatCheck CompatCheck->Commercial Yes (Risk of Explosion) CompatCheck->Pure No

Figure 1: Decision matrix for determining whether to neutralize in-lab or ship as hazardous waste.

Operational Protocols: Deactivation & Disposal[1]

Method A: Controlled Basic Hydrolysis (Preferred)

This method converts the sulfonyl chloride into a water-soluble, non-volatile sulfonate salt.

Reagents:

  • Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) solution (10% w/v).
  • Ice bath.[1][4]

  • Solvent (optional): Dichloromethane (DCM) or Toluene if the reagent is solid or viscous.

Step-by-Step Procedure:

  • Preparation: In a large beaker or Erlenmeyer flask (3x the volume of waste), prepare a 10% aqueous sodium carbonate solution.

  • Cooling: Place the beaker in an ice/water bath. Stir magnetically.[5] Ensure the temperature is <5°C.

  • Dilution (Optional): If the 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride is neat (pure liquid), dilute it 1:1 with DCM to moderate the reaction rate.

  • Addition:

    • Using an addition funnel or a syringe (for small amounts), add the sulfonyl chloride dropwise to the stirring base solution.

    • CAUTION: Effervescence (

      
       release) and heat generation will occur. Do not rush. If the temperature rises above 20°C, stop and let it cool.
      
  • Post-Stirring: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours to ensure complete hydrolysis.

  • Verification: Check pH. It should remain basic (pH > 9). If acidic, add more base.

  • Phase Separation (If solvent used):

    • Separate the organic layer (DCM/Toluene). This layer should now be free of reactive chloride but treat as halogenated solvent waste.

    • The aqueous layer contains the deactivated sulfonate salt.

  • Disposal: Label the aqueous waste as "Aqueous Waste: Sulfonate Salts, pH Basic" and the organic layer as "Halogenated Solvent Waste."

Method B: Alcoholysis (For Glassware/Trace Residue)

Best for cleaning syringes, flasks, or trace amounts (<5 mL).

Reagents:

  • Isopropanol (IPA) or Ethanol.

  • Dilute NaOH (1 M).

Step-by-Step Procedure:

  • Quench: Rinse the contaminated glassware with Isopropanol. The alcohol reacts with the sulfonyl chloride to form a sulfonate ester and HCl.

  • Neutralize: Collect the alcohol rinse. Slowly add 1 M NaOH until the pH is neutral/basic.

  • Disposal: Dispose of the mixture as "Flammable Organic Solvent Waste."

Mechanism of Deactivation

Understanding the chemistry ensures you can troubleshoot unexpected behavior.

Mechanism R_SO2Cl 2-(Prop-2-en-1-yloxy) ethane-1-sulfonyl chloride Intermediate Unstable Intermediate R_SO2Cl->Intermediate Hydrolysis Base Aq. Na2CO3 / H2O Base->Intermediate Products Products: 1. R-SO3(-) Na(+) (Salt) 2. NaCl 3. CO2 (Gas) Intermediate->Products Neutralization

Figure 2: Reaction pathway for the basic hydrolysis of sulfonyl chlorides.

Key Insight: The allyl ether moiety (


) is generally stable to these hydrolysis conditions. However, do not use strong acids or oxidizers, as the allyl group could polymerize or oxidize, creating secondary hazards [1].

Emergency Procedures

ScenarioImmediate Action
Skin Contact IMMEDIATE: Flush with water for 15 minutes. Remove contaminated clothing under the shower.[2] Seek medical attention immediately (Corrosive).[6][7]
Eye Contact Flush with eyewash for 15 minutes, holding eyelids open. Do not pause. Transport to ER.
Spill (Outside Hood) Evacuate the lab. Do not attempt to clean up without SCBA if the volume is >50 mL. Contact EHS.
Spill (Inside Hood) Cover with dry sand or soda ash. Do not use water. Scoop into a dry container. Quench the residue slowly in a bucket of basic water.

References

  • University of Hong Kong. (2024). Chemical Waste Disposal Guidelines: Acid Halides and Sulfonyl Halides. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Corrosive

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride (CAS: 1249441-42-6) is a specialized bifunctional building block containing a reactive sulfonyl chloride moiety and an allyl ether group. While valuable for "Click" chemistry and sulfonylation, it presents a dual-hazard profile: immediate corrosivity and delayed lachrymatory effects .

The Critical Safety Insight: Unlike simple mineral acids, sulfonyl chlorides are lipophilic. They do not immediately burn upon skin contact. Instead, they penetrate the lipid bilayer before hydrolyzing into hydrochloric acid (HCl) and the corresponding sulfonic acid. This results in deep-tissue chemical burns that are difficult to neutralize. Treat every drop as a potential deep-tissue injury.

Hazard Mechanics & Risk Assessment

To select the correct PPE, we must understand the molecular behavior of the threat.

The Hydrolysis Cascade

Upon contact with moisture (in air, mucous membranes, or skin), the sulfonyl chloride group undergoes rapid hydrolysis. This is the primary driver for all PPE requirements.

HydrolysisHazard Substrate Sulfonyl Chloride (Lipophilic Entry) Reaction Hydrolysis (Exothermic) Substrate->Reaction Contact Moisture Moisture (Skin/Lungs) Moisture->Reaction HCl HCl Gas (Respiratory/Eye Damage) Reaction->HCl Release Acid Sulfonic Acid (Deep Tissue Burn) Reaction->Acid Residue

Figure 1: The hydrolysis mechanism driving the requirement for acid-gas rated respiratory protection and chemically resistant barriers.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard "lab coat and glasses" protocols, specifically for handling reactive sulfonyl chlorides.

Protection ZoneStandard Operation (In Hood)High-Risk Operation (Spill/Outside Hood)Technical Rationale
Ocular Chemical Splash Goggles (Indirect vented)Goggles + Face Shield (8-inch min)Sulfonyl chlorides are lachrymators. Vapors alone can cause blepharospasm (involuntary eye closure), blinding you during a critical handling moment.
Dermal (Hand) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Laminated Film (e.g., Silver Shield®)Nitrile offers fair splash protection but degrades in common solvents (DCM/THF) used with this reagent. Laminated film provides >4h breakthrough time.
Respiratory Fume Hood (Face velocity: 100 fpm)Full-Face Respirator w/ Combination Cartridge (OV/AG/P100)"OV" protects against the organic backbone; "AG" neutralizes the HCl by-product; "P100" stops aerosols.
Body Cotton Lab Coat (Buttoned)Chemical Resistant Apron (Tychem® or similar)Cotton absorbs; synthetic aprons repel. In a spill, a cotton coat can hold the corrosive agent against the skin.
Glove Selection Nuance

Do not trust thin latex. Sulfonyl chlorides can permeate latex in seconds.

  • Recommendation: Use Kimberly-Clark Purple Nitrile (or equivalent) for standard tasks. Change immediately upon splash.

  • Validation: Check gloves for pinholes by inflating them with air prior to donning.

Operational Protocols

A. Storage & Stability[1][2][3]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Strictly Inert (Argon/Nitrogen) . Moisture is the enemy.

  • Container: Glass or Teflon. Avoid metal (corrosion risk) and certain plastics (embrittlement).

  • Peroxide Check: The allyl ether moiety (

    
    ) has a low but non-zero potential for peroxide formation over long-term storage. Test with peroxide strips annually.
    
B. Transfer Techniques (The "Dry" Chain)
  • Glassware Prep: Flame-dry or oven-dry all receiving flasks.

  • Cannula/Syringe: Use positive pressure transfer techniques. Avoid pouring, which exposes the liquid to atmospheric moisture and creates fumes.

  • Solvent Choice: Dissolve in anhydrous DCM or THF immediately if possible. Dilution reduces the vapor pressure and reaction violence.

C. Quenching & Waste Disposal

NEVER add water directly to the neat chemical. This will cause a violent eruption of hot acid and gas.

The "Ice-Base" Protocol:

  • Prepare a 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate solution.
    
  • Cool the base solution to 0°C (Ice bath).

  • Dilute the waste sulfonyl chloride in a non-reactive solvent (e.g., Toluene or DCM).

  • Add the waste solution dropwise to the stirred, cold base.

  • Result: Controlled release of

    
     and neutralization of HCl.
    

Emergency Response: Spill Scenario

In the event of a spill outside the fume hood, immediate decisive action is required.

SpillResponse Start Spill Detected Assess Volume > 10mL? Start->Assess Evacuate EVACUATE LAB Call HazMat Assess->Evacuate Yes (Major) Contain Don Full PPE (Respirator + Shield) Assess->Contain No (Minor) Absorb Cover with Dry Sand/Vermiculite Contain->Absorb NoWater DO NOT USE WATER Absorb->NoWater Critical Warning Collect Sweep into Dry Container Absorb->Collect Neutralize Neutralize as Hazardous Waste Collect->Neutralize

Figure 2: Decision logic for spill containment. Note the strict prohibition of water usage during the initial absorption phase.

References

  • Gloves.com. (2026). Glove for Chemicals: Compatibility Chart. Retrieved March 5, 2026, from [Link]

  • PubChem. (2026). 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.